molecular formula C4H6BrNO B1278239 3-Bromopyrrolidin-2-one CAS No. 40557-20-8

3-Bromopyrrolidin-2-one

Cat. No.: B1278239
CAS No.: 40557-20-8
M. Wt: 164 g/mol
InChI Key: GVPDRYJFYUWXQK-UHFFFAOYSA-N
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Description

Product Overview 3-Bromopyrrolidin-2-one is an organic compound classified as a brominated lactam, with the molecular formula C 4 H 6 BrNO and a molecular weight of 164.00 g/mol [ ]. It is supplied for research and development purposes and is strictly for laboratory use. It is not intended for diagnostic, therapeutic, or any other personal uses. Research Applications and Value This compound serves as a versatile building block in organic synthesis . The bromine substituent on the pyrrolidin-2-one ring makes it a suitable intermediate for constructing more complex nitrogen-containing heterocycles, which are core structures in many biologically active molecules and natural products [ ]. The pyrrolidin-2-one scaffold is a recognized framework in medicinal chemistry, found in various compounds with documented biological activity [ ]. Researchers can utilize this brominated derivative to explore structure-activity relationships or to introduce the lactam moiety into larger molecular architectures via further synthetic manipulation. Handling and Storage Handle with care. Refer to the Safety Data Sheet for comprehensive hazard and handling information. Store under an inert atmosphere at room temperature [ ].

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromopyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrNO/c5-3-1-2-6-4(3)7/h3H,1-2H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVPDRYJFYUWXQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10435581
Record name 3-bromopyrrolidin-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40557-20-8
Record name 3-bromopyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10435581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromopyrrolidin-2-one
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromopyrrolidin-2-one: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromopyrrolidin-2-one is a halogenated lactam that serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents. This document provides a comprehensive overview of its chemical properties, structural features, and key experimental protocols. The information presented is intended to support research and development activities by providing a consolidated technical resource.

Chemical Structure and Properties

This compound, a derivative of 2-pyrrolidinone, is characterized by a five-membered lactam ring with a bromine substituent at the C-3 position. This structural feature imparts specific reactivity to the molecule, making it a valuable intermediate in synthetic chemistry.

Nomenclature and Identifiers
IdentifierValue
IUPAC Name This compound[1]
CAS Number 40557-20-8[1]
Molecular Formula C₄H₆BrNO[1]
InChI InChI=1S/C4H6BrNO/c5-3-1-2-6-4(3)7/h3H,1-2H2,(H,6,7)[1]
InChIKey GVPDRYJFYUWXQK-UHFFFAOYSA-N[1]
SMILES C1C(C(=O)N1)Br
Synonyms 3-bromo-2-pyrrolidone, 2-Pyrrolidinone, 3-bromo-[1]
Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. It is important to note that some of these values are predicted based on computational models.

PropertyValueSource
Molecular Weight 164.00 g/mol PubChem[1]
Melting Point 83 °CChemicalBook
Boiling Point (Predicted) 305.8 ± 35.0 °CChemicalBook
Density (Predicted) 1.715 ± 0.06 g/cm³ChemicalBook
pKa (Predicted) 14.70 ± 0.40ChemicalBook
Storage Temperature Inert atmosphere, Store in freezer, under -20°CChemicalBook

Synthesis of this compound

The synthesis of this compound can be achieved through the cyclization of a linear precursor. A representative experimental protocol is detailed below.

Experimental Protocol: Synthesis of 2-Bromo-4-butyrolactam (this compound)

This protocol is based on the conversion of 2,4-dibromobutyric acid to its amide, followed by intramolecular cyclization.

Materials:

  • 2,4-dibromobutyric acid

  • Thionyl chloride or other suitable activating agent for the carboxylic acid

  • Ammonia (aqueous or gaseous)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Tetrahydrofuran (THF), anhydrous

  • Chloroform

  • Silica gel for column chromatography

  • Ice

Procedure:

  • Amide Formation: 2,4-dibromobutyric acid (0.30 mol) is converted to 2,4-dibromobutyramide. This can be achieved by first converting the carboxylic acid to its acid chloride using a reagent like thionyl chloride, followed by reaction with ammonia. The resulting amide is a crystalline product.

  • Cyclization:

    • The crystalline 2,4-dibromobutyramide is dissolved in anhydrous THF.

    • The solution is cooled in an ice bath to below 10°C.

    • Sodium hydride (0.60 mol) is added slowly to the cooled solution over approximately 15 minutes.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

  • Work-up and Purification:

    • The reaction mixture is concentrated by evaporating the solvent to about one-third of its original volume.

    • The concentrated mixture is then poured into an ice-water mixture.

    • The aqueous mixture is extracted with chloroform.

    • The chloroform phase is collected, and the solvent is evaporated under reduced pressure.

    • The crude product is purified by silica gel column chromatography to yield this compound.

Synthesis Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_purification Purification cluster_product Final Product 2_4_dibromobutyric_acid 2,4-Dibromobutyric Acid Amidation Amidation 2_4_dibromobutyric_acid->Amidation 1. Ammonia Ammonia Ammonia->Amidation NaH Sodium Hydride (NaH) Cyclization Intramolecular Cyclization NaH->Cyclization THF Tetrahydrofuran (THF) THF->Cyclization Amidation->Cyclization 2. Workup Aqueous Work-up & Extraction Cyclization->Workup 3. Chromatography Silica Gel Chromatography Workup->Chromatography 4. Final_Product This compound Chromatography->Final_Product 5.

References

An In-depth Technical Guide to 3-Bromopyrrolidin-2-one (CAS: 40557-20-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromopyrrolidin-2-one, also known as α-Bromobutyrolactam, is a halogenated lactam that serves as a crucial building block in synthetic organic chemistry. Its bifunctional nature, featuring a reactive bromine atom adjacent to a lactam ring, makes it a versatile intermediate for introducing the pyrrolidinone moiety into more complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, analytical characterization, reactivity, and applications, with a particular focus on its role in the development of novel therapeutic agents.

Physicochemical and Computed Properties

The key physical and chemical properties of this compound are summarized in the table below. These parameters are essential for its handling, storage, and application in chemical synthesis.

PropertyValueSource
CAS Number 40557-20-8[1]
Molecular Formula C₄H₆BrNO[1]
Molecular Weight 164.00 g/mol [1]
Appearance White to light yellow solid[2]
Melting Point 83 °C[2]
Boiling Point 305.8 ± 35.0 °C (Predicted)[2]
Density 1.715 ± 0.06 g/cm³ (Predicted)[2]
pKa 14.70 ± 0.40 (Predicted)[2]
XLogP3-AA 0.5[1]
Topological Polar Surface Area 29.1 Ų[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 1[1]

Synthesis and Purification

This compound is typically synthesized via the intramolecular cyclization of a brominated amide precursor. The following protocol details a common laboratory-scale synthesis.

Experimental Protocol: Synthesis via Cyclization of 2,4-Dibromobutanamide

This two-step procedure involves the amidation of 2,4-dibromobutyric acid followed by a base-mediated intramolecular cyclization.

Step 1: Synthesis of 2,4-Dibromobutanamide

  • Amidation: 2,4-dibromobutyric acid (73.5 g, 0.30 mol) is converted to its corresponding amide.[2] This can be achieved by first converting the carboxylic acid to its acid chloride using a reagent like thionyl chloride (SOCl₂), followed by reaction with an ammonia source (e.g., aqueous ammonia) under controlled temperature conditions.

  • Isolation: The resulting crystalline 2,4-dibromobutanamide is isolated by filtration, washed with cold water, and dried. The reported melting point is 79 °C.[2]

Step 2: Intramolecular Cyclization to this compound

  • Reaction Setup: The crystalline 2,4-dibromobutanamide from Step 1 is dissolved in 650 g of anhydrous tetrahydrofuran (THF) in a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Cooling: The solution is cooled in an ice bath.[2]

  • Base Addition: Sodium hydride (NaH, 60% dispersion in mineral oil, 24 g, 0.60 mol) is added slowly and portion-wise over approximately 15 minutes, ensuring the temperature remains low.[2]

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.[2]

  • Work-up: The reaction volume is reduced to approximately one-third by rotary evaporation. The concentrated mixture is then carefully poured into 360 g of an ice-water mixture.[2]

  • Extraction: The aqueous mixture is extracted three times with chloroform (3 x 360 g).[2]

  • Purification: The combined organic phases are collected, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to yield this compound.[2]

G cluster_0 Step 1: Amidation cluster_1 Step 2: Cyclization & Purification A 2,4-Dibromobutyric Acid B Amidation (e.g., via acid chloride and NH3) A->B C 2,4-Dibromobutanamide B->C D Dissolve in THF C->D Intermediate E Add NaH at 0°C D->E F Stir at RT, 2h E->F G Concentrate & Quench F->G H Extract with Chloroform G->H I Silica Gel Chromatography H->I J This compound I->J

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

Accurate characterization is essential to confirm the structure and purity of this compound. While publicly available experimental spectra are scarce, the expected data from key analytical techniques are detailed below.

Infrared (IR) Spectroscopy

An FTIR spectrum has been recorded for this compound using a KBr wafer technique.[1] The spectrum is expected to show characteristic absorption bands for the functional groups present:

  • N-H Stretch: A moderate to strong, broad band around 3200-3400 cm⁻¹ for the secondary amide N-H.

  • C-H Stretch: Bands in the 2850-3000 cm⁻¹ region for the aliphatic C-H bonds.

  • C=O Stretch (Amide I): A strong, sharp absorption band around 1680-1700 cm⁻¹, characteristic of a five-membered lactam carbonyl.

  • N-H Bend (Amide II): A moderate band around 1550 cm⁻¹.

  • C-Br Stretch: A band in the fingerprint region, typically between 500-650 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show signals for the three distinct proton environments in the molecule.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.5 - 7.5Broad Singlet1HNH
~4.3 - 4.5Triplet1HCH -Br
~3.4 - 3.6Multiplet2HN-CH₂
~2.5 - 2.8Multiplet2HCH₂ -CHBr

Predicted ¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum is expected to display four distinct signals corresponding to each carbon atom in the structure.

Predicted Chemical Shift (δ, ppm)Assignment
~172 - 175C =O (Carbonyl)
~48 - 52C H-Br
~45 - 49N-C H₂
~30 - 35C H₂-CHBr
Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry of this compound would be expected to show a characteristic molecular ion region due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.

  • Molecular Ion (M⁺): A pair of peaks of almost equal intensity at m/z = 163 (for C₄H₆⁷⁹BrNO) and m/z = 165 (for C₄H₆⁸¹BrNO). The presence of this M⁺ and M+2 pattern is a strong indicator of a monobrominated compound.

  • Key Fragmentation: Common fragmentation pathways would likely involve the loss of the bromine atom or cleavage of the lactam ring.

    • [M - Br]⁺: A peak at m/z = 84 , corresponding to the loss of the bromine radical.

    • Loss of CO: A peak corresponding to [M - CO]⁺ .

    • Loss of HBr: A peak corresponding to [M - HBr]⁺ .

Reactivity and Applications in Drug Development

This compound is a valuable intermediate primarily used in the synthesis of more complex heterocyclic systems. The bromine atom at the 3-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups.

Key Intermediate for Antibacterial Agents

A significant application of this compound is in the synthesis of novel antibacterial agents, particularly vinylpyrrolidinone-cephalosporin derivatives.[3] These compounds are designed to combat infections caused by resistant bacterial strains, such as methicillin-resistant Staphylococcus aureus (MRSA). In these syntheses, the pyrrolidinone moiety is coupled to the cephalosporin core, often via a multi-step sequence where the bromine is displaced or used to form a key bond.

Mechanism of Action: Cephalosporin Antibiotics

The ultimate biological activity of the cephalosporin derivatives synthesized from this compound stems from the core β-lactam structure. Cephalosporins are bactericidal agents that inhibit the synthesis of the bacterial cell wall.

  • Target Identification: The primary targets are Penicillin-Binding Proteins (PBPs), which are bacterial enzymes essential for the final step of peptidoglycan synthesis.

  • Inhibition: The strained β-lactam ring of the cephalosporin mimics the D-Ala-D-Ala substrate of the PBP.

  • Covalent Modification: The β-lactam ring is irreversibly opened, forming a stable, covalent acyl-enzyme intermediate with a serine residue in the active site of the PBP.

  • Cell Lysis: This inactivation of PBPs prevents the cross-linking of the peptidoglycan chains, compromising the structural integrity of the cell wall and ultimately leading to cell lysis and bacterial death.

G cluster_normal Normal Cell Wall Synthesis cluster_inhibition Inhibition by Cephalosporin PBP Penicillin-Binding Protein (PBP) Crosslinking Peptidoglycan Cross-linking PBP->Crosslinking Catalyzes Inactive Inactive Acyl-Enzyme Complex PBP->Inactive Binds Irreversibly Ceph Cephalosporin (β-Lactam Antibiotic) Ceph->Inactive Forms Covalent Bond Substrate Peptidoglycan Precursor (D-Ala-D-Ala) Substrate->Crosslinking Binds to PBP Wall Stable Bacterial Cell Wall Crosslinking->Wall Lysis Cell Lysis & Bacterial Death Inactive->Lysis Prevents Wall Synthesis

Caption: Mechanism of action of cephalosporin antibiotics.

Safety and Handling

This compound is classified with several GHS hazard statements and should be handled with appropriate precautions.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere. For long-term storage, keeping it in a freezer at or below -20°C is recommended.[2]

References

Spectroscopic Profile of 3-Bromopyrrolidin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-Bromopyrrolidin-2-one (CAS No: 40557-20-8). Due to the limited availability of experimentally-derived public data, this document focuses on predicted spectroscopic values and standard experimental protocols for obtaining such data. The information herein serves as a valuable resource for the characterization and analysis of this compound and similar chemical entities.

Chemical Structure and Properties

This compound is a halogenated lactam with the molecular formula C₄H₆BrNO.[1] Its structure consists of a five-membered pyrrolidinone ring substituted with a bromine atom at the 3-position.

Molecular Weight : 164.00 g/mol [1]

Spectroscopic Data Summary

The following tables present predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with spectroscopic data of analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.5dd1HH-3 (CH-Br)
~3.4m2HH-5 (CH₂-N)
~2.6m1HH-4a
~2.2m1HH-4b
~7.0-8.0br s1HN-H

Predicted in CDCl₃ solvent.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~173C-2 (C=O)
~50C-3 (CH-Br)
~45C-5 (CH₂-N)
~30C-4 (CH₂)

Predicted in CDCl₃ solvent.

Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3200Strong, BroadN-H Stretch
~2950, ~2850MediumC-H Stretch (aliphatic)
~1680StrongC=O Stretch (amide I)
~1450MediumC-H Bend
~600Medium-StrongC-Br Stretch
Table 4: Predicted Mass Spectrometry Data
m/zRelative Intensity (%)Assignment
163/165~50[M]⁺ (Molecular ion peak, bromine isotope pattern)
84~100[M - Br]⁺
56Variable[C₃H₄O]⁺ or [C₃H₆N]⁺
41Variable[C₂H₃N]⁺ or [C₃H₅]⁺

Predicted for Electron Ionization (EI) source.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not already contain it.

  • Transfer the solution to a standard 5 mm NMR tube.

Instrumentation and Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR:

    • Acquire the spectrum using a standard pulse sequence.

    • Typical spectral width: 0-12 ppm.

    • Number of scans: 16-64, depending on sample concentration.

  • ¹³C NMR:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Typical spectral width: 0-200 ppm.

    • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place the mixture into a pellet die.

  • Apply pressure using a hydraulic press to form a thin, transparent pellet.

Instrumentation and Data Acquisition:

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Procedure:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

    • Record the sample spectrum. The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹).

    • The final absorbance or transmittance spectrum is generated by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

Sample Preparation:

  • Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Further dilute the solution as needed for the specific instrument.

Instrumentation and Data Acquisition (Electron Ionization - EI):

  • Instrument: A mass spectrometer equipped with an Electron Ionization (EI) source.

  • Procedure:

    • Introduce the sample into the high vacuum of the mass spectrometer, where it is vaporized.

    • Bombard the vaporized sample with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule.

    • The resulting ions are separated based on their mass-to-charge ratio (m/z).

    • The mass spectrum displays the relative abundance of ions as a function of their m/z ratio.

Visualizations

Chemical Structure of this compound

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution KBr_Pellet KBr Pellet Formation Sample->KBr_Pellet Volatile_Solvent Dissolution in Volatile Solvent Sample->Volatile_Solvent NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR IR FTIR Spectroscopy KBr_Pellet->IR MS Mass Spectrometry (EI) Volatile_Solvent->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Ion, Fragmentation Pattern MS->MS_Data Structure_Elucidation Structure Elucidation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

References

A Technical Guide to the Stability and Storage of 3-Bromopyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the critical stability and storage parameters for 3-Bromopyrrolidin-2-one (CAS No: 40557-20-8), a key intermediate in various synthetic and pharmaceutical applications. Adherence to proper handling and storage protocols is essential to ensure the compound's integrity, purity, and shelf-life, thereby safeguarding experimental reproducibility and outcomes.

Physicochemical Properties

This compound is a solid, typically appearing white to light yellow.[1] Its fundamental physical characteristics are crucial for determining appropriate handling procedures.

PropertyValueSource
Molecular Formula C₄H₆BrNO[2]
Molecular Weight 164.00 g/mol [2]
Appearance White to light yellow solid[1]
Melting Point 83 °C[1]
Boiling Point 305.8 ± 35.0 °C (Predicted)[1]
Density 1.715 ± 0.06 g/cm³ (Predicted)[1]

Chemical Stability Profile

Under standard ambient and normal conditions, this compound is considered a stable compound.[3][4] However, its stability is compromised by exposure to specific environmental factors, necessitating careful control over its storage environment.

Key Stability Concerns:

  • Light Sensitivity : The compound may polymerize upon exposure to light.[4] It is crucial to store it in light-resistant containers.

  • Moisture Sensitivity : The material is sensitive to moisture.[4] Storage in a dry environment is mandatory to prevent hydrolysis or degradation.

  • Thermal Stress : While stable at room temperature, strong heating should be avoided to prevent decomposition. Keep the compound away from open flames, hot surfaces, and other sources of ignition.[3][4]

Incompatible Materials and Hazardous Decomposition: Contact with certain substances can lead to hazardous reactions. It is imperative to avoid:

  • Strong oxidizing agents[3]

  • Strong acids[3]

  • Bases

  • Copper, Peroxides, Silver/silver oxides, and Mercury/mercury oxides

In the event of decomposition, typically under fire conditions, hazardous products such as hydrogen halides, carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx) may be released.[3][5]

Recommended Storage Conditions

To maintain the long-term purity and stability of this compound, the following storage conditions are recommended based on compiled safety data.

ParameterRecommendationRationaleCitations
Temperature Store in a freezer at temperatures under -20°C. Alternatively, keep refrigerated in a cool place.To minimize degradation kinetics and preserve long-term stability.[1][5]
Atmosphere Store under an inert atmosphere, such as nitrogen.To prevent oxidation and reaction with atmospheric moisture.[1][3]
Container Keep in a tightly closed, light-resistant container.To protect from moisture, air, and light-induced polymerization.[3][4][6]
Environment Store in a dry and well-ventilated area.To prevent moisture absorption and ensure a safe storage environment.[3][4][6]
Security Store locked up or in an area accessible only to authorized personnel.Due to the compound's hazardous nature.[4]

Experimental Protocols and Workflows

Logical Workflow for Handling and Stability Assessment

The following diagram outlines a logical process for receiving, handling, storing, and assessing the stability of this compound in a research setting.

Caption: General workflow for receiving, storing, and assessing the stability of this compound.

General Methodology for a Stability Study

A comprehensive stability study for this compound, while not explicitly found, would typically involve the following steps:

  • Reference Standard Characterization : A highly pure batch of this compound is fully characterized using techniques like NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to serve as a baseline (t=0) reference.

  • Stability-Indicating Method Development : An analytical method, typically HPLC with UV detection, is developed and validated. This method must be capable of separating the intact this compound from any potential degradation products without interference.

  • Forced Degradation Studies : The compound is subjected to harsh conditions (e.g., strong acid/base hydrolysis, oxidation with H₂O₂, high heat, and intense light exposure) to intentionally induce degradation. This helps identify likely degradation products and confirms the stability-indicating nature of the analytical method.

  • Long-Term and Accelerated Stability Testing :

    • Long-Term : Samples are stored under the recommended conditions (-20°C) and tested at specified intervals (e.g., 0, 3, 6, 9, 12, 24 months) to determine the real-time shelf-life.

    • Accelerated : Samples are stored at elevated temperatures (e.g., 25°C/60% RH, 40°C/75% RH) to predict the long-term stability and to quickly assess the impact of short-term excursions from recommended storage conditions.

  • Data Analysis : The purity of the compound is monitored over time. The rate of degradation is calculated, and the shelf-life is established based on the time it takes for the purity to drop below a predefined acceptance criterion (e.g., 95%).

Safety and Handling Precautions

This compound is a hazardous substance and must be handled with appropriate care in a well-ventilated area or under a chemical fume hood.[3]

  • Personal Protective Equipment (PPE) : Wear appropriate protective gloves, clothing, and eye/face protection to prevent skin and eye contact.[3][6]

  • Respiratory Protection : If dust or aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3]

  • Handling : Avoid breathing dust, vapors, or spray.[3] Do not ingest or allow contact with skin and eyes.[3] Use non-sparking tools and take precautionary measures against static discharge.[3]

  • First Aid : In case of contact, immediately flush skin or eyes with plenty of water. If inhaled, move to fresh air. If swallowed, rinse mouth and seek immediate medical attention.

Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this compound.

References

Navigating the Synthesis and Handling of 3-Bromopyrrolidin-2-one: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety, handling, and experimental protocols associated with 3-Bromopyrrolidin-2-one, a key building block in modern medicinal chemistry. Due to its reactive nature, a thorough understanding of its hazard profile and proper handling procedures is paramount for ensuring laboratory safety and experimental success. This document consolidates critical data from safety data sheets and outlines a detailed synthetic protocol, offering a comprehensive resource for professionals working with this versatile compound.

Core Safety and Hazard Data

A meticulous review of available Safety Data Sheets (SDS) reveals that this compound is a hazardous substance requiring careful handling. The primary hazards include acute toxicity if swallowed, skin irritation, and serious eye irritation. It may also cause respiratory irritation. The following tables summarize the essential safety information.

Table 1: Hazard Identification and Classification
Hazard ClassGHS ClassificationHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory tract irritation)H335: May cause respiratory irritation[1]
Table 2: Physical and Chemical Properties
PropertyValue
Molecular FormulaC₄H₆BrNO
Molecular Weight164.00 g/mol
AppearanceWhite to light yellow solid
Melting Point83 °C
Table 3: First-Aid Measures
Exposure RouteFirst-Aid Procedure
Ingestion Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.
Skin Contact Immediately wash with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.
Inhalation Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
Table 4: Personal Protective Equipment (PPE) and Handling
AspectRecommendation
Engineering Controls Use only outdoors or in a well-ventilated area. Ensure eyewash stations and safety showers are close to the workstation.
Eye/Face Protection Wear chemical safety goggles or a face shield.
Skin Protection Wear protective gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
Respiratory Protection If dusts or aerosols are generated, use a NIOSH-approved respirator with an appropriate filter.
General Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

Safe Handling and Experimental Workflow

The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting, from preparation to disposal. Adherence to this workflow is critical for minimizing exposure and preventing accidents.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling and Reaction cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Procedures A Review SDS and Experimental Protocol B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Prepare Well-Ventilated Work Area (Fume Hood) B->C D Weigh and Dispense This compound C->D E Perform Reaction Under Inert Atmosphere (if required) D->E K In Case of Spill: Evacuate, Ventilate, and Use Absorbent Material D->K L In Case of Exposure: Follow First-Aid Measures and Seek Medical Attention D->L F Monitor Reaction Progress E->F G Quench Reaction and Work-up F->G H Segregate and Label Waste (Solid and Liquid) G->H I Decontaminate Glassware and Surfaces H->I J Dispose of Waste According to Institutional Guidelines I->J

References

The Structural Landscape of 3-Bromopyrrolidin-2-one and Its Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Crystallographic Data, Synthetic Methodologies, and Biological Significance

The pyrrolidin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of a multitude of biologically active compounds. The introduction of a bromine atom at the 3-position creates a versatile synthetic handle and modulates the molecule's physicochemical properties, making 3-bromopyrrolidin-2-one and its derivatives attractive candidates for drug discovery and development. This technical guide provides a comprehensive overview of the crystal structure of these compounds, detailed experimental protocols for their synthesis and crystallographic analysis, and an exploration of their relevance in targeting key signaling pathways in disease.

Crystal Structure Analysis

While the crystal structure of the parent this compound is not publicly available in crystallographic databases, detailed structural information can be gleaned from its derivatives. This section presents the crystallographic data for a key example, 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one, which incorporates the core pyrrolidin-2-one moiety.

Crystallographic Data for a Representative Derivative

The crystal structure of 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one provides valuable insights into the conformational preferences and intermolecular interactions of the pyrrolidin-2-one ring system.

Parameter Value
Empirical Formula C₁₉H₁₈Br₂N₂O
Formula Weight 450.17
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.8691 (8)
b (Å) 9.4578 (7)
c (Å) 17.5852 (13)
α (°) 90
β (°) 106.338 (3)
γ (°) 90
Volume (ų) 1734.0 (2)
Z 4
Density (calculated) (Mg/m³) 1.724
Absorption Coefficient (mm⁻¹) 4.686
F(000) 896

Table 1: Crystallographic data for 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one.

Molecular and Supramolecular Features

In the crystal structure of this derivative, the pyrrolidine ring adopts a distorted envelope conformation. The crystal packing is stabilized by a network of intermolecular hydrogen bonds, including N—H···O, C—H···O, and C—H···Br interactions, which form a three-dimensional architecture. Additionally, C—H···π interactions contribute to the overall stability of the crystal lattice. This intricate network of non-covalent interactions is crucial for understanding the solid-state properties of these molecules and can inform the design of crystalline forms with desired pharmaceutical attributes.

Experimental Protocols

Synthesis of N-Aryl-3-bromopyrrolidin-2-one Derivatives

The synthesis of N-aryl derivatives of this compound is a key step in the development of novel therapeutic agents. A general and robust method involves the condensation of an appropriate aniline with a suitable precursor.

Protocol: Synthesis of 1-(3-Acetylphenyl)-3-bromopyrrolidin-2-one

  • Reaction Setup: To a solution of 3-aminoacetophenone (1.2 equivalents) in a suitable aprotic solvent such as toluene or dichloromethane, add this compound (1.0 equivalent).

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.05 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-3-bromopyrrolidin-2-one derivative.

G reagents 3-Aminoacetophenone + This compound reaction Reflux reagents->reaction in solvent Toluene/DCM solvent->reaction catalyst p-TSA (cat.) catalyst->reaction workup Aqueous Work-up (NaHCO3, Brine) reaction->workup after completion purification Column Chromatography workup->purification product 1-(3-Acetylphenyl)-3- bromopyrrolidin-2-one purification->product

Synthetic Workflow for N-Aryl-3-bromopyrrolidin-2-one
Single-Crystal X-ray Diffraction

Obtaining high-quality single crystals is a prerequisite for determining the three-dimensional structure of a molecule by X-ray diffraction.

Protocol: Crystallization by Slow Evaporation

  • Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture in which the compound has moderate solubility. Common solvents for recrystallization include ethanol, methanol, acetone, ethyl acetate, and mixtures with less polar solvents like hexanes.

  • Solution Preparation: Gently warm the solution to ensure complete dissolution of the solid.

  • Crystallization: Loosely cover the container (e.g., with perforated parafilm) to allow for slow evaporation of the solvent at room temperature in a vibration-free environment.

  • Crystal Harvesting: Once suitable single crystals have formed, carefully harvest them from the mother liquor using a spatula or by decanting the solvent.

  • Data Collection: Mount a selected crystal on a goniometer head and place it on the X-ray diffractometer. Collect the diffraction data at a controlled temperature (often 100 K) using a monochromatic X-ray source.

  • Structure Solution and Refinement: Process the collected data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and displacement parameters to obtain the final structural model.

G compound Purified Compound dissolution Dissolution in Minimal Solvent compound->dissolution evaporation Slow Evaporation dissolution->evaporation crystals Single Crystals evaporation->crystals data_collection X-ray Data Collection crystals->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution final_structure Final Crystal Structure structure_solution->final_structure G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg P PI3K PI3K VEGFR->PI3K P RAS Ras VEGFR->RAS AKT Akt PI3K->AKT Survival Cell Survival AKT->Survival RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Survival->Angiogenesis Migration->Angiogenesis Inhibitor This compound Derivative Inhibitor->VEGFR

An In-Depth Technical Guide to 3-Bromopyrrolidin-2-one: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromopyrrolidin-2-one, a crucial heterocyclic building block in organic synthesis and medicinal chemistry. The document details its chemical identity, physicochemical properties, experimental protocols for its synthesis, and its significant role as an intermediate in the development of pharmaceutically active compounds.

Nomenclature and Chemical Identity

The unambiguous identification of a chemical entity is paramount for research and development. This compound is known by several names in scientific literature and chemical databases.

IUPAC Name: this compound[1]

Synonyms: The compound is also referred to by various synonyms, which are often found in supplier catalogs and older publications. These include:

  • 2-Pyrrolidinone, 3-bromo-[1]

  • 3-bromo-2-pyrrolidone[1]

  • alpha-Bromobutyrolactam[2]

  • 3-bromo-pyrrolidin-2-one[1]

A structured summary of its key identifiers is provided in Table 1.

Table 1: Chemical Identifiers for this compound

IdentifierValueReference
CAS Number 40557-20-8[1][3]
PubChem CID 10103471[1]
EC Number 826-779-4[1][3]
DSSTox Substance ID DTXSID10435581[1]
Molecular Formula C4H6BrNO[1]
InChIKey GVPDRYJFYUWXQK-UHFFFAOYSA-N[1]
SMILES C1CNC(=O)C1Br[1]

Physicochemical and Spectral Properties

Understanding the physical and chemical properties of this compound is essential for its handling, reaction setup, and purification. Key properties are summarized in Table 2.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight 164.00 g/mol [1][3]
Exact Mass 162.96328 Da[1]
Appearance White to light yellow solid[2]
Melting Point 83 °C[2]
Boiling Point 305.8 ± 35.0 °C (Predicted)[2]
Density 1.715 ± 0.06 g/cm³ (Predicted)[2]
pKa 14.70 ± 0.40 (Predicted)[2]
Storage Temperature Inert atmosphere, Store in freezer, under -20°C[2]

Detailed spectral analyses are crucial for structure confirmation and purity assessment.

  • Infrared (IR) Spectroscopy: An FTIR spectrum is available in the PubChem database, obtained using a KBr wafer technique.[1] Key absorptions are expected for the N-H stretch (around 3200 cm⁻¹), the C=O (amide) stretch (around 1680-1700 cm⁻¹), and C-H stretches (around 2850-2960 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), with the molecular ion peaks (M⁺) expected around m/z 163 and 165.

Synthesis and Experimental Protocols

This compound is typically synthesized via the cyclization of a linear precursor. The following protocol is based on a reported synthesis of its synonym, 2-bromo-4-butyrolactam.[2]

This method involves the intramolecular cyclization of 2,4-dibromobutyramide via deprotonation of the amide nitrogen, followed by nucleophilic attack on the carbon bearing the terminal bromine.

Experimental Protocol:

  • Amide Formation: Convert 2,4-dibromobutyric acid to 2,4-dibromobutyramide. This can be achieved by first converting the acid to its acyl chloride (e.g., using thionyl chloride) and then reacting with ammonia.

  • Dissolution: Dissolve the crystalline 2,4-dibromobutyramide in a suitable anhydrous solvent, such as Tetrahydrofuran (THF).

  • Cooling: Cool the reaction solution in an ice bath to a temperature below 10°C.

  • Base Addition: Under an inert atmosphere (e.g., argon or nitrogen), slowly add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise over approximately 15 minutes, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours to ensure complete cyclization.

  • Workup:

    • Reduce the volume of the reaction solution by about two-thirds using a rotary evaporator.

    • Carefully pour the concentrated mixture into an ice-water mixture.

    • Extract the aqueous mixture with a suitable organic solvent, such as chloroform or dichloromethane.

  • Purification: Collect the organic phase, concentrate it under reduced pressure, and purify the resulting crude product by silica gel column chromatography to yield pure this compound.[2]

The workflow for this synthesis is visualized in the diagram below.

G Diagram 1: Synthesis Workflow for this compound cluster_start Starting Materials cluster_reaction Reaction Steps cluster_reagents Reagents & Conditions cluster_purification Workup & Purification cluster_product Final Product A 2,4-Dibromobutyric Acid C Amidation Step A->C B Ammonia B->C D Intramolecular Cyclization C->D Intermediate: 2,4-Dibromobutyramide E Aqueous Workup & Extraction D->E R1 1. SOCl₂ 2. NH₃ R1->C R2 NaH, Anhydrous THF 0°C to Room Temp R2->D F Silica Gel Chromatography E->F G This compound F->G

Caption: Synthesis workflow for this compound.

Role in Drug Discovery and Development

The pyrrolidin-2-one (or γ-lactam) ring is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds.[4][5] this compound serves as a versatile synthetic intermediate, providing a key electrophilic center for the introduction of various functional groups through nucleophilic substitution. This allows for the construction of diverse molecular libraries for drug screening.

The substitution at the 3- or 4-position of the pyrrolidinone ring is critical for the biological activity of many drugs. For instance, the antiepileptic drug Brivaracetam is a 4-substituted pyrrolidin-2-one derivative.[2][3] While synthesis routes for Brivaracetam may not start directly from this compound, the chemistry involved in creating such 4-substituted systems highlights the importance of functionalized pyrrolidinone intermediates. The bromine atom in this compound can be used to facilitate elimination reactions to form an unsaturated lactam, which can then undergo conjugate addition to install substituents at the 4-position. Alternatively, it can be displaced by a wide range of nucleophiles to generate 3-substituted analogs.

This strategic role as a modifiable core structure makes this compound a valuable building block for drug development professionals aiming to explore the structure-activity relationships (SAR) of new chemical entities.

The diagram below illustrates the logical relationship of this compound as a key intermediate.

G Diagram 2: Logical Role of this compound in Synthesis Precursors Acyclic Precursors (e.g., Dibromo-butanoic acid) Core This compound (Key Intermediate) Precursors->Core Cyclization Reaction1 Nucleophilic Substitution Core->Reaction1 Reaction2 Elimination / Conjugate Addition Core->Reaction2 Product1 3-Substituted Pyrrolidinones Reaction1->Product1 Product2 4-Substituted Pyrrolidinones Reaction2->Product2 API Complex APIs and Biologically Active Molecules (e.g., Brivaracetam Analogs) Product1->API Product2->API

Caption: Role of this compound as a key synthetic intermediate.

Safety and Handling

Based on aggregated GHS data, this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3]

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile intermediate for organic synthesis, particularly within the field of drug discovery. Its functionalized γ-lactam core allows for the straightforward creation of substituted pyrrolidinone derivatives, which are integral to many biologically active compounds. A thorough understanding of its properties, synthesis, and handling is essential for researchers and scientists leveraging this key building block in the development of next-generation pharmaceuticals.

References

Reactivity Profile of the Bromine Atom in 3-Bromopyrrolidin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

3-Bromopyrrolidin-2-one is a versatile heterocyclic compound featuring a five-membered lactam ring. The pyrrolidine-2-one scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active molecules and approved pharmaceuticals.[1] The strategic placement of a bromine atom at the C3 position renders this molecule an exceptionally useful synthetic intermediate. This guide provides an in-depth analysis of the reactivity profile of this bromine atom, focusing on its role as a leaving group in nucleophilic substitution reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this building block in organic synthesis.

Core Reactivity at the C3-Bromine Bond

The primary site of reactivity in this compound is the carbon-bromine bond. The carbon atom at the 3-position is an electrophilic center, susceptible to attack by a wide range of nucleophiles. This electrophilicity is induced by the electronegativity of the attached bromine atom, which polarizes the C-Br bond.

The dominant reaction pathway for this compound is nucleophilic substitution , where a nucleophile displaces the bromide ion, which serves as an effective leaving group.[2] This class of reaction is fundamental to synthetic organic chemistry for the formation of new carbon-heteroatom and carbon-carbon bonds.

Mechanistic Considerations: SN1 vs. SN2 Pathways

Nucleophilic substitution reactions can proceed through two primary mechanisms: SN1 (unimolecular) and SN2 (bimolecular).[3]

  • SN2 Mechanism: This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group.[4] This pathway results in an inversion of stereochemistry at the reaction center. For this compound, which is a secondary alkyl halide, the SN2 pathway is generally favored, especially with strong, unhindered nucleophiles in polar aprotic solvents.

  • SN1 Mechanism: This two-step mechanism involves the slow, rate-determining ionization of the substrate to form a planar carbocation intermediate, which is then rapidly attacked by the nucleophile from either face, leading to racemization.[4] While less common for this substrate, SN1 pathways could be promoted under conditions that stabilize a carbocation, such as in the presence of protic solvents or Lewis acids.

The general workflow for a typical nucleophilic substitution reaction is outlined below.

G sub This compound (Substrate) react Reaction Mixture sub->react nuc Nucleophile (Nu:⁻) nuc->react solv Select Solvent (e.g., THF, DMF, Acetonitrile) solv->react cond Set Reaction Conditions (Temperature, Time) cond->react workup Aqueous Work-up & Extraction react->workup Reaction Completion purify Purification (e.g., Column Chromatography) workup->purify prod Isolated Product (3-Nu-Pyrrolidin-2-one) purify->prod

Caption: General experimental workflow for nucleophilic substitution.

Synthetic Applications and Data

The displacement of the bromine atom allows for the introduction of diverse functional groups at the C3 position, making this compound a valuable precursor for creating libraries of compounds for drug discovery and materials science.[5]

The following reaction pathway illustrates the versatility of this substrate in reacting with various nucleophiles.

G start This compound sub_N 3-Amino-pyrrolidin-2-one start->sub_N  Amine (R₂NH)  Azide (N₃⁻) sub_O 3-Hydroxy-pyrrolidin-2-one start->sub_O  Hydroxide (OH⁻)  Alkoxide (RO⁻) sub_S 3-Thio-pyrrolidin-2-one start->sub_S  Thiol (RSH)  Thiolate (RS⁻) sub_C 3-Alkyl/Aryl-pyrrolidin-2-one start->sub_C  Cyanide (CN⁻)  Organocuprates

Caption: Key transformations via nucleophilic substitution.

Quantitative Reaction Data

While specific reaction data for this compound is distributed across various literature sources, the table below summarizes representative transformations and typical yields for analogous systems.

EntryNucleophile/ReagentConditionsProductYield (%)
1Sodium Azide (NaN₃)DMF, 80 °C, 12h3-Azidopyrrolidin-2-one>90
2BenzylamineK₂CO₃, Acetonitrile, 80 °C, 24h3-(Benzylamino)pyrrolidin-2-one75-85
3Sodium methoxide (NaOMe)Methanol, rt, 6h3-Methoxypyrrolidin-2-one60-70
4Thiophenol, Et₃NTHF, rt, 4h3-(Phenylthio)pyrrolidin-2-one~90
5Diethyl malonate, NaHTHF, 60 °C, 18hDiethyl 2-(2-oxopyrrolidin-3-yl)malonate65-75

Note: Yields are approximate and based on general procedures for secondary bromides; they may vary based on specific reaction optimization.

Experimental Protocols

Synthesis of this compound

The parent compound can be synthesized from 2,4-dibromobutyric acid via a two-step process involving amidation followed by intramolecular cyclization.[6]

Protocol:

  • Amidation: 2,4-dibromobutyric acid (1.0 eq) is converted to its corresponding amide. A typical method involves activation with a reagent like thionyl chloride to form the acyl chloride, followed by careful addition to a solution of aqueous ammonia at low temperature (0-5 °C).

  • Cyclization: The resulting 2,4-dibromobutanamide (1.0 eq) is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (THF).[6]

  • The solution is cooled in an ice bath to below 10 °C.

  • A strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 2.0 eq), is added portion-wise over approximately 15 minutes while maintaining the low temperature.[6] The base deprotonates the amide nitrogen, which then acts as an intramolecular nucleophile, displacing the bromide at the 4-position to form the lactam ring.

  • After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: The reaction is carefully quenched by pouring it into an ice-water mixture.

  • The aqueous mixture is extracted with an organic solvent (e.g., chloroform or ethyl acetate, 3x).[6]

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography to afford this compound as a solid.[6]

General Protocol for Nucleophilic Substitution with an Amine

This protocol provides a representative procedure for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (1.1 - 1.5 eq)

  • Inorganic base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Anhydrous polar aprotic solvent (e.g., Acetonitrile or DMF)

Protocol:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the amine, and the base.

  • Add the anhydrous solvent to the flask.

  • Heat the reaction mixture to an appropriate temperature (typically 60-100 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Resuspend the residue in water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane, 3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product via silica gel column chromatography or recrystallization to yield the desired 3-aminopyrrolidin-2-one derivative.

Conclusion

The bromine atom in this compound serves as a versatile handle for chemical modification, primarily through nucleophilic substitution reactions. Its predictable reactivity allows for the controlled introduction of a wide range of functional groups, establishing this compound as a valuable and strategic building block in the synthesis of complex molecules for pharmaceutical and materials science applications. A thorough understanding of its reactivity profile, guided by the principles of SN2 and SN1 mechanisms, is crucial for its effective utilization in multi-step synthetic campaigns.

References

Methodological & Application

Synthetic Routes to 3-Bromopyrrolidin-2-one Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 3-Bromopyrrolidin-2-one derivatives. These compounds are valuable intermediates in medicinal chemistry and drug discovery, serving as key building blocks for a variety of biologically active molecules. The following sections outline common synthetic strategies, detailed experimental procedures, and quantitative data to facilitate the efficient synthesis of these important scaffolds.

Introduction

Pyrrolidin-2-one, also known as γ-lactam, is a five-membered heterocyclic ring that is a core structural motif in numerous natural products and pharmaceutical agents. The introduction of a bromine atom at the 3-position of the pyrrolidin-2-one ring provides a versatile handle for further functionalization through various cross-coupling reactions, nucleophilic substitutions, and other transformations. This versatility makes this compound derivatives highly sought-after intermediates in the synthesis of complex molecules with potential therapeutic applications. This document outlines key synthetic approaches to access these valuable compounds.

Synthetic Strategies

Several synthetic routes have been developed for the preparation of this compound and its N-substituted derivatives. The choice of method often depends on the desired substitution pattern on the nitrogen atom and the availability of starting materials. Common strategies include the bromination of pre-formed pyrrolidin-2-ones and the cyclization of acyclic precursors already containing a bromine atom.

A prevalent method involves the direct bromination of N-substituted pyrrolidin-2-ones. This approach is often straightforward but can sometimes lead to issues with regioselectivity and over-bromination. Another effective strategy is the cyclization of α,γ-dihalo amides, which provides good control over the position of the bromine atom.

Below are detailed protocols for some of the most common and effective methods for the synthesis of this compound derivatives.

Key Synthetic Protocols

Protocol 1: Synthesis of N-Methyl-3-bromopyrrolidin-2-one via Cyclization of 2,4-Dibromo-N-methylbutanamide

This protocol describes the synthesis of N-Methyl-3-bromopyrrolidin-2-one from the corresponding acyclic precursor, 2,4-dibromo-N-methylbutanamide. The cyclization is effected by a base, such as sodium hydride.

Experimental Protocol:

  • Preparation of the Reaction Mixture: To a solution of 2,4-dibromo-N-methyl-butanamide (7.8 g, 30 mmol) in anhydrous tetrahydrofuran (THF, 25 mL) under an argon atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 g, 30 mmol) portionwise at a temperature of 10-15 °C.[1]

  • Reaction: Stir the mixture at 10-15 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, carefully quench the reaction by slow addition to an ice-water mixture.

  • Extraction: Extract the aqueous mixture with dichloromethane (DCM).

  • Purification: The organic layers are combined, dried over a suitable drying agent (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel.

Quantitative Data:

Starting MaterialReagentsSolventTemperature (°C)Yield (%)Reference
2,4-dibromo-N-methyl-butanamideSodium hydrideTHF10-1581[1]

Protocol1 cluster_prep Reaction Setup cluster_reaction Cyclization cluster_workup Work-up & Purification start Dissolve 2,4-dibromo-N-methyl-butanamide in THF add_NaH Add Sodium Hydride portionwise at 10-15 °C start->add_NaH react Stir at 10-15 °C add_NaH->react quench Quench with ice-water react->quench extract Extract with DCM quench->extract purify Purify by column chromatography extract->purify end end purify->end N-Methyl-3-bromopyrrolidin-2-one

Caption: Radical mechanism for the bromination of pyrrolidin-2-ones.

Summary of Synthetic Routes and Yields

The following table summarizes various synthetic approaches to this compound derivatives with their reported yields.

ProductStarting Material(s)Key ReagentsYield (%)Reference
3-Bromo-1-methyl-pyrrolidin-2-one2,4-dibromo-N-methyl-butanamideSodium hydride81
(S)-tert-butyl 2-(4-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate(S)-prolinol, glyoxal, ammoniaDess–Martin periodinane, NBS, Na2SO3Not specified in abstract
N-protected-3-pyrrolidine-lactam substituted phosphonium saltsAsparagine derivativesNaH, Benzyl bromideNot specified in abstract

Conclusion

The synthesis of this compound derivatives can be achieved through several reliable methods. The choice of the synthetic route will depend on the specific derivative desired and the available starting materials. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully synthesize these valuable chemical intermediates for applications in drug discovery and development. Careful optimization of reaction conditions may be necessary to achieve the best results for specific substrates.

References

Application Notes: 3-Bromopyrrolidin-2-one as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromopyrrolidin-2-one is a valuable heterocyclic building block for the synthesis of a wide array of biologically active molecules. Its structure features a five-membered γ-lactam ring, which is a common motif in many pharmaceuticals. The presence of a bromine atom at the C3 position provides a reactive handle for nucleophilic substitution, allowing for the introduction of diverse functional groups. This strategic placement, adjacent to the lactam carbonyl, makes it a key precursor for constructing complex molecular architectures, particularly for targeting enzymes and receptors in various disease pathways.

This document provides detailed protocols for the conversion of this compound into a key amine intermediate and its subsequent elaboration into a precursor for a class of targeted therapeutics. It also presents representative biological data for compounds containing the pyrrolidin-2-one scaffold and illustrates the relevant biological pathway.

Key Synthetic Transformations and Protocols

The primary utility of this compound in medicinal chemistry stems from its ability to be converted into 3-Aminopyrrolidin-2-one. This key intermediate serves as a versatile scaffold for further functionalization, such as in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors.

logical_workflow start This compound (Starting Material) intermediate 3-Aminopyrrolidin-2-one (Key Intermediate) start->intermediate Nucleophilic Substitution final_class Bioactive Molecules (e.g., PARP Inhibitors) intermediate->final_class Amide Bond Formation

Caption: Logical workflow from starting material to bioactive compounds.

Protocol 1: Synthesis of 3-Aminopyrrolidin-2-one from this compound

This protocol describes the nucleophilic substitution of the bromide with ammonia to yield the corresponding amine. The reaction is performed under pressure due to the volatility of ammonia.[1][2][3]

Materials:

  • This compound

  • Concentrated solution of ammonia in ethanol (e.g., 7N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Heavy-walled, sealable pressure tube with a screw cap

  • Stir plate and magnetic stir bar

  • Oil bath or heating mantle with temperature control

  • Rotary evaporator

  • Standard laboratory glassware (beakers, flasks, separatory funnel)

  • Chromatography column

Procedure:

  • Reaction Setup: In a sealable pressure tube, dissolve this compound (1.0 eq) in a concentrated solution of ammonia in ethanol. A large excess of ammonia (10-20 eq) is recommended to minimize the formation of secondary amine byproducts.

  • Reaction: Securely seal the pressure tube and place it in an oil bath. Heat the mixture with stirring at 80-100 °C for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up: After cooling the reaction vessel to room temperature, carefully unseal it in a well-ventilated fume hood. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol and excess ammonia.

  • Extraction: Redissolve the residue in dichloromethane (DCM) and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude 3-Aminopyrrolidin-2-one.

  • Purification: The crude product can be purified by silica gel column chromatography using a DCM/Methanol gradient to afford the pure amine.

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • The reaction is performed under pressure; use appropriate safety shielding and a certified pressure vessel.

  • Ammonia is corrosive and has a pungent odor; handle with care.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Application Example: Synthesis of a PARP-1 Inhibitor Precursor

Poly(ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway for single-strand DNA breaks.[4] Inhibiting PARP-1 in cancers with defective homologous recombination repair (HRR), such as those with BRCA1/2 mutations, leads to synthetic lethality and is a clinically validated anti-cancer strategy.[4] The pyrrolidinone scaffold is present in several potent PARP inhibitors. The following protocol outlines the synthesis of a simple amide, a common substructure in PARP inhibitors, via acylation of 3-Aminopyrrolidin-2-one.

Protocol 2: Acylation of 3-Aminopyrrolidin-2-one

This protocol details a standard amide bond formation, reacting the synthesized 3-Aminopyrrolidin-2-one with an acid chloride. This method is analogous to the N-acetylation of other amines.[5]

Materials:

  • 3-Aminopyrrolidin-2-one (from Protocol 1)

  • 4-Fluorobenzoyl chloride (as a representative acid chloride)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve 3-Aminopyrrolidin-2-one (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar. Add triethylamine (1.2 eq) to the solution. Cool the flask to 0 °C in an ice bath.

  • Addition of Acylating Agent: Add a solution of 4-Fluorobenzoyl chloride (1.1 eq) in anhydrous DCM dropwise to the stirred reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting amine.

  • Quenching and Extraction: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product, N-(2-oxopyrrolidin-3-yl)-4-fluorobenzamide, can be purified by recrystallization or silica gel column chromatography.

experimental_workflow cluster_0 Protocol 1: Amination cluster_1 Protocol 2: Acylation P1_Start Dissolve this compound in Ethanolic Ammonia P1_React Heat in Sealed Tube (80-100 °C, 12-24h) P1_Start->P1_React P1_Workup Concentrate & Extract with DCM P1_React->P1_Workup P1_Purify Column Chromatography P1_Workup->P1_Purify P1_Product 3-Aminopyrrolidin-2-one P1_Purify->P1_Product P2_Start Dissolve Amine & Base in DCM (0 °C) P1_Product->P2_Start Use as Starting Material P2_React Add Acid Chloride, Stir at RT (2-4h) P2_Start->P2_React P2_Workup Aqueous Wash & Extraction P2_React->P2_Workup P2_Purify Purify (Recrystallization or Chromatography) P2_Workup->P2_Purify P2_Product Final Amide Product P2_Purify->P2_Product

Caption: Experimental workflow for synthesis and functionalization.

Biological Activity Data

The pyrrolidin-2-one scaffold is a key component of numerous potent PARP-1 inhibitors. While the compounds listed below may be synthesized via various routes, their biological activity highlights the therapeutic potential of derivatives that can be accessed from this compound.

Compound IDModification on Pyrrolidinone ScaffoldPARP-1 IC₅₀ (nM)PARP-2 IC₅₀ (nM)Selectivity (PARP-2/PARP-1)Reference
Y17 Rucaparib Analogue0.61--[6]
Y29 Rucaparib Analogue0.66--[6]
Y31 Rucaparib Analogue0.41--[6]
Y49 Rucaparib Analogue0.9661.9064.5[6]
8a Pyridopyridazinone Scaffold36--[7]
Olaparib Reference Drug34--[7]

PARP-1 Signaling Pathway in DNA Repair

PARP-1 is a nuclear protein that detects single-strand breaks (SSBs) in DNA. Upon binding to damaged DNA, PARP-1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins. This PARylation process acts as a scaffold to recruit other DNA repair enzymes, such as XRCC1 and DNA Ligase III, to the site of damage, facilitating the base excision repair (BER) pathway. PARP inhibitors block this process, leading to the accumulation of unrepaired SSBs, which can collapse replication forks into cytotoxic double-strand breaks (DSBs).

parp_pathway DNA_damage DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_damage->PARP1 binds & activates Replication DNA Replication PARylation PARylation (Recruitment Scaffold) PARP1->PARylation catalyzes PARP_Inhibitor PARP Inhibitor (e.g., from Pyrrolidinone) PARP_Inhibitor->PARP1 blocks BER_Proteins XRCC1, Ligase III, etc. (BER Machinery) PARylation->BER_Proteins recruits SSB_Repair SSB Repair BER_Proteins->SSB_Repair mediates DSB Double-Strand Break (DSB) Replication->DSB unrepaired SSB leads to Cell_Death Cell Death (Synthetic Lethality) DSB->Cell_Death in HR-deficient cells

References

Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromopyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidin-2-one motif is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of an aryl or heteroaryl substituent at the 3-position of this ring system via Suzuki-Miyaura cross-coupling reactions opens up a vast chemical space for the development of novel therapeutics.[1][2] This powerful palladium-catalyzed carbon-carbon bond-forming reaction offers a versatile and efficient method for the synthesis of 3-arylpyrrolidin-2-ones, which are key intermediates in drug discovery programs targeting a range of diseases.[3][4]

These application notes provide a detailed protocol for the Suzuki coupling reaction of 3-Bromopyrrolidin-2-one with various aryl- and heteroarylboronic acids. The protocol is based on established methodologies for similar heterocyclic systems and is intended to serve as a robust starting point for reaction optimization.

General Reaction Scheme

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (e.g., a boronic acid or its ester) with an organic halide. In the context of this protocol, this compound is coupled with an aryl- or heteroarylboronic acid to yield the corresponding 3-substituted product.

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reaction Conditions cluster_product Product This compound This compound This compound->Product_Node Arylboronic_Acid Aryl/Heteroaryl Boronic Acid Arylboronic_Acid->Product_Node Catalyst Pd Catalyst Catalyst->Reaction_Arrow Base Base Base->Reaction_Arrow Solvent Solvent Solvent->Reaction_Arrow 3-Arylpyrrolidin-2-one 3-Arylpyrrolidin-2-one Product_Node->Reaction_Arrow + Reaction_Arrow->3-Arylpyrrolidin-2-one Heat

Caption: General scheme for the Suzuki coupling of this compound.

Data Presentation: Typical Reaction Parameters

The success of the Suzuki coupling reaction is highly dependent on the choice of catalyst, base, and solvent. The following table summarizes typical conditions that can be used as a starting point for the coupling of this compound with arylboronic acids. These parameters are derived from successful Suzuki couplings of similar bromo-substituted heterocyclic compounds.

ParameterTypical Reagents/ConditionsMolar Equivalents (relative to this compound)Notes
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with a phosphine ligand0.01 - 0.1 (1-10 mol%)Catalyst choice is crucial and may require screening for optimal results.
Boronic Acid Aryl- or Heteroarylboronic Acid1.1 - 1.5A slight excess of the boronic acid is typically used to ensure complete consumption of the starting bromide.
Base K₂CO₃, Cs₂CO₃, K₃PO₄2.0 - 3.0The choice of base can significantly impact the reaction rate and yield. An inorganic base is generally preferred.
Solvent System Dioxane/H₂O, Toluene/H₂O, DMF/H₂O (typically in a 4:1 to 10:1 ratio)-A mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents.
Reaction Temperature 80 - 110 °C-The reaction is typically heated to drive it to completion.
Reaction Time 4 - 24 hours-Reaction progress should be monitored by TLC or LC-MS.

Experimental Protocols

General Protocol for the Suzuki Coupling of this compound

This protocol provides a general procedure for the Suzuki coupling of this compound with an arylboronic acid. Optimization of the reaction conditions may be necessary for specific substrates.

Materials:

  • This compound

  • Aryl- or Heteroarylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

  • Degassed deionized water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer with heating plate

  • Solvents for workup and purification (e.g., ethyl acetate, brine, anhydrous sodium sulfate)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.5 eq.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (0.05 eq.).

  • Solvent Addition: Add the anhydrous organic solvent (e.g., 1,4-dioxane) and degassed deionized water in a 4:1 ratio via syringe. The final concentration of the this compound is typically between 0.1 and 0.5 M.

  • Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 90 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 3-arylpyrrolidin-2-one.

Experimental Workflow Diagram

G Experimental Workflow for Suzuki Coupling A 1. Reagent Addition - this compound - Arylboronic Acid - Base B 2. Inert Atmosphere (Purge with Ar/N2) A->B C 3. Catalyst Addition (e.g., Pd(PPh3)4) B->C D 4. Solvent Addition (e.g., Dioxane/H2O) C->D E 5. Reaction (Heating and Stirring) D->E F 6. Monitoring (TLC / LC-MS) E->F G 7. Workup - Quenching - Extraction F->G Reaction Complete H 8. Purification (Column Chromatography) G->H I Final Product: 3-Arylpyrrolidin-2-one H->I

Caption: A typical workflow for the Suzuki coupling reaction.

Catalytic Cycle of the Suzuki-Miyaura Coupling

The mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving a palladium catalyst. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Mechanism Simplified Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition PdII_halide R-Pd(II)L2-X OxAdd->PdII_halide Transmetalation Transmetalation PdII_halide->Transmetalation PdII_aryl R-Pd(II)L2-Ar Transmetalation->PdII_aryl RedElim Reductive Elimination PdII_aryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R-Ar (Coupled Product) RedElim->Product Reactant_halide R-X (this compound) Reactant_halide->OxAdd Reactant_boron Ar-B(OR)2 (Arylboronic Acid) Reactant_boron->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of 3-arylpyrrolidin-2-ones, which are valuable scaffolds in drug discovery. The provided protocol offers a solid foundation for researchers to develop and optimize this important transformation for their specific needs. Careful selection of the catalyst, base, and solvent system, along with diligent reaction monitoring, will be key to achieving high yields and purity of the desired products.

References

Application Notes and Protocols: 3-Bromopyrrolidin-2-one in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-bromopyrrolidin-2-one as a versatile scaffold in the synthesis of a variety of bioactive molecules. The pyrrolidin-2-one core is a privileged structure in medicinal chemistry, appearing in a range of pharmaceuticals and biologically active compounds. The presence of a bromine atom at the 3-position provides a convenient handle for introducing diverse functionalities through nucleophilic substitution and other cross-coupling reactions, enabling the exploration of vast chemical space for drug discovery.

This document details synthetic strategies and experimental protocols for the preparation of nootropic agents, anti-inflammatory compounds, and potential antiviral molecules starting from this compound. Additionally, it provides insights into the mechanisms of action of these molecules through signaling pathway diagrams.

Synthesis of Nootropic Agents: Piracetam Analogues

The pyrrolidin-2-one scaffold is the core of the "racetam" class of nootropic drugs, with piracetam being the most well-known member. These drugs are known to enhance cognitive functions like memory and learning. The synthesis of novel piracetam analogues from this compound allows for the exploration of structure-activity relationships and the development of more potent and selective nootropics. The primary mechanism of action of many racetams is believed to involve the modulation of cholinergic and glutamatergic neurotransmitter systems.[1]

General Synthetic Approach

The synthesis of piracetam analogues from this compound typically involves a two-step process:

  • Nucleophilic Substitution: The bromine atom at the 3-position is displaced by a nitrogen nucleophile, such as ammonia or a primary/secondary amine, to introduce an amino group.

  • N-Acetylation or N-Alkylation: The nitrogen atom of the pyrrolidinone ring is then functionalized, often by acetylation, to yield the final piracetam analogue.

G

Caption: General workflow for the synthesis of piracetam analogues.

Experimental Protocol: Synthesis of a 3-Amino-Piracetam Analogue

This protocol describes a general method for the synthesis of a 3-amino-piracetam analogue.

Step 1: Synthesis of 3-Aminopyrrolidin-2-one

  • Materials:

    • This compound

    • Ammonia (in methanol, 7N)

    • Sealed reaction vessel

    • Rotary evaporator

    • Silica gel for column chromatography

  • Procedure:

    • In a sealed reaction vessel, dissolve this compound (1.0 eq) in a 7N solution of ammonia in methanol.

    • Heat the reaction mixture at 80 °C for 24 hours.

    • Cool the reaction to room temperature and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography to obtain 3-aminopyrrolidin-2-one.

Step 2: N-Acetylation to yield 3-Amino-2-oxo-1-pyrrolidineacetamide

  • Materials:

    • 3-Aminopyrrolidin-2-one

    • 2-Chloroacetamide

    • Potassium carbonate (K₂CO₃)

    • Dimethylformamide (DMF)

    • Ethyl acetate

    • Brine

  • Procedure:

    • To a solution of 3-aminopyrrolidin-2-one (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and 2-chloroacetamide (1.2 eq).

    • Stir the reaction mixture at 60 °C for 12 hours.

    • Cool the reaction to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by recrystallization or column chromatography to yield the desired 3-amino-piracetam analogue.

Signaling Pathway: Cholinergic and Glutamatergic Modulation

Piracetam and its analogues are thought to enhance cognitive function by modulating neurotransmission. They can increase the density of muscarinic acetylcholine receptors and potentiate the function of AMPA-type glutamate receptors.

G

Caption: Modulation of cholinergic and glutamatergic pathways by piracetam analogues.

Synthesis of Anti-Inflammatory Agents

The pyrrolidinone scaffold is also found in molecules with anti-inflammatory properties. By modifying the 3-position of the pyrrolidin-2-one ring, it is possible to develop novel inhibitors of key inflammatory mediators. One of the primary signaling pathways involved in inflammation is the nuclear factor-kappa B (NF-κB) pathway.

General Synthetic Approach

The synthesis of anti-inflammatory pyrrolidinone derivatives from this compound can be achieved by introducing functionalities that can modulate inflammatory pathways. A common approach is the introduction of aromatic or heteroaromatic moieties.

G

Caption: Synthesis of 3-arylpyrrolidin-2-ones via cross-coupling.

Experimental Protocol: Synthesis of a 3-Arylpyrrolidin-2-one Derivative

This protocol outlines a general procedure for a Suzuki cross-coupling reaction to synthesize a 3-arylpyrrolidin-2-one.

  • Materials:

    • This compound

    • Arylboronic acid

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃)

    • Potassium carbonate (K₂CO₃)

    • Toluene and Water (solvent mixture)

    • Ethyl acetate

    • Brine

  • Procedure:

    • To a reaction flask, add this compound (1.0 eq), the corresponding arylboronic acid (1.2 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and potassium carbonate (2.0 eq).

    • Add a mixture of toluene and water (e.g., 4:1 ratio).

    • Degas the mixture by bubbling argon through it for 15 minutes.

    • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Quantitative Data: Anti-Inflammatory Activity

The anti-inflammatory activity of synthesized compounds can be evaluated by measuring their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) or by assessing their inhibitory effect on enzymes like cyclooxygenase (COX).

CompoundTargetIC₅₀ (µM)Reference
Pyrrolidinone Derivative A iNOS (NO production)15.2Fictional Data
Pyrrolidinone Derivative B COX-28.5Fictional Data
Indomethacin (Reference) COX-1/COX-20.1 / 5.4Published Data
Signaling Pathway: Inhibition of the NF-κB Pathway

Many anti-inflammatory compounds exert their effects by inhibiting the NF-κB signaling pathway, which is a key regulator of pro-inflammatory gene expression.

G

Caption: Inhibition of the NF-κB signaling pathway.

Synthesis of Antiviral Agents

The pyrrolidinone nucleus is also a scaffold of interest for the development of antiviral agents. Modifications at the 3-position can lead to compounds that interfere with viral replication processes, such as viral entry or the function of viral enzymes like polymerases or proteases.

General Synthetic Approach

A common strategy for developing antiviral agents from this compound is to introduce nucleobase analogues or other heterocyclic systems that can mimic natural substrates and interfere with viral replication machinery.

G

Caption: Synthesis of 3-heterocyclic pyrrolidin-2-ones.

Experimental Protocol: Synthesis of a 3-(1H-1,2,3-triazol-1-yl)pyrrolidin-2-one

This protocol describes a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, a versatile method for creating triazole-linked structures. This first requires the conversion of the bromide to an azide.

Step 1: Synthesis of 3-Azidopyrrolidin-2-one

  • Materials:

    • This compound

    • Sodium azide (NaN₃)

    • Dimethylformamide (DMF)

  • Procedure:

    • Dissolve this compound (1.0 eq) in DMF and add sodium azide (1.5 eq).

    • Stir the reaction mixture at 80 °C for 12 hours.

    • Cool the reaction, pour into water, and extract with ethyl acetate.

    • Wash the organic layer with brine, dry, and concentrate to give 3-azidopyrrolidin-2-one, which can often be used in the next step without further purification.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition

  • Materials:

    • 3-Azidopyrrolidin-2-one

    • A terminal alkyne

    • Copper(I) iodide (CuI)

    • N,N-Diisopropylethylamine (DIPEA)

    • Tetrahydrofuran (THF)

  • Procedure:

    • To a solution of 3-azidopyrrolidin-2-one (1.0 eq) and the terminal alkyne (1.1 eq) in THF, add CuI (0.1 eq) and DIPEA (2.0 eq).

    • Stir the reaction at room temperature for 24 hours.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

Quantitative Data: Antiviral Activity

The antiviral activity of the synthesized compounds can be determined by measuring their ability to inhibit viral replication in cell culture, often expressed as the half-maximal inhibitory concentration (IC₅₀).

CompoundVirusIC₅₀ (µM)Reference
Pyrrolidinone Derivative C Herpes Simplex Virus-1 (HSV-1)5.8Fictional Data
Pyrrolidinone Derivative D Influenza A12.3Fictional Data
Acyclovir (Reference) HSV-10.1Published Data
Signaling Pathway: Inhibition of Viral Replication

Antiviral compounds can target various stages of the viral life cycle, including entry into the host cell, replication of the viral genome by viral polymerases, or the processing of viral proteins by proteases.

G

Caption: Potential targets of pyrrolidinone-based antiviral agents in the viral life cycle.

References

Application Notes and Protocols for N-Alkylation of 3-Bromopyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the N-alkylation of 3-bromopyrrolidin-2-one, a critical synthetic transformation for the generation of diverse chemical scaffolds in drug discovery and development. The protocols outlined below are based on established methodologies for the N-alkylation of lactams and related heterocyclic compounds.

Introduction

N-alkylation of the pyrrolidin-2-one core is a fundamental strategy in medicinal chemistry to introduce a variety of substituents, thereby modulating the physicochemical properties, biological activity, and pharmacokinetic profile of the parent molecule. This compound serves as a versatile starting material, possessing a reactive electrophilic center at the 3-position and a nucleophilic nitrogen atom. Alkylation of the nitrogen atom furnishes N-substituted derivatives that can be further functionalized, making this class of compounds valuable intermediates in the synthesis of complex molecules and potential pharmaceutical agents.

The general reaction involves the deprotonation of the lactam nitrogen by a suitable base, followed by nucleophilic attack on an alkylating agent. The choice of base, solvent, and reaction conditions is crucial for achieving high yields and purity.

Reaction Scheme

The N-alkylation of this compound proceeds via a nucleophilic substitution reaction. The reaction is typically carried out in the presence of a base to deprotonate the weakly acidic N-H of the lactam, thus increasing its nucleophilicity. The resulting anion then displaces a leaving group from the alkylating agent.

N_Alkylation_Reaction reactant1 This compound product N-Alkyl-3-bromopyrrolidin-2-one reactant1->product 1. Deprotonation reactant2 R-X (Alkylating Agent) reactant2->product 2. Nucleophilic Attack base Base base->product byproduct Base-H⁺ + X⁻ experimental_workflow start Start setup Reaction Setup: - this compound - Solvent - Inert Atmosphere start->setup base_add Add Base (e.g., NaH or K2CO3) setup->base_add deprotonation Deprotonation (Stir at 0 °C or RT) base_add->deprotonation alkylating_agent Add Alkylating Agent deprotonation->alkylating_agent reaction Reaction (Stir at RT or Reflux) alkylating_agent->reaction monitoring Monitor Reaction (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up - Quench - Extract - Wash & Dry monitoring->workup Complete purification Purification (Column Chromatography) workup->purification product Characterization (NMR, MS) purification->product

Application Notes and Protocols for the Stereoselective Synthesis of 3-Bromopyrrolidin-2-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolidin-2-one, a five-membered lactam, is a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2] The introduction of a bromine atom at the 3-position of the pyrrolidin-2-one core creates a versatile synthetic handle for further functionalization, enabling the exploration of novel chemical space in drug discovery programs. Furthermore, the stereochemistry at the C3 position can significantly influence the biological activity of these analogs.[2] Consequently, the development of robust and stereoselective synthetic methods for 3-bromopyrrolidin-2-one analogs is of significant interest to the scientific community.

These application notes provide an overview of strategies and representative protocols for the stereoselective synthesis of this compound analogs, targeting both diastereoselective and enantioselective approaches. The methodologies described are based on established principles of stereoselective synthesis and can be adapted for the preparation of a diverse library of compounds for screening and lead optimization.

Applications in Drug Discovery

This compound analogs are valuable building blocks in the synthesis of a wide range of therapeutic agents. The pyrrolidine scaffold is a key component in drugs targeting various diseases.[1] The bromine atom can serve as a precursor for a variety of chemical transformations, including:

  • Cross-coupling reactions: (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce aryl, heteroaryl, or alkyl substituents.

  • Nucleophilic substitution: to introduce a range of functional groups, including amines, azides, and thiols.

  • Radical reactions: for further carbon-carbon bond formation.

This versatility allows for the rapid generation of diverse compound libraries, which is crucial for structure-activity relationship (SAR) studies in drug discovery. The stereocenter at the C3 position allows for the synthesis of chiral molecules that can exhibit improved potency and selectivity for their biological targets.

Stereoselective Synthetic Strategies

The stereoselective synthesis of this compound analogs can be broadly categorized into two main approaches:

  • Diastereoselective Bromination of Chiral Pyrrolidin-2-ones: This strategy involves the use of a chiral pyrrolidin-2-one precursor, where the existing stereocenter(s) direct the facial selectivity of the incoming brominating agent.

  • Enantioselective Bromination: This approach utilizes a chiral catalyst or reagent to control the stereochemical outcome of the bromination of a prochiral pyrrolidin-2-one substrate.

The choice of strategy will depend on the availability of starting materials, the desired stereoisomer, and the scalability of the reaction.

Experimental Protocols

The following protocols are representative examples of stereoselective methods that can be adapted for the synthesis of this compound analogs.

Protocol 1: Diastereoselective Bromination of a Chiral N-Acyl-pyrrolidin-2-one (Substrate-Controlled)

This protocol is adapted from methods for the diastereoselective halogenation of chiral amides and lactams. The chiral auxiliary on the nitrogen atom directs the approach of the electrophilic bromine source.

Reaction Scheme:

G cluster_0 Diastereoselective Bromination Chiral Pyrrolidin-2-one Product Chiral Pyrrolidin-2-one->Product 1. LDA, THF, -78 °C 2. NBS or Br2, -78 °C to rt

Caption: Diastereoselective bromination of a chiral pyrrolidin-2-one.

Materials:

  • Chiral N-substituted-pyrrolidin-2-one (1.0 equiv)

  • Lithium diisopropylamide (LDA) (1.1 equiv, 2.0 M solution in THF/heptane/ethylbenzene)

  • N-Bromosuccinimide (NBS) (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the chiral N-substituted-pyrrolidin-2-one and anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the LDA solution dropwise to the stirred solution. Maintain the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • In a separate flask, dissolve NBS in anhydrous THF.

  • Add the NBS solution dropwise to the enolate solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by adding saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation:

EntryChiral Auxiliary (R*)Brominating AgentSolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (d.r.)
1(S)-(-)-1-PhenylethylNBSTHF-78 to rt128590:10
2(R)-(+)-1-PhenylethylNBSTHF-78 to rt128211:89
3(S)-2-Methoxymethyl-1-pyrrolidinylBr2THF-78 to 0475>95:5

Note: The data presented in this table is representative and based on analogous diastereoselective halogenation reactions. Actual results may vary depending on the specific substrate and reaction conditions.

Protocol 2: Enantioselective Bromination using a Chiral Phase-Transfer Catalyst

This protocol describes a potential method for the enantioselective bromination of N-protected pyrrolidin-2-one using a chiral phase-transfer catalyst.

Reaction Scheme:

G cluster_0 Enantioselective Bromination N-Boc-pyrrolidin-2-one Product N-Boc-pyrrolidin-2-one->Product NBS, Chiral PTC, K2CO3, Toluene/H2O

Caption: Enantioselective bromination using a phase-transfer catalyst.

Materials:

  • N-Boc-pyrrolidin-2-one (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.1 equiv)

  • Chiral Phase-Transfer Catalyst (PTC) (e.g., O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide) (0.1 equiv)

  • Potassium carbonate (K2CO3) (2.0 equiv)

  • Toluene

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a round-bottom flask, add N-Boc-pyrrolidin-2-one, NBS, the chiral phase-transfer catalyst, and potassium carbonate.

  • Add toluene and deionized water to the flask.

  • Stir the biphasic mixture vigorously at room temperature for 24-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, separate the layers.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation:

EntryChiral PTCSolvent SystemTemp (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)
1Cinchonidinium-basedToluene/H2O25487085 (R)
2Quininium-basedCH2Cl2/H2O0726590 (S)

Note: The data presented in this table is hypothetical and serves as a representative example for an enantioselective bromination. The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity and would require optimization.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a general workflow for the synthesis and characterization of stereoselective this compound analogs.

G cluster_0 Synthesis cluster_1 Characterization cluster_2 Application Start Select Starting Material Strategy Choose Stereoselective Strategy Start->Strategy Reaction Perform Bromination Reaction Strategy->Reaction Workup Reaction Workup and Purification Reaction->Workup Product Isolated Product Workup->Product Structure Structural Analysis (NMR, MS) Product->Structure Stereochem Stereochemical Analysis (Chiral HPLC/GC, X-ray) Product->Stereochem Purity Purity Analysis (HPLC, Elemental Analysis) Product->Purity Library Library Synthesis Product->Library Screening Biological Screening Library->Screening

References

Application of 3-Bromopyrrolidin-2-one in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient methodology for the identification of novel lead compounds in modern drug discovery.[1][2] This approach relies on the screening of low molecular weight compounds, or "fragments," which typically exhibit weak binding to a biological target.[2] These initial fragment hits then serve as starting points for the rational design and optimization of more potent and selective drug candidates. The pyrrolidine scaffold is of significant interest in medicinal chemistry, as it is a component of numerous natural products and approved drugs, offering three-dimensional diversity that can be exploited for enhanced target binding.[3]

This application note details the utility of 3-Bromopyrrolidin-2-one as a versatile fragment for FBDD campaigns. Its pyrrolidin-2-one core represents a privileged structural motif, while the bromine atom provides a readily modifiable handle for subsequent chemical elaboration, a crucial step in the hit-to-lead process.[4] The strategic placement of the bromine atom allows for vector-oriented growth of the fragment, enabling the exploration of the target's binding site to achieve higher affinity and selectivity.

Key Features of this compound as a Fragment

  • Rule of Three Compliant: With a molecular weight of 164.0 g/mol , this compound adheres to the "Rule of Three," a set of guidelines for the properties of effective fragments.

  • Chemical Tractability: The bromine atom serves as a versatile synthetic handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the straightforward elaboration of the fragment hit.[4]

  • 3D-Scaffold: The non-planar nature of the pyrrolidine ring provides access to three-dimensional chemical space, which can lead to improved binding interactions and physicochemical properties of the resulting inhibitors.[3]

  • Privileged Substructure: The pyrrolidin-2-one moiety is a common feature in many biologically active compounds, increasing the likelihood of identifying meaningful interactions with protein targets.

Experimental Protocols

A typical FBDD campaign utilizing this compound would involve a tiered screening and validation approach to identify and characterize its binding to a target protein.

Primary Screening: Identifying Initial Hits

The initial phase aims to rapidly screen a library of fragments, including this compound, to identify those that bind to the target protein. High-throughput, low-cost techniques are often employed.

Protocol: Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay

  • Objective: To identify fragments that stabilize the target protein, indicated by an increase in its melting temperature (Tm).

  • Materials:

    • Purified target protein (e.g., 2-10 µM in a suitable buffer).

    • SYPRO Orange dye (or equivalent).

    • Fragment library (including this compound) dissolved in DMSO.

    • Quantitative PCR (qPCR) instrument with a thermal ramping capability.

  • Method:

    • In a 96- or 384-well plate, mix the target protein and SYPRO Orange dye.

    • Add this compound (typically at a final concentration of 100-500 µM) or other fragments to individual wells. Include appropriate controls (protein + dye + DMSO, protein + dye + known binder, and buffer + dye).

    • Seal the plate and place it in the qPCR instrument.

    • Increase the temperature incrementally (e.g., from 25°C to 95°C) and monitor the fluorescence of the SYPRO Orange dye.

    • The melting temperature (Tm) is the midpoint of the protein unfolding transition. A significant increase in Tm in the presence of a fragment suggests binding.

Hit Validation: Orthogonal Confirmation of Binding

Fragments identified in the primary screen ("hits") must be validated using one or more orthogonal biophysical techniques to eliminate false positives.[5]

Protocol: Surface Plasmon Resonance (SPR)

  • Objective: To confirm the binding of this compound to the target and to determine its binding affinity (KD) and kinetics.[6]

  • Materials:

    • SPR instrument (e.g., Biacore).

    • Sensor chip (e.g., CM5).

    • Immobilization reagents (e.g., EDC/NHS).

    • Purified target protein.

    • This compound dissolved in running buffer.

  • Method:

    • Immobilize the target protein onto the sensor chip surface.

    • Inject a series of concentrations of this compound over the chip surface and monitor the change in the SPR signal (response units, RU).

    • Regenerate the sensor surface between injections.

    • Analyze the resulting sensorgrams to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).

Structural Characterization: Elucidating the Binding Mode

For validated hits, determining the three-dimensional structure of the fragment-protein complex is crucial for guiding the subsequent hit-to-lead optimization.

Protocol: X-ray Crystallography

  • Objective: To obtain a high-resolution crystal structure of the target protein in complex with this compound.

  • Materials:

    • Highly pure and concentrated target protein.

    • Crystallization screens and reagents.

    • This compound.

    • X-ray diffraction equipment.

  • Method:

    • Screen for crystallization conditions of the apo-protein.

    • Once suitable crystals are obtained, soak them in a solution containing a high concentration of this compound.

    • Alternatively, co-crystallize the protein in the presence of the fragment.

    • Cryo-protect the crystals and collect X-ray diffraction data.

    • Solve and refine the crystal structure to reveal the binding mode and key interactions of this compound with the target protein.

Data Presentation

The quantitative data obtained from the biophysical assays should be summarized for clear comparison and decision-making.

Table 1: Hypothetical Biophysical Screening Data for this compound and Analogs against Target Kinase X

Fragment IDStructureΔTm (°C) (DSF)KD (µM) (SPR)Ligand Efficiency (LE)
F01 This compound2.18500.35
F02 Pyrrolidin-2-one0.5>2000-
F03 3-Chloropyrrolidin-2-one1.812000.32
F04 3-Iodopyrrolidin-2-one2.56000.38

Table 2: Hypothetical IC50 Values of Elaborated Inhibitors based on this compound against Target Kinase X

Compound IDStructureIC50 (µM) (Biochemical Assay)
Lead-01 3-(4-methoxyphenyl)pyrrolidin-2-one15.2
Lead-02 3-(pyridin-4-yl)pyrrolidin-2-one8.5
Lead-03 3-(1H-indol-5-yl)pyrrolidin-2-one2.1

Mandatory Visualizations

FBDD_Workflow cluster_screening Fragment Screening cluster_optimization Hit-to-Lead Optimization Primary_Screening Primary Screening (DSF, MST) Hit_Validation Hit Validation (SPR, NMR) Primary_Screening->Hit_Validation Hits Structural_Biology Structural Biology (X-ray, Cryo-EM) Hit_Validation->Structural_Biology Validated Hits SBDD Structure-Based Drug Design Structural_Biology->SBDD Synthesis Chemical Synthesis (Fragment Elaboration) SBDD->Synthesis SAR SAR Analysis (Biochemical Assays) Synthesis->SAR SAR->SBDD Iterative Optimization Lead_Compound Lead Compound SAR->Lead_Compound

Figure 1: A generalized workflow for Fragment-Based Drug Discovery.

VEGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Proliferation Cell Proliferation & Angiogenesis PLCg->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Pyrrolidin-2-one Derivative Inhibitor->VEGFR2 Inhibition

References

Application Notes and Protocols: Reaction of 3-Bromopyrrolidin-2-one with Various Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromopyrrolidin-2-one is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug development. The pyrrolidin-2-one scaffold is a core structural motif found in numerous biologically active compounds and approved drugs. The presence of a bromine atom at the 3-position provides a reactive handle for nucleophilic substitution, allowing for the introduction of a wide array of functional groups and the generation of diverse molecular libraries for screening and lead optimization.

These application notes provide a comprehensive overview of the reaction of this compound with various classes of nucleophiles, including amines, thiols, alcohols, and azides. Detailed experimental protocols and a summary of reaction conditions and yields are presented to facilitate the practical application of these transformations in a research and development setting.

Reaction with Amine Nucleophiles

The substitution of the bromine atom in this compound with amine nucleophiles is a common strategy for the synthesis of 3-amino-pyrrolidin-2-one derivatives. These compounds are valuable building blocks for the synthesis of more complex molecules with potential therapeutic applications. The reaction typically proceeds via a nucleophilic substitution mechanism and can be influenced by factors such as the nature of the amine, the solvent, and the presence of a base.

Quantitative Data Summary

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pyrrolidine-Toluene/1-Methyl-2-pyrrolidinone180 (Microwave)0.555[1]
Aniline-----[2]

Experimental Protocols

Protocol 1: Reaction with Pyrrolidine under Microwave Conditions [1]

  • Materials: 3,5-Dibromopyridine (serves as a structural analog to demonstrate the reaction), pyrrolidine, toluene, 1-methyl-2-pyrrolidinone (NMP).

  • Procedure:

    • In an 80 mL microwave reaction vessel, combine 3,5-dibromopyridine (5.14 g, 21.7 mmol) and pyrrolidine (14.97 g, 210.9 mmol).

    • Add a mixture of toluene (8.2 mL) and 1-methyl-2-pyrrolidinone (4.1 mL).

    • Irradiate the mixture in a CEM Discover microwave instrument at 180 °C for 30 minutes with a microwave power of 300 watts.

    • After cooling, purify the crude product by silica gel flash chromatography to yield 5-bromo-3-(pyrrolidin-1-yl)pyridine.

Note: While this protocol uses 3,5-dibromopyridine, a similar approach can be adapted for this compound, with adjustments to stoichiometry and reaction conditions as needed for the different substrate.

Logical Relationship of Amine Substitution

Amine_Substitution This compound This compound Product 3-Amino-pyrrolidin-2-one This compound->Product SN2 Reaction Amine_Nucleophile Primary or Secondary Amine Amine_Nucleophile->Product Nucleophilic Attack

Caption: Nucleophilic substitution of this compound with amines.

Reaction with Thiol Nucleophiles

The reaction of this compound with thiol nucleophiles provides a direct route to 3-thio-pyrrolidin-2-one derivatives. Thioethers are important functionalities in many biologically active molecules. The high nucleophilicity of thiols and especially thiolates facilitates these substitution reactions.

Quantitative Data Summary

Specific quantitative data for the reaction of this compound with thiols was not found in the searched literature. The following protocol is a general method for nucleophilic aromatic substitution with thiols that can be adapted.

Experimental Protocols

Protocol 2: General Procedure for Reaction with Thiols [3]

  • Materials: Heteroaryl halide (e.g., this compound), thiol, potassium carbonate (K₂CO₃), N,N-dimethylacetamide (DMAc).

  • Procedure:

    • To a solution of the heteroaryl halide (1.0 mmol) in DMAc (5 mL), add the thiol (1.2 mmol) and K₂CO₃ (2.0 mmol).

    • Stir the reaction mixture at room temperature or heat to 100 °C, monitoring the progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Experimental Workflow for Thiol Substitution

Thiol_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine this compound, Thiol, and K2CO3 in DMAc Stir Stir at RT or Heat (100°C) Reactants->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Quench Dilute with Water Monitor->Quench Reaction Complete Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Alcohol_Substitution_Pathway Alcohol Alcohol Alkoxide Alkoxide Alcohol->Alkoxide Deprotonation Base Strong Base (e.g., NaH) Base->Alkoxide Product 3-Alkoxy-pyrrolidin-2-one Alkoxide->Product SN2 Attack This compound This compound This compound->Product Azide_Synthesis_Workflow Start This compound Reaction Heat and Stir Start->Reaction Reagent Sodium Azide in DMF/Acetone Reagent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Product 3-Azido-pyrrolidin-2-one Workup->Product

References

Application Notes and Protocols: 3-Bromopyrrolidin-2-one as a Versatile Intermediate for API Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-Bromopyrrolidin-2-one as a key intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). The pyrrolidin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs, particularly those targeting the central nervous system. The presence of a bromine atom at the 3-position offers a reactive handle for a variety of chemical transformations, enabling the synthesis of a diverse range of API candidates.

Introduction to this compound in Drug Discovery

The pyrrolidinone ring system is a five-membered lactam that is a cornerstone in the design of bioactive molecules. Its rigid, cyclic structure provides a defined orientation for appended functional groups, which is crucial for specific interactions with biological targets. The pyrrolidinone nucleus is found in a variety of pharmacologically active compounds, including antibacterial, antifungal, anticancer, and anticonvulsant agents.

This compound serves as a valuable building block for introducing functionality at the 3-position of the pyrrolidinone core. This allows for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties of potential drug candidates.

Application in the Synthesis of Racetam-Type APIs

A prominent class of drugs based on the pyrrolidin-2-one scaffold is the racetams, known for their cognitive-enhancing and anticonvulsant properties. While many synthetic routes to racetams like Levetiracetam and Brivaracetam involve the construction of the pyrrolidinone ring during the synthesis, this compound provides an alternative starting point for the synthesis of novel analogues. The bromine atom can be displaced by various nucleophiles to introduce diverse side chains at the 3-position, a key region for modulating the biological activity of these compounds.

Proposed Synthetic Route for a Brivaracetam Analogue

This section outlines a proposed synthetic pathway for a structural analogue of Brivaracetam, demonstrating the utility of this compound as a starting material. The synthesis involves a key C-C bond-forming reaction at the 3-position, followed by N-alkylation to introduce the pharmacophoric side chain.

Synthetic_Pathway cluster_0 Synthesis of 3-Alkyl-pyrrolidin-2-one cluster_1 N-Alkylation This compound This compound Intermediate_A 3-Alkyl-pyrrolidin-2-one This compound->Intermediate_A Grignard Reagent (e.g., Propylmagnesium bromide), CuI (catalyst), THF Intermediate_B Brivaracetam Analogue Intermediate_A->Intermediate_B (S)-2-aminobutanamide, Base (e.g., NaH), DMF Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron API Pyrrolidinone API (e.g., Brivaracetam Analogue) SV2A Synaptic Vesicle Glycoprotein 2A (SV2A) API->SV2A Binds to Synaptic_Vesicle Synaptic Vesicle SV2A->Synaptic_Vesicle Modulates function of Reduced_Release Reduced Neurotransmitter Release SV2A->Reduced_Release Leads to Neurotransmitter_Release Neurotransmitter Release Synaptic_Vesicle->Neurotransmitter_Release Receptors Neurotransmitter Receptors Reduced_Release->Receptors Less neurotransmitter binds to Reduced_Signal Reduced Postsynaptic Signal Receptors->Reduced_Signal

Application Notes and Protocols for the Scalable Synthesis of 3-Bromopyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromopyrrolidin-2-one is a valuable heterocyclic building block in organic synthesis, particularly for the introduction of a substituted pyrrolidinone moiety, a common scaffold in a variety of biologically active compounds. Its utility is pronounced in the synthesis of derivatives of γ-aminobutyric acid (GABA) analogues and other central nervous system (CNS) active agents. The pyrrolidinone ring is a core component of several commercial drugs, including the nootropic piracetam and the anticonvulsants Levetiracetam and Brivaracetam.[1][2]

While direct large-scale synthesis of major pharmaceuticals like Brivaracetam may proceed through alternative convergent pathways, this compound and its N-substituted derivatives serve as crucial intermediates for the synthesis of novel analogues and for process development research.[1] This document provides detailed protocols for the synthesis of this compound and a closely related N-methyl derivative, with a focus on scalability for industrial applications.

Scalable Synthesis Routes

Two primary routes for the synthesis of this compound and its derivatives have been identified with potential for industrial scale-up. The first involves the cyclization of a dibrominated linear precursor, while the second, more traditional method, involves the bromination of 2-pyrrolidinone. The former has been reported with higher yields for N-substituted derivatives, suggesting a promising avenue for process optimization.

Synthesis Method 1: Cyclization of 2,4-Dibromo-N-methyl-butanamide

This method has demonstrated high yields for the N-methylated analogue, which is a strategically important derivative. The high yield suggests that this could be a more industrially viable route compared to methods with lower conversion rates.

Experimental Workflow: Synthesis of 3-Bromo-1-methylpyrrolidin-2-one

cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product 2_4_dibromo_N_methyl_butanamide 2,4-Dibromo-N-methyl-butanamide in THF add_NaH Add Sodium Hydride (60% in mineral oil) portionwise at 10-15°C 2_4_dibromo_N_methyl_butanamide->add_NaH stir Stir at 10-15°C add_NaH->stir quench Quench with ice-water stir->quench extract Extract with Dichloromethane (DCM) quench->extract wash_dry Wash with brine and dry over MgSO4 extract->wash_dry evaporate Evaporate solvent wash_dry->evaporate triturate Triturate with hexane evaporate->triturate chromatography Column chromatography on silica gel (0-20% Ethyl Acetate in DCM) triturate->chromatography product 3-Bromo-1-methylpyrrolidin-2-one chromatography->product

Caption: Workflow for the synthesis of 3-Bromo-1-methylpyrrolidin-2-one.

Quantitative Data for Synthesis Method 1

ParameterValueReference
Starting Material 2,4-Dibromo-N-methyl-butanamide[3]
Reagents Sodium Hydride (60% in mineral oil), Tetrahydrofuran (THF)[3]
Scale 30 mmol[3]
Temperature 10-15 °C[3]
Reaction Time Not specified, implied completion after addition[3]
Yield 81%[3]
Purification Trituration with hexane, followed by column chromatography[3]

Detailed Experimental Protocol for Synthesis Method 1

Materials:

  • 2,4-Dibromo-N-methyl-butanamide (7.8 g, 30 mmol)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 g, 30 mmol)

  • Tetrahydrofuran (THF), anhydrous (25 mL)

  • Dichloromethane (DCM)

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Under an argon atmosphere, dissolve 2,4-dibromo-N-methyl-butanamide (7.8 g, 30 mmol) in anhydrous THF (25 mL) in a reaction vessel equipped with a stirrer.

  • Cool the solution to 10-15 °C using an ice bath.

  • Add sodium hydride (60% dispersion in mineral oil, 1.2 g, 30 mmol) portionwise to the stirred solution, maintaining the temperature between 10-15 °C.

  • After the addition is complete, continue stirring at this temperature until the reaction is complete (monitor by TLC).

  • Slowly pour the reaction mixture into an ice-water mixture to quench the reaction.

  • Extract the aqueous mixture with DCM (e.g., 3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Filter the mixture and evaporate the solvent under reduced pressure to obtain a brown oil.

  • Triturate the oil with hexane to induce solidification and remove nonpolar impurities.

  • Purify the resulting solid by column chromatography on silica gel, eluting with a gradient of 0-20% ethyl acetate in DCM, to afford 3-bromo-1-methylpyrrolidin-2-one (4.3 g, 81% yield).[3]

Synthesis Method 2: Cyclization of 2,4-Dibromobutyramide

This method produces the parent, unsubstituted this compound. The reported yield is significantly lower than for the N-methylated analogue, which presents a challenge for industrial applications. Process optimization would be critical for the viability of this route on a large scale.

Experimental Workflow: Synthesis of this compound

cluster_start Starting Material Preparation cluster_reaction Cyclization Reaction cluster_workup Work-up and Purification cluster_product Final Product dibromobutyric_acid 2,4-Dibromobutyric Acid amide_formation Convert to Amide (2,4-Dibromobutyramide) dibromobutyric_acid->amide_formation dissolve Dissolve Amide in THF amide_formation->dissolve add_NaH Add Sodium Hydride (60% in mineral oil) slowly at < 10°C dissolve->add_NaH warm_stir Warm to room temperature and stir for 2 hours add_NaH->warm_stir concentrate Concentrate reaction mixture warm_stir->concentrate pour_ice_water Pour into ice-water concentrate->pour_ice_water extract Extract with Chloroform pour_ice_water->extract purify Evaporate and purify by silica gel column chromatography extract->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound from 2,4-dibromobutyric acid.

Quantitative Data for Synthesis Method 2

ParameterValueReference
Starting Material 2,4-Dibromobutyric acid
Intermediate 2,4-Dibromobutyramide
Reagents Amidation reagents, Sodium Hydride (60% in mineral oil), THF
Scale 0.30 mol
Temperature Cooled in an ice bath, then room temperature
Reaction Time 2 hours at room temperature
Yield 27% (from the amide)
Purification Silica gel column chromatography

Detailed Experimental Protocol for Synthesis Method 2

Materials:

  • 2,4-Dibromobutyric acid (73.5 g, 0.30 mol)

  • Reagents for amidation (e.g., thionyl chloride followed by ammonia)

  • 2,4-Dibromobutyramide

  • Sodium hydride (60% dispersion in mineral oil, 24 g, 0.60 mol)

  • Tetrahydrofuran (THF), anhydrous (650 g)

  • Chloroform

  • Silica gel for column chromatography

Procedure:

  • Amide Formation: Convert 2,4-dibromobutyric acid (73.5 g, 0.30 mol) to 2,4-dibromobutyramide. This can be achieved via standard methods, for example, by conversion to the acid chloride with thionyl chloride, followed by reaction with ammonia. The crystalline amide product should be isolated (reported melting point 79 °C).

  • Cyclization: Dissolve the crystalline 2,4-dibromobutyramide in anhydrous THF (650 g) in a suitable reaction vessel.

  • Cool the solution in an ice bath to below 10 °C.

  • Slowly add sodium hydride (60% in mineral oil, 24 g, 0.60 mol) over approximately 15 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Upon reaction completion, concentrate the reaction solution to about one-third of its original volume by evaporation under reduced pressure.

  • Pour the concentrate into an ice-water mixture (360 g).

  • Extract the aqueous mixture with chloroform (360 g).

  • Collect the chloroform phase, evaporate the solvent, and purify the residue by silica gel column chromatography to yield this compound (37.9 g, 0.23 mol, 27% yield).

Industrial Applications and Relevance

The pyrrolidinone scaffold is a cornerstone in the development of drugs targeting the central nervous system. This compound provides a key entry point for the synthesis of 3-substituted pyrrolidinones, which are of interest in the exploration of new anticonvulsant and nootropic agents.[2]

Logical Relationship: From Building Block to Potential Drug Candidates

3_bromo This compound substitution Nucleophilic Substitution at C3 position 3_bromo->substitution substituted_pyrrolidinone 3-Substituted Pyrrolidin-2-one (e.g., with alkyl, aryl, or heteroaryl groups) substitution->substituted_pyrrolidinone derivatization Further Derivatization (e.g., at N1 position) substituted_pyrrolidinone->derivatization drug_candidates Novel Drug Candidates (e.g., for epilepsy, neuropathic pain) derivatization->drug_candidates

Caption: Synthetic utility of this compound in drug discovery.

While the direct synthesis of marketed drugs like Levetiracetam and Brivaracetam often employs more convergent strategies starting from chiral precursors, the functionalization of this compound is a valuable tool for generating libraries of novel analogues for structure-activity relationship (SAR) studies. For instance, the development of new anticonvulsant and antinociceptive agents often involves the exploration of various substituents on the pyrrolidine-2,5-dione or pyrrolidin-2-one core.[1][2]

Conclusion and Outlook for Industrial Scalability

The synthesis of this compound and its derivatives presents both opportunities and challenges for industrial applications. The high-yield synthesis of the N-methyl analogue (81%) demonstrates that a scalable process is achievable. For the parent compound, the currently reported yield of 27% is a significant hurdle. Future process development should focus on:

  • Optimization of Reaction Conditions: A thorough investigation of solvents, bases, temperatures, and reaction times for the cyclization of 2,4-dibromobutyramide could significantly improve the yield.

  • Alternative Synthetic Routes: Exploring the direct bromination of 2-pyrrolidinone under various conditions, including the use of different brominating agents and catalysts, may offer a more atom-economical and higher-yielding alternative.

  • Continuous Flow Technology: For exothermic reactions like those involving sodium hydride, or for reactions with hazardous reagents like bromine, continuous flow processing can offer superior temperature control, enhanced safety, and potentially higher yields and throughput.

By addressing these challenges, this compound can be produced in a cost-effective and scalable manner, solidifying its role as a valuable intermediate for the pharmaceutical industry in the discovery and development of next-generation CNS-active drugs.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Substitutions on 3-Bromopyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with substitution reactions of 3-Bromopyrrolidin-2-one.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Low or No Product Yield

  • Question: I am not observing any formation of my desired 3-substituted pyrrolidin-2-one product, or the yield is very low. What are the possible causes and solutions?

  • Answer: Low or no product yield in the substitution reaction of this compound can stem from several factors. A systematic approach to troubleshooting is recommended.

    • Reaction Conditions: The choice of solvent, base, and temperature is critical. Ensure these are appropriate for the nucleophile being used. For instance, aprotic polar solvents like DMF or DMSO can facilitate S(_N)2 reactions. The base should be strong enough to deprotonate the nucleophile if necessary, but not so strong as to promote elimination side reactions.

    • Nucleophile Reactivity: The nucleophilicity of your substituting agent is a key factor. Weakly nucleophilic compounds may require more forcing conditions (e.g., higher temperatures, stronger base) to react efficiently.

    • Reagent Quality: Verify the purity and integrity of your this compound, nucleophile, and solvent. Degradation of starting materials can significantly impact the reaction outcome.

    • Reaction Time: The reaction may not have proceeded to completion. It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC).[1]

    Troubleshooting Workflow for Low Yield

    low_yield start Low or No Yield check_reagents Verify Reagent Purity (Substrate, Nucleophile, Solvent) start->check_reagents check_conditions Review Reaction Conditions (Solvent, Base, Temperature) check_reagents->check_conditions monitor_reaction Monitor Reaction by TLC check_conditions->monitor_reaction optimize_solvent Screen Different Solvents monitor_reaction->optimize_solvent No Reaction/ Side Products increase_time Increase Reaction Time monitor_reaction->increase_time Incomplete Reaction optimize_base Screen Different Bases optimize_solvent->optimize_base optimize_temp Vary Reaction Temperature optimize_base->optimize_temp consider_catalyst Consider a Catalyst (e.g., for weak nucleophiles) optimize_temp->consider_catalyst outcome Improved Yield increase_time->outcome consider_catalyst->outcome

    A logical workflow for troubleshooting low product yield.

2. Formation of Multiple Products

  • Question: My reaction is producing multiple spots on TLC, indicating the formation of side products. What are the common side reactions and how can I minimize them?

  • Answer: The formation of multiple products is a common issue. The primary side reactions to consider are over-alkylation and elimination.

    • Over-alkylation: When using primary or secondary amines as nucleophiles, the initial product is also a nucleophile and can react further with the starting material, leading to di- and tri-substituted products.[2][3] To mitigate this, a large excess of the amine nucleophile can be used to increase the probability of the initial substitution.[4]

    • Elimination: this compound can undergo an elimination reaction to form an unsaturated lactam, especially in the presence of a strong, sterically hindered base.[5][6] To favor substitution over elimination, use a non-hindered, moderately strong base and consider running the reaction at a lower temperature.

    Troubleshooting Workflow for Side Product Formation

    side_products start Multiple Products Observed identify_side_products Characterize Side Products (e.g., LC-MS, NMR) start->identify_side_products over_alkylation Over-alkylation Suspected (with amine nucleophiles) identify_side_products->over_alkylation Higher MW products elimination Elimination Suspected (unsaturated product) identify_side_products->elimination Product with C=C use_excess_nucleophile Use Large Excess of Amine Nucleophile over_alkylation->use_excess_nucleophile use_weaker_base Use a Weaker or Less Hindered Base elimination->use_weaker_base outcome Minimized Side Products use_excess_nucleophile->outcome lower_temp Lower Reaction Temperature use_weaker_base->lower_temp lower_temp->outcome

    A logical workflow for addressing side product formation.

3. Difficulty with Product Purification

  • Question: I am having trouble purifying my 3-substituted pyrrolidin-2-one product. What purification strategies are recommended?

  • Answer: Purification can be challenging due to the polar nature of the pyrrolidin-2-one core.

    • Acid-Base Extraction: For basic products, such as those derived from amine nucleophiles, an acid-base extraction can be very effective. The crude reaction mixture can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl). The protonated product will move to the aqueous layer, while non-basic impurities remain in the organic layer. The aqueous layer can then be basified (e.g., with NaHCO(_3) or NaOH) and the product extracted back into an organic solvent.

    • Column Chromatography: Silica gel column chromatography is a common purification method. The choice of eluent is crucial and will depend on the polarity of your product. A gradient elution from a non-polar solvent (e.g., hexanes or dichloromethane) to a more polar solvent (e.g., ethyl acetate or methanol) is often effective. Adding a small amount of a basic modifier like triethylamine to the eluent can help to reduce tailing of basic compounds on the silica gel.

    • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent way to achieve high purity.

Data Presentation: Optimizing Reaction Parameters

Table 1: Influence of Solvent on Substitution Reactions

Solvent ClassExamplesSuitability for S(_N)2 ReactionsComments
Aprotic PolarDMF, DMSO, AcetonitrileExcellentSolvates the cation, leaving the nucleophile more reactive.
Protic PolarWater, Ethanol, MethanolFair to GoodCan solvate the nucleophile, reducing its reactivity. May participate in the reaction.
Aprotic Non-polarToluene, Hexane, DichloromethanePoorGenerally do not effectively solvate ions, limiting reaction rates.

Table 2: Selection of Base for Amine Nucleophiles

BaseExamplesStrengthComments
Inorganic CarbonatesK(_2)CO(_3), Cs(_2)CO(_3)ModerateOften a good choice to avoid elimination.
Tertiary AminesTriethylamine (TEA), Diisopropylethylamine (DIPEA)Moderate to StrongCan act as a non-nucleophilic base to scavenge HBr. DIPEA is more sterically hindered.
HydroxidesNaOH, KOHStrongHigher risk of promoting elimination and hydrolysis of the lactam.

Table 3: Effect of Temperature on Reaction Outcome

TemperatureEffect on SubstitutionEffect on EliminationRecommendation
Low (0 - 25 °C)Slower reaction rateGenerally disfavoredA good starting point to minimize side reactions.
Moderate (25 - 80 °C)Increased reaction rateMay start to become competitiveOften a good balance for many nucleophiles.
High (> 80 °C)Significantly faster reaction rateStrongly favoredUse with caution, as elimination is likely to be the major pathway.[5]

Experimental Protocols

Protocol 1: General Procedure for Substitution with a Primary or Secondary Amine

  • Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable aprotic polar solvent (e.g., DMF or acetonitrile, ~0.1 M) in a round-bottom flask, add the amine nucleophile (2.0 - 5.0 eq.).

  • Addition of Base: Add a non-nucleophilic base such as potassium carbonate (1.5 eq.) or triethylamine (1.5 eq.).

  • Reaction: Stir the reaction mixture at room temperature to 60 °C. Monitor the reaction progress by TLC (e.g., using a 10% Methanol in Dichloromethane eluent).

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Substitution with Sodium Azide

Safety Note: Sodium azide and organic azides are potentially explosive and highly toxic. Handle with extreme caution in a well-ventilated fume hood and wear appropriate personal protective equipment. Avoid contact with acids and heavy metals.[2][7][8][9]

  • Reaction Setup: To a solution of this compound (1.0 eq.) in DMF (~0.2 M) in a round-bottom flask, add sodium azide (1.5 eq.).

  • Reaction: Heat the reaction mixture to 50-70 °C and stir until the starting material is consumed as indicated by TLC.

  • Workup: Cool the reaction to room temperature and carefully pour it into ice water.

  • Extraction: Extract the aqueous mixture with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting 3-azidopyrrolidin-2-one can often be used in the next step without further purification. If necessary, purify by column chromatography on silica gel.

Reaction Monitoring by TLC

tlc_monitoring cluster_0 TLC Plate cluster_1 Interpretation lane1 SM (this compound) lane2 Co-spot (SM + Rxn) lane3 Rxn Mixture spot_sm1 spot_sm2 spot_sm3 spot_prod spot_prod_co start Start of Reaction mid Reaction in Progress start->mid Spot SM and Rxn Mixture end Reaction Complete mid->end SM spot diminishes, Product spot appears

References

Common side reactions and byproducts in 3-Bromopyrrolidin-2-one chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromopyrrolidin-2-one. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in nucleophilic substitution reactions?

The primary side reaction competing with nucleophilic substitution at the C3 position is elimination (dehydrobromination) . This leads to the formation of an unsaturated lactam, 1,5-dihydro-2H-pyrrol-2-one. The reaction is particularly favored by strong, sterically hindered bases and higher reaction temperatures.[1][2] Another potential side reaction is hydrolysis of the lactam ring or the C-Br bond, especially under strongly acidic or basic conditions in the presence of water.[3][4]

Q2: What byproducts should I be aware of during N-alkylation or N-acylation of this compound?

During N-alkylation, if the reaction conditions are not optimized, you may observe byproducts arising from the reaction of the alkylating agent with the solvent or other nucleophilic species present. In N-acylation, incomplete reactions can leave unreacted starting material, and the use of certain activating agents can lead to the formation of difficult-to-remove byproducts.

Q3: Can this compound undergo racemization?

If you are using an enantiomerically pure form of this compound, there is a potential for racemization at the C3 position. This can be facilitated by the presence of a nucleophile, such as the bromide ion leaving group, which can participate in a reversible SN2 reaction, leading to inversion of the stereocenter and a reduction in enantiomeric excess.[5]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Substitution Product and Formation of an Unknown Impurity.

Symptom: TLC or LC-MS analysis of the crude reaction mixture shows a significant amount of a less polar byproduct in addition to the desired product and unreacted starting material.

Possible Cause: The primary competing reaction is likely E2 elimination, leading to the formation of 1,5-dihydro-2H-pyrrol-2-one. This is especially probable if you are using a strong or bulky base.[1][6]

Suggested Solutions:

  • Choice of Base: Use a weaker, non-hindered base. For example, instead of sodium hydride or potassium tert-butoxide, consider using potassium carbonate or cesium carbonate.[7]

  • Temperature Control: Perform the reaction at a lower temperature. Elimination reactions generally have a higher activation energy than substitution reactions, so lowering the temperature will favor the SN2 pathway.[5]

  • Nucleophile Selection: Use a strong, but non-bulky, nucleophile to favor the SN2 reaction.[5]

Issue 2: Presence of a More Polar Impurity in the Final Product.

Symptom: The purified product contains a significant amount of a more polar impurity, as observed by TLC or HPLC.

Possible Cause: This could be due to the hydrolysis of either the lactam ring to form an amino acid derivative or the C-Br bond to form 3-hydroxy-pyrrolidin-2-one. This is more likely to occur if the reaction or work-up involves prolonged exposure to strong aqueous acid or base.[3][4]

Suggested Solutions:

  • Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried to minimize water content.[8]

  • Neutral Work-up: If possible, use a neutral work-up procedure. If an acidic or basic wash is necessary, perform it quickly and at a low temperature.

  • Purification: The hydrolyzed byproducts can often be removed by column chromatography on silica gel, as their polarity is significantly different from the desired product.

Data Presentation

Table 1: General Conditions Favoring Substitution vs. Elimination

FactorFavors SN2 (Substitution)Favors E2 (Elimination)
Base Weak, non-hindered (e.g., K₂CO₃, Cs₂CO₃)Strong, hindered (e.g., t-BuOK, NaH)
Temperature Lower temperaturesHigher temperatures
Nucleophile Strong, non-bulky (e.g., N₃⁻)Strong, bulky base
Solvent Polar aprotic (e.g., DMF, DMSO)Less polar or protic solvents can influence the rate

Experimental Protocols

Protocol 1: Minimizing Elimination Byproduct in a Nucleophilic Substitution Reaction

This protocol provides a general method to favor the SN2 reaction over E2 elimination.

  • Reaction Setup:

    • To a solution of this compound (1.0 eq) in anhydrous DMF (0.1 M) under an argon atmosphere, add the nucleophile (1.1 eq) and potassium carbonate (1.5 eq).

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature (or lower, e.g., 0 °C) and monitor the progress by TLC or LC-MS.

  • Work-up:

    • Once the starting material is consumed, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel to separate the desired substitution product from any minor elimination byproduct.

Visualizations

Elimination_vs_Substitution sub This compound sn2_product 3-Substituted-pyrrolidin-2-one (Desired Product) sub->sn2_product SN2 (Substitution) - Weak, non-hindered base - Lower temperature e2_product 1,5-Dihydro-2H-pyrrol-2-one (Byproduct) sub->e2_product E2 (Elimination) - Strong, hindered base - Higher temperature nuc Nucleophile/Base nuc->sub

Caption: Competition between SN2 and E2 pathways.

Troubleshooting_Low_Yield start Low Yield of Desired Product check_byproduct Analyze Crude Mixture (TLC, LC-MS) start->check_byproduct less_polar Less Polar Byproduct (Elimination) check_byproduct->less_polar  Yes more_polar More Polar Byproduct (Hydrolysis) check_byproduct->more_polar  Yes no_byproduct Incomplete Reaction or Product Loss check_byproduct->no_byproduct  No major  byproduct solution_elimination - Use weaker base - Lower temperature less_polar->solution_elimination solution_hydrolysis - Use anhydrous conditions - Neutral work-up more_polar->solution_hydrolysis solution_incomplete - Increase reaction time/temp - Check reagent purity no_byproduct->solution_incomplete

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: Purification of 3-Bromopyrrolidin-2-one and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Bromopyrrolidin-2-one and its reaction products. The following sections detail common purification techniques, address potential experimental issues, and provide structured data and protocols to streamline your purification workflow.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound?

This compound is a solid at room temperature with a melting point of approximately 83°C[1]. It is a moderately polar compound. Key properties are summarized in the table below.

Q2: What are the common impurities encountered during the synthesis of this compound?

Common impurities often depend on the synthetic route. A frequent synthesis involves the cyclization of an open-chain precursor.[1] Potential impurities can include:

  • Unreacted Starting Materials: Such as 2,4-dibromobutyric acid amide[1].

  • Solvent and Reagent Residues: Residual solvents like THF or chloroform and quenching agents from the work-up[1][2].

  • Byproducts: Formation of byproducts from side reactions.

Q3: What are the primary stability concerns for this compound?

While specific degradation pathways for this compound are not extensively detailed in the provided results, compounds with similar lactam structures can be susceptible to hydrolysis under strong acidic or basic conditions. The presence of the bromine atom may also make the compound sensitive to certain nucleophiles and light, potentially leading to degradation. It is recommended to store the compound in an inert atmosphere and at low temperatures, such as in a freezer under -20°C[1].

Q4: What general purification strategies are most effective for this compound and its derivatives?

The most common and effective purification techniques for these compounds are silica gel column chromatography and recrystallization. The choice between these methods depends on the nature and quantity of the impurities. Often, a combination of both is used to achieve high purity.

Troubleshooting Guides

Silica Gel Column Chromatography

This section addresses common issues encountered during the purification of this compound and its derivatives using silica gel chromatography.

Q1: My compound is tailing significantly on the TLC plate and the column. What is the cause and how can I fix it?

Tailing is a frequent issue when purifying compounds containing a basic nitrogen atom, like the pyrrolidinone ring, on acidic silica gel. The basic nitrogen can interact strongly with the acidic silanol groups on the silica surface, leading to poor peak shape.[3]

  • Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent system. This will neutralize the acidic sites on the silica gel and improve the peak shape.[3][4]

Q2: I am not getting good separation between my product and a close-running impurity. What can I do to improve this?

Poor separation is often due to an inappropriate mobile phase polarity or issues with the column itself.[4]

  • Optimize the solvent system: Experiment with different solvent systems. Sometimes, using a solvent with a different polarity or a different solvent altogether (e.g., dichloromethane/methanol) can alter the selectivity and improve separation.[3] The ideal mobile phase should give your product an Rf value of approximately 0.2-0.4 on a TLC plate.[4]

  • Use a shallower gradient: A slower, more gradual increase in the polar solvent during gradient elution can enhance the resolution between closely eluting compounds.[3]

  • Reduce the column load: Overloading the column is a common reason for poor separation. A general guideline is to use a sample-to-silica gel mass ratio of 1:20 to 1:100.[4]

  • Use a higher-resolution stationary phase: Consider using silica gel with a smaller particle size for better separation efficiency.[3]

Q3: My product does not seem to be eluting from the column. What are the possible reasons and solutions?

There are several possibilities for a compound not eluting from the column:

  • The eluent is not polar enough: Your compound may be too strongly adsorbed to the silica gel.[3] Increase the polarity of your eluent system significantly. A step gradient to a more polar solvent system, such as adding methanol, may be necessary.[3]

  • Degradation: The compound may have decomposed on the column.[3]

  • Insufficient elution volume: You may not have passed enough solvent through the column yet. Continue eluting and collecting fractions.[3]

Q4: My product seems to be degrading on the column. What can I do to prevent this?

Degradation on silica gel can occur if the compound is sensitive to acid.

  • Neutralize the silica gel: As mentioned for tailing, adding a small amount of triethylamine to the eluent can help.

  • Use a different stationary phase: Consider using a more neutral stationary phase like alumina.[4]

  • Work quickly: Do not let the compound sit on the column for an extended period.

G Troubleshooting Column Chromatography start Start Purification check_separation Good Separation on TLC? start->check_separation run_column Run Column Chromatography check_separation->run_column Yes optimize_solvent Optimize Solvent System (Different polarity, shallower gradient) check_separation->optimize_solvent No analyze_fractions Analyze Fractions by TLC run_column->analyze_fractions separation_issue Poor Separation? analyze_fractions->separation_issue product_eluted Product Eluted? separation_issue->product_eluted No reduce_load Reduce Column Load separation_issue->reduce_load Yes tailing_issue Peak Tailing? product_eluted->tailing_issue Yes increase_polarity Increase Eluent Polarity product_eluted->increase_polarity No combine_pure Combine Pure Fractions & Evaporate tailing_issue->combine_pure No add_base Add Base (e.g., 0.1% TEA) to Eluent tailing_issue->add_base Yes end Pure Product combine_pure->end optimize_solvent->check_separation reduce_load->run_column increase_polarity->run_column add_base->run_column

Caption: Troubleshooting workflow for column chromatography.

Recrystallization

This section provides solutions to common problems encountered during the recrystallization of this compound and its products.

Q1: My compound "oils out" instead of forming crystals upon cooling. How can I fix this?

"Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This can be caused by several factors:

  • The solution is too concentrated: The solubility limit has been exceeded too rapidly. Reheat the solution to dissolve the oil and add a small amount of additional hot solvent to decrease the saturation.[4]

  • Cooling the solution too quickly: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of an oil instead of crystals.[5]

  • Impurities are present: Impurities can lower the melting point and interfere with crystal lattice formation.[5]

Q2: No crystals form even after the solution has cooled completely. What should I do?

This indicates that the solution is not supersaturated, likely because too much solvent was used.[6]

  • Induce crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of your compound.[6]

  • Reduce solvent volume: Gently heat the solution to evaporate some of the solvent and increase the concentration of the solute. Then, allow it to cool again.[6]

  • Cool to a lower temperature: If crystals do not form at room temperature, try cooling the flask in an ice bath or refrigerator.[6]

Q3: The yield of my recrystallized product is very low. How can I improve it?

A low yield can result from a few common errors:

  • Too much solvent was used: This leaves a significant amount of the compound dissolved in the mother liquor.[6] Use the minimum amount of hot solvent required to fully dissolve your compound.

  • Premature crystallization: The compound may have crystallized during hot filtration. Ensure your filtration apparatus is pre-heated.

  • Washing with room temperature solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve some of the product.

G Troubleshooting Recrystallization start Dissolve Crude Product in Hot Solvent cool_solution Cool Solution Slowly start->cool_solution crystals_form Crystals Formed? cool_solution->crystals_form oiling_out Oiled Out? crystals_form->oiling_out No collect_crystals Collect Crystals by Filtration crystals_form->collect_crystals Yes induce_crystallization Induce Crystallization (Scratch flask, add seed crystal) oiling_out->induce_crystallization No reheat_add_solvent Reheat, Add More Solvent, Recool Slowly oiling_out->reheat_add_solvent Yes wash_crystals Wash with Cold Solvent collect_crystals->wash_crystals dry_product Dry Product wash_crystals->dry_product end Pure Crystalline Product dry_product->end reduce_solvent Reduce Solvent Volume & Recool induce_crystallization->reduce_solvent reduce_solvent->cool_solution reheat_add_solvent->cool_solution

Caption: Troubleshooting workflow for recrystallization.

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₄H₆BrNO[7]
Molecular Weight164.00 g/mol [7]
Melting Point83 °C[1]
Boiling Point305.8±35.0 °C (Predicted)[1]
Density1.715±0.06 g/cm³ (Predicted)[1]
Storage Temp.Inert atmosphere, Store in freezer, under -20°C[1]

Table 2: Summary of Column Chromatography Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Peak Tailing Strong interaction of the basic nitrogen with acidic silica.Add 0.1-1% triethylamine or another amine base to the eluent.[3]
Poor Separation Inappropriate solvent system; Column overloading.Optimize the solvent system; Use a shallower gradient; Reduce the amount of crude material loaded.[3]
No Product Elution Eluent is not polar enough; Compound degraded on the column.Increase the polarity of the eluent system; Analyze a sample of the silica gel from the top of the column.[3]
Co-elution Similar polarity of product and impurity.Employ a shallower solvent gradient; Try a slightly less polar solvent system.[3]

Table 3: Summary of Recrystallization Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
"Oiling Out" Solution is too concentrated; Cooling too quickly; Impurities present.Reheat, add more solvent, and cool slowly; Further purify by another method before recrystallization.[4][5]
No Crystal Formation Solution is not supersaturated (too much solvent).Induce crystallization (scratching, seed crystal); Reduce solvent volume by evaporation; Cool to a lower temperature.[6]
Low Yield Too much solvent used; Premature crystallization during filtration.Use the minimum amount of hot solvent; Ensure filtration apparatus is pre-heated.[6]

Key Experimental Protocols

Protocol 1: Silica Gel Column Chromatography

This protocol provides a general guideline for the purification of this compound and its derivatives.

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring uniform packing without air bubbles or cracks.[3] Add a layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimum amount of the appropriate solvent (or the eluent itself) and carefully load it onto the top of the column.

  • Elution: Carefully add the eluent to the top of the column and begin collecting fractions. A typical starting eluent for moderately polar compounds is a mixture of hexane and ethyl acetate.[3] The polarity can be gradually increased (gradient elution) to elute more polar compounds.[5]

  • Fraction Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization

This protocol outlines the steps for purifying a solid compound by recrystallization.

  • Solvent Selection: Choose a suitable solvent or solvent pair. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[8]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to boiling while stirring and continue adding the solvent in small portions until the solid just dissolves.[9]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.[6]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals, for example, in a desiccator or a vacuum oven.

G General Purification Workflow start Crude Product purification_choice Choose Purification Method start->purification_choice column_chromatography Column Chromatography purification_choice->column_chromatography High impurity load or a mixture of compounds recrystallization Recrystallization purification_choice->recrystallization Solid with minor impurities purity_check Check Purity (TLC, NMR, etc.) column_chromatography->purity_check recrystallization->purity_check end Pure Product (>95%) purity_check->end Purity OK repeat_purification Repeat Purification or Choose Alternative Method purity_check->repeat_purification Purity Not OK repeat_purification->purification_choice

Caption: A general workflow for the purification process.

References

Troubleshooting low yields in the synthesis of 3-Bromopyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 3-Bromopyrrolidin-2-one

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers experiencing low yields in the synthesis of this compound. The most common synthetic route involves the radical bromination of 2-pyrrolidinone using N-Bromosuccinimide (NBS) and a radical initiator.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is incomplete, and I am recovering a significant amount of the starting material, 2-pyrrolidinone. What are the likely causes?

A1: Incomplete conversion is a common issue often linked to the radical initiation and propagation steps of the reaction. The primary factors to investigate are:

  • Inactive Radical Initiator: Radical initiators like Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) can degrade over time. Ensure your initiator is fresh or has been stored correctly.

  • Insufficient Initiator: The catalytic amount of the initiator may be too low to sustain the radical chain reaction. A typical starting point is 1–5 mol% relative to the substrate.

  • Inadequate Temperature: The reaction requires a specific temperature to induce homolytic cleavage of the initiator and start the reaction. For AIBN, this is typically between 70-80°C. For BPO, it's slightly higher. Ensure your reaction is maintained at the optimal temperature for the chosen initiator.

  • Presence of Radical Inhibitors: Impurities in the solvent or starting materials can quench radicals, terminating the chain reaction prematurely. Ensure solvents are freshly distilled and reagents are of appropriate purity.

Q2: My crude product analysis (TLC, ¹H NMR) shows multiple spots/peaks, suggesting the formation of byproducts. How can I improve the selectivity for the mono-brominated product?

A2: The formation of byproducts, primarily di-brominated species (e.g., 3,3-dibromopyrrolidin-2-one), is a frequent cause of low yields for the desired product. Key strategies to enhance selectivity include:

  • Control of Stoichiometry: Use of excess NBS can lead to over-bromination. It is critical to use NBS in a 1.0 to 1.1 molar equivalent to the 2-pyrrolidinone.

  • Slow Addition of NBS: Adding the NBS portion-wise or as a solution via a syringe pump over the course of the reaction can help maintain a low concentration of the brominating agent, favoring mono-bromination.

  • Temperature Control: Running the reaction at the lowest effective temperature can help minimize side reactions. While initiation is necessary, excessive heat can increase the rate of undesirable pathways.

  • Solvent Choice: The reaction is typically run in a non-polar solvent like carbon tetrachloride (CCl₄) or chloroform (CHCl₃) to facilitate the radical pathway.[1] Using polar solvents can promote ionic side reactions.

Q3: The reaction appears to have worked, but my yield is very low after purification. What are the best practices for work-up and purification?

A3: Significant product loss can occur during the work-up and purification stages.

  • Work-up: The primary byproduct of the reaction is succinimide, which is formed from NBS. This can be removed by filtering the cooled reaction mixture. Subsequently, an aqueous wash (e.g., with sodium thiosulfate solution) can remove any remaining bromine or HBr, followed by a brine wash and drying over an anhydrous salt like MgSO₄ or Na₂SO₄.

  • Purification Method:

    • Recrystallization: this compound is a solid at room temperature (Melting Point: ~83°C).[2] Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/hexanes) can be a highly effective method for purification on a larger scale.

    • Silica Gel Chromatography: For smaller scales or to separate products with very similar polarities, column chromatography is effective.[2] A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate is typically successful. However, product can be lost on the column if it is not packed and run carefully.

Q4: My reaction is failing to initiate, even with a fresh initiator and correct temperature. What other factors should I consider?

A4: If the standard parameters are correct, consider these less common issues:

  • Solvent Purity: Ensure the solvent is anhydrous. Water can interfere with the reaction.

  • Light Source (if applicable): Some radical brominations are initiated by UV light.[3] If you are using photo-initiation, ensure the lamp is functional and of the correct wavelength.

  • Atmosphere: While not always essential, conducting the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxygen from interfering with the radical intermediates.

Data Presentation: Reaction Condition Optimization

The following table summarizes typical conditions and expected outcomes for the bromination of 2-pyrrolidinone. Yields can vary based on the specific scale and experimental setup.

Brominating Agent (Equivalents)Initiator (mol%)SolventTemperature (°C)Typical Yield Range (%)Key Side Products
NBS (1.1 eq)AIBN (2 mol%)CCl₄75 - 8060 - 75%3,3-dibromopyrrolidin-2-one
NBS (1.1 eq)Benzoyl Peroxide (2 mol%)CHCl₃75 - 8055 - 70%3,3-dibromopyrrolidin-2-one
Br₂ (1.0 eq)UV Light (Photolysis)CCl₄25 - 4040 - 60%Poly-brominated species, HBr-related byproducts
NBS (1.5 eq)AIBN (2 mol%)CCl₄75 - 8030 - 50%High amounts of di- and tri-brominated products

Experimental Protocols

Protocol 1: General Procedure for Synthesis of this compound

This protocol is a representative method for the radical bromination of 2-pyrrolidinone.

Materials:

  • 2-Pyrrolidinone

  • N-Bromosuccinimide (NBS), recrystallized

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Sodium thiosulfate (Na₂S₂O₃)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-pyrrolidinone (1.0 eq). Dissolve it in anhydrous CCl₄ (approx. 0.1 M concentration).

  • Reagent Addition: Add N-Bromosuccinimide (1.05 - 1.1 eq) and AIBN (0.02 eq) to the flask.

  • Reaction Execution: Heat the mixture to reflux (approx. 77°C for CCl₄) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours. A key visual cue is the consumption of the denser NBS, which will be replaced by the less dense succinimide byproduct that floats.

  • Work-up:

    • Cool the reaction mixture to room temperature, then cool further in an ice bath.

    • Filter the mixture to remove the succinimide solid. Wash the solid with a small amount of cold CCl₄.

    • Combine the filtrates and wash sequentially with 1M Na₂S₂O₃ solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an ethyl acetate/hexanes mixture or by silica gel column chromatography.

Visual Guides

The following diagrams illustrate the troubleshooting workflow and the relationship between reaction parameters and outcomes.

TroubleshootingWorkflow cluster_start cluster_analysis Analysis of Crude Reaction Mixture cluster_incomplete_solutions Troubleshooting Incomplete Reaction cluster_byproduct_solutions Improving Selectivity start Low Yield of This compound analysis Analyze by TLC / NMR start->analysis First Step incomplete High % of Starting Material (Incomplete Reaction) analysis->incomplete Observation byproducts Multiple Spots / Peaks (Byproducts Formed) analysis->byproducts Observation check_initiator Check Initiator Quality and Quantity incomplete->check_initiator check_temp Verify Reaction Temperature incomplete->check_temp check_inhibitors Check Reagent/Solvent Purity for Inhibitors incomplete->check_inhibitors control_stoich Control Stoichiometry (NBS ~1.05 eq) byproducts->control_stoich slow_addition Slowly Add NBS byproducts->slow_addition control_temp Optimize Temperature byproducts->control_temp CauseEffect cluster_cause Potential Causes cluster_effect Observed Outcomes c1 Excess NBS (>1.2 eq) e1 Formation of Di-brominated Byproduct c1->e1 leads to e3 Poor Selectivity c1->e3 results in c2 Inactive Initiator (e.g., old AIBN) e2 Incomplete Reaction / Low Conversion c2->e2 leads to c3 Reaction Temp Too Low c3->e2 leads to c4 Rapid NBS Addition c4->e1 can cause c4->e3 results in

References

Work-up procedures for reactions involving 3-Bromopyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Bromopyrrolidin-2-one

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The information is designed to address specific issues that may be encountered during experimental work-up procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in research and development?

This compound is a valuable building block in organic synthesis, primarily used for introducing the pyrrolidin-2-one moiety into molecules. Its key application is in N-alkylation reactions with various amines and heterocyclic compounds to create diverse molecular scaffolds for drug discovery and development. The bromine atom serves as a good leaving group, while the lactam ring provides a core structure found in many biologically active compounds.

Q2: What are the key physical and safety properties of this compound?

It is important to handle this compound with appropriate safety precautions. The compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]

PropertyValueSource
Molecular Formula C₄H₆BrNO[1]
Molecular Weight 164.00 g/mol [1]
Appearance White to light yellow solid[2]
Melting Point 83 °C[2]
Boiling Point 305.8±35.0 °C (Predicted)[2]
Storage Inert atmosphere, Store in freezer, under -20°C[2]

Q3: What are the common side reactions to be aware of when using this compound?

The primary side reaction of concern is elimination (dehydrobromination) to form an unsaturated lactam, especially in the presence of strong bases or elevated temperatures.[3] Over-alkylation of primary amines to form tertiary amines can also occur. In some solvents like DMF, formylation of the amine can be a competing side reaction.[4]

Q4: How can I monitor the progress of a reaction involving this compound?

Reaction progress can be effectively monitored by thin-layer chromatography (TLC).[5] A suitable eluent system should be developed to clearly separate the starting material, the product, and any significant byproducts. Staining with potassium permanganate or using UV visualization can help in identifying spots.

Troubleshooting Guide for N-Alkylation Reactions

This guide addresses common problems encountered during the N-alkylation of amines or heterocycles using this compound.

Problem Potential Cause Suggested Solution
Low or No Product Yield 1. Low Reactivity: The nucleophile (amine) may not be strong enough, or the reaction conditions are too mild.• Switch to a more polar aprotic solvent like DMF or DMSO to improve solubility and reaction rate.[4][6]• Increase the reaction temperature. Microwave heating can sometimes significantly reduce reaction times and improve yields.[6]• Add a catalytic amount of potassium iodide (KI) to facilitate an in situ Finkelstein reaction, converting the alkyl bromide to the more reactive alkyl iodide.[6]
2. Base Ineffectiveness: The base may be too weak to deprotonate the nucleophile or may have poor solubility in the reaction solvent.• Use a stronger base such as Cesium Carbonate (Cs₂CO₃) or Sodium Hydride (NaH).• Ensure the base is finely powdered and anhydrous for maximum activity.
3. Product Decomposition: The product may be unstable under the reaction or work-up conditions. Bromo-organic compounds can be sensitive to heat and light.[3]• Run the reaction at the lowest effective temperature.• Protect the reaction from light if the product is light-sensitive.[3]• Minimize the duration of heating.
Formation of Multiple Products 1. Over-alkylation: Primary amines can react twice, or secondary amines can be further alkylated.• Use an excess of the primary amine relative to the this compound.• A competitive deprotonation/protonation strategy can be employed where the newly formed secondary amine remains protonated and less reactive.[4]
2. Elimination Side Reaction: Dehydrobromination can occur, especially with sterically hindered amines or strong bases.• Use a milder, non-nucleophilic base like potassium carbonate (K₂CO₃) or DIPEA.• Keep the reaction temperature as low as possible.
Reaction Stalls or is Incomplete 1. Poor Solubility: Reagents may not be fully dissolved in the chosen solvent.• Switch to a solvent in which all components are soluble, such as DMF or DMSO.[4]• Increase the reaction temperature to improve solubility.
2. Reagent Degradation: The alkylating agent or nucleophile may have degraded due to moisture or improper storage.• Use freshly opened or purified reagents.• Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).[5]

Troubleshooting Guide for Work-up & Purification

This section focuses on resolving issues that arise after the reaction is complete.

Problem Potential Cause Suggested Solution
Difficulty with Aqueous Extraction 1. Emulsion Formation: An emulsion layer forms between the organic and aqueous phases, preventing clean separation.• Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.[5]• Filter the entire mixture through a pad of Celite.• Allow the separatory funnel to stand for an extended period.
2. Product is Water-Soluble: The desired product has significant solubility in the aqueous phase, leading to loss.• Perform multiple extractions (3-5 times) with the organic solvent.• Saturate the aqueous layer with NaCl (salting out) before extraction to decrease the polarity of the aqueous phase.• If the product is basic, adjust the pH of the aqueous layer to >8 before extraction. If acidic, adjust to <6.
Product is Difficult to Purify 1. Co-elution on Silica Gel: The product and a starting material or byproduct have very similar polarities.• Try a different solvent system for column chromatography, varying the polarity gradually.• If the product is crystalline, attempt recrystallization to remove impurities.[7]• Consider an alternative purification method, such as preparative HPLC.
2. Oily or Gummy Product after Column The product may still contain residual high-boiling solvent (e.g., DMF, DMSO).
Low Recovery After Purification 1. Loss During Work-up: Product is lost during transfers, extractions, or filtration steps.• Rinse all glassware with fresh solvent to recover adsorbed material.• Minimize the number of transfer steps.
2. Decomposition on Silica Gel: The product may be unstable on the acidic surface of silica gel.• Neutralize the silica gel by pre-treating it with a solvent containing a small amount of triethylamine (e.g., 1%).• Use an alternative stationary phase like alumina (basic or neutral).• Perform the chromatography quickly to minimize contact time.

Experimental Protocols & Visualizations

Generalized Protocol for N-Alkylation

This protocol provides a general starting point for the reaction between an amine/heterocycle and this compound. Optimization may be required.[8]

  • Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), add the amine or heterocycle substrate (1.0 eq), this compound (1.1 eq), and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent Addition: Add anhydrous DMF or Acetonitrile to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Reaction: Stir the mixture at room temperature or heat as necessary (e.g., 60-80 °C). Monitor the reaction's progress using TLC.

  • Work-up - Quenching: Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Work-up - Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate (EtOAc) three times.[5]

  • Work-up - Washing: Combine the organic layers and wash sequentially with water and then brine (saturated NaCl solution).[5]

  • Work-up - Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[2][5]

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure product.[2][5]

Visual Workflow for N-Alkylation and Work-up

G cluster_reaction Reaction Phase cluster_workup Work-up Phase cluster_purification Purification Phase A 1. Combine Reactants (Amine, this compound, Base) B 2. Add Anhydrous Solvent (e.g., DMF) A->B C 3. Heat and Stir (Monitor by TLC) B->C D 4. Quench Reaction (Add Water) C->D Reaction Complete E 5. Liquid-Liquid Extraction (e.g., Ethyl Acetate) D->E F 6. Wash Organic Layer (Water, Brine) E->F G 7. Dry and Concentrate F->G H 8. Column Chromatography G->H I Pure Product H->I G A Problem: Low Product Yield B Check TLC of Crude Mixture A->B C Mostly Starting Material B->C Observation D Multiple Spots / Streaking B->D Observation E Clean Baseline / No Product Spot B->E Observation F Incomplete Reaction C->F Diagnosis G Decomposition D->G Diagnosis H Work-up / Purification Loss E->H Diagnosis I Increase Temp / Time Add KI catalyst Change Solvent (DMF/DMSO) F->I Solution J Lower Temperature Use Milder Base Protect from Light G->J Solution K Check pH during extraction Use Neutralized Silica Perform 'Salting Out' H->K Solution

References

Technical Support Center: Identifying Impurities in 3-Bromopyrrolidin-2-one Samples by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of impurities in 3-Bromopyrrolidin-2-one samples using High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound. For effective troubleshooting, it is recommended to change only one parameter at a time.

Problem Potential Cause Recommended Solution
Baseline Noise or Drift Contaminated mobile phasePrepare fresh, HPLC-grade mobile phase and degas it properly.[1][2]
Detector lamp issueCheck the lamp's energy; replace if it's low.[2]
Temperature fluctuationsUse a column oven to maintain a consistent temperature.[2][3]
Air bubbles in the systemPurge the pump and ensure all connections are secure.[2]
Retention Time Shifts Inconsistent mobile phase compositionPrepare the mobile phase accurately and consistently. Ensure proper mixing for gradient elution.[1][2]
Column agingReplace the column if it has been used extensively or shows a significant drop in performance.
Fluctuations in flow rateCheck the pump for leaks and ensure the check valves are functioning correctly.[1]
Inadequate column equilibrationIncrease the column equilibration time before injecting the sample.[2]
Poor Peak Shape (Tailing) Active sites on the stationary phaseUse a high-purity silica column or add a competing base like triethylamine (TEA) to the mobile phase in low concentrations.[4]
Column overloadReduce the sample concentration or injection volume.[2]
Mismatched sample solvent and mobile phaseDissolve the sample in the initial mobile phase whenever possible.
Poor Peak Shape (Fronting) Sample solvent is stronger than the mobile phaseDilute the sample in a solvent weaker than or the same as the mobile phase.[1]
Column collapse or voidReplace the column.
Poor Peak Shape (Splitting) Partially clogged column inlet fritBack-flush the column or replace the frit. If the problem persists, replace the column.[1]
Injector issueClean the injector and ensure the syringe is not bent.[1]
Ghost Peaks Impurities in the mobile phase or systemFlush the entire HPLC system with a strong solvent. Use high-purity solvents and additives.
Sample carryoverImplement a robust needle wash protocol in the autosampler.[1]

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities in a this compound sample?

A1: Impurities in this compound can originate from the synthesis process or degradation. Potential impurities include:

  • Unreacted starting materials: Such as 2,4-dibromobutyramide, a potential precursor.[5]

  • By-products: Formed during synthesis, for example, isomers or over-brominated species.

  • Degradation products: this compound may be susceptible to hydrolysis, opening the lactam ring to form 4-amino-2-bromobutanoic acid, especially under non-neutral pH conditions. It could also undergo debromination.

Q2: How can I develop a suitable HPLC method for analyzing this compound and its impurities?

A2: A systematic approach to method development is recommended.[6] Start with a reversed-phase C18 column and a simple mobile phase gradient, for instance, from a high aqueous content to a high organic content (e.g., water/acetonitrile).[7] Use a buffer to control the pH of the aqueous phase, which is crucial for reproducible chromatography of ionizable compounds. Screen different columns, such as Phenyl or Cyano, if the C18 column does not provide adequate separation.[8] Adjusting the mobile phase pH and organic modifier can significantly impact the selectivity.

Q3: My this compound sample appears to be degrading during analysis. What can I do?

A3: Halogenated organic compounds can be unstable.[9] To minimize degradation during analysis:

  • Control Temperature: Use a cooled autosampler and a thermostatted column compartment.

  • Adjust pH: Ensure the mobile phase pH is in a range where the analyte is stable. For amides, a neutral to slightly acidic pH is often suitable.

  • Limit Time in Solution: Prepare samples fresh and analyze them promptly. Some compounds are less stable in certain solvents; consider dissolving the sample in the mobile phase just before injection.[10]

Q4: What are typical starting conditions for an HPLC analysis of this compound?

A4: A good starting point for a reversed-phase HPLC method would be:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[9]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a high percentage of mobile phase A (e.g., 95%) and gradually increase the percentage of mobile phase B.

  • Flow Rate: 1.0 mL/min.[9]

  • Column Temperature: 30 °C.[9]

  • Detection: UV at a low wavelength (e.g., 210 nm), as the compound lacks a strong chromophore.[11]

  • Injection Volume: 10 µL.[9]

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling of this compound

This protocol outlines a general-purpose reversed-phase HPLC method suitable for separating this compound from its potential impurities.

1. Instrumentation and Conditions:

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.05 M Potassium Dihydrogen Phosphate, pH adjusted to 4.0 with Orthophosphoric Acid
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 5% B; 5-25 min: 5% to 60% B; 25-30 min: 60% B; 30.1-35 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector Wavelength 210 nm
Injection Volume 10 µL

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.[11]

Protocol 2: Forced Degradation Study

To assess the stability-indicating nature of the HPLC method, forced degradation studies should be performed.[12][13]

1. Acid Degradation:

  • To 1 mL of the 1 mg/mL sample solution, add 1 mL of 0.1 M HCl.

  • Heat the solution at 60 °C for 2 hours.

  • Cool the solution to room temperature and neutralize with 0.1 M NaOH.

  • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

2. Base Degradation:

  • To 1 mL of the 1 mg/mL sample solution, add 1 mL of 0.1 M NaOH.

  • Keep the solution at room temperature for 1 hour.

  • Neutralize with 0.1 M HCl.

  • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

3. Oxidative Degradation:

  • To 1 mL of the 1 mg/mL sample solution, add 1 mL of 3% H₂O₂.[14]

  • Keep the solution at room temperature for 4 hours.

  • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

4. Thermal Degradation:

  • Expose the solid sample to 105 °C for 24 hours.

  • Prepare a 100 µg/mL solution in the mobile phase.

5. Photolytic Degradation:

  • Expose a 100 µg/mL solution of the sample to UV light (254 nm) for 24 hours.

Analyze all stressed samples using the HPLC method described in Protocol 1. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak of this compound and from each other.

Data Presentation

The following table presents hypothetical data for a typical impurity analysis of a this compound sample using the method described in Protocol 1.

Peak ID Retention Time (min) Area (%) Potential Identity
14.20.08Unknown
28.50.154-amino-2-bromobutanoic acid (hydrolysis product)
312.199.5This compound
415.80.122,4-dibromobutyramide (starting material)
519.30.15Unknown

Visualizations

HPLC_Workflow A Sample Preparation (Dissolution & Filtration) C Sample Injection A->C B HPLC System Setup (Mobile Phase, Column, etc.) B->C D Chromatographic Separation C->D E Data Acquisition (UV Detector) D->E F Data Analysis (Peak Integration & Identification) E->F G Impurity Profile Report F->G

Caption: Experimental workflow for HPLC impurity analysis.

Troubleshooting_Logic Start Chromatographic Problem Identified Check_Mobile_Phase Check Mobile Phase (Preparation, Degassing, Purity) Start->Check_Mobile_Phase Is_Resolved Problem Resolved? Check_Mobile_Phase->Is_Resolved Adjusted Check_System Inspect HPLC System (Pump, Injector, Connections) Check_System->Is_Resolved Adjusted Check_Column Evaluate Column (Age, Performance, Equilibration) Check_Column->Is_Resolved Adjusted/Replaced Check_Method Review Method Parameters (Gradient, Temperature, Sample Solvent) Check_Method->Is_Resolved Adjusted Is_Resolved->Check_System No Is_Resolved->Check_Column No Is_Resolved->Check_Method No End Continue Analysis Is_Resolved->End Yes Escalate Consult Senior Scientist or Instrument Vendor Is_Resolved->Escalate No

Caption: Logical flow for troubleshooting HPLC issues.

References

Impact of base selection on 3-Bromopyrrolidin-2-one reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 3-Bromopyrrolidin-2-one. The selection of an appropriate base is critical and can significantly influence reaction outcomes, such as N-alkylation versus elimination.

Frequently Asked Questions (FAQs)

Q1: What are the primary competing reactions when using a base with this compound?

A1: The two primary competing reactions are N-alkylation (a substitution reaction) and dehydrobromination (an elimination reaction). The choice of base, its strength, and steric hindrance are critical factors that determine the major product. Strong, non-nucleophilic bases tend to favor elimination, while weaker bases or those with less steric bulk can favor substitution.

Q2: How does the pKa of the base influence the reaction outcome?

A2: The pKa of the conjugate acid of the base is a key indicator of its strength. Stronger bases, with higher pKa values for their conjugate acids, are more likely to deprotonate the lactam nitrogen for N-alkylation or abstract a proton from the carbon backbone, leading to elimination. It is crucial to select a base strong enough to deprotonate the lactam nitrogen (pKa of the N-H is approximately 17-19) for N-alkylation without being so strong that it promotes unwanted side reactions like elimination or decomposition.

Q3: What role does steric hindrance of the base play?

A3: Sterically hindered bases, such as potassium tert-butoxide or DBU, can have difficulty accessing the lactam nitrogen for deprotonation, which is necessary for N-alkylation.[1][2] This hindrance can lead to a preference for abstracting a less sterically hindered proton from the carbon backbone, thus favoring the elimination product. Less hindered bases, like sodium hydride or potassium carbonate, can more readily access the nitrogen atom, promoting N-alkylation.

Q4: Can the solvent choice affect the reaction?

A4: Yes, the solvent plays a crucial role. Polar aprotic solvents like DMF, DMSO, or acetonitrile are commonly used for N-alkylation reactions as they can dissolve the reactants and do not interfere with the nucleophilic attack.[3][4] The choice of solvent can also influence the solubility of the base and the substrate, affecting the reaction rate and outcome. In some cases, the use of a non-polar solvent with a phase-transfer catalyst can be effective.[3]

Troubleshooting Guides

Issue 1: Low Yield of N-Alkylated Product
Possible Cause Troubleshooting Step
Incomplete deprotonation of the lactam nitrogen. - Use a stronger base with a pKa of its conjugate acid higher than the pKa of the lactam N-H (approx. 17-19). Sodium hydride (NaH) is often a good choice.[5] - Ensure anhydrous reaction conditions, as moisture can quench the base.
Competing elimination reaction. - Use a less sterically hindered base. For example, switch from potassium tert-butoxide to sodium hydride or potassium carbonate.[6] - Lower the reaction temperature to favor the substitution pathway, which generally has a lower activation energy than elimination.
Poor solubility of reactants. - Choose a suitable solvent in which both the lactam and the base are soluble. DMF or DMSO are often good choices.[3] - Consider using a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), especially with inorganic bases like K2CO3 in less polar solvents.[6]
Decomposition of starting material or product. - Use milder reaction conditions (e.g., lower temperature, weaker base). High temperatures in the presence of strong bases can lead to decomposition.[3] - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Issue 2: Formation of the Elimination Product (3-Pyrrolin-2-one)
Possible Cause Troubleshooting Step
Use of a strong, sterically hindered base. - Switch to a less hindered base. For example, replace DBU or potassium tert-butoxide with NaH or K2CO3.[1][2]
High reaction temperature. - Lower the reaction temperature. Elimination reactions are often favored at higher temperatures.
Prolonged reaction time. - Monitor the reaction progress by TLC or LC-MS and quench the reaction as soon as the starting material is consumed to minimize the formation of the elimination byproduct.

Data Presentation

The following table summarizes the expected outcomes with different bases for reactions with this compound, based on general principles and data from similar systems.

BaseBase TypeTypical ConditionsExpected Major ProductPotential Issues
Sodium Hydride (NaH) Strong, non-nucleophilic, less hinderedAnhydrous THF or DMF, 0°C to RTN-AlkylationRequires strictly anhydrous conditions.
Potassium Carbonate (K2CO3) Weak, inorganic baseDMF or Acetonitrile, 60-80°CN-AlkylationSlower reaction rates, may require a phase-transfer catalyst.[7][8]
Triethylamine (TEA) Weak, organic baseDCM or Acetonitrile, RT to refluxN-Alkylation (slowly) or No ReactionOften not strong enough to deprotonate the lactam efficiently.[9]
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) Strong, non-nucleophilic, hindered baseToluene or THF, RT to refluxElimination (Dehydrobromination)Prone to causing elimination due to steric hindrance.[1][2]
Potassium tert-Butoxide (t-BuOK) Strong, hindered baseTHF or t-BuOH, RTElimination (Dehydrobromination)Strong base that is also sterically hindered, favoring elimination.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using Sodium Hydride (NaH)
  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add this compound (1.0 eq) and anhydrous DMF (10 mL per mmol of substrate).

  • Cool the solution to 0°C in an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution.

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Add the alkylating agent (e.g., an alkyl halide, 1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0°C.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Dehydrobromination using DBU
  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and toluene (10 mL per mmol of substrate).

  • Add DBU (1.5 eq) to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or distillation.

Visualizations

Reaction_Pathway This compound This compound N-Alkylation Product N-Alkylation Product This compound->N-Alkylation Product Substitution (SN2) Base: NaH, K2CO3 (Less hindered) Elimination Product (3-Pyrrolin-2-one) Elimination Product (3-Pyrrolin-2-one) This compound->Elimination Product (3-Pyrrolin-2-one) Elimination (E2) Base: DBU, t-BuOK (Hindered) Troubleshooting_Workflow start Low Yield of N-Alkylation check_base Is the base strong enough (pKa of conj. acid > 17)? start->check_base check_sterics Is the base sterically hindered? check_base->check_sterics Yes use_stronger_base Use a stronger base (e.g., NaH) check_base->use_stronger_base No check_conditions Are reaction conditions anhydrous? check_sterics->check_conditions No use_less_hindered_base Use a less hindered base (e.g., NaH, K2CO3) check_sterics->use_less_hindered_base Yes dry_reagents Ensure anhydrous conditions check_conditions->dry_reagents No end Improved Yield check_conditions->end Yes use_stronger_base->end use_less_hindered_base->end dry_reagents->end

References

Technical Support Center: Stereoselective Synthesis of 3-Bromopyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the stereoselective synthesis of 3-Bromopyrrolidin-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in controlling the stereochemistry at the C3 position of this compound?

The main challenges include:

  • Achieving high enantioselectivity: Preventing the formation of a racemic mixture of the (R)- and (S)-enantiomers at the C3 position.

  • Achieving high diastereoselectivity: When a chiral center already exists in the molecule (e.g., at C5), controlling the formation of the desired diastereomer.

  • Preventing side reactions: Over-bromination at the C3 position or bromination at other positions of the pyrrolidin-2-one ring.

  • Epimerization: The C3 proton is acidic, which can lead to epimerization of the desired stereocenter under non-optimal reaction or purification conditions.

Q2: What are the common strategies to achieve stereocontrol in the synthesis of this compound?

Common strategies include:

  • Asymmetric α-bromination: Utilizing chiral catalysts or reagents to directly brominate the C3 position of a pyrrolidin-2-one precursor in an enantioselective manner.[1]

  • Use of Chiral Auxiliaries: Attaching a chiral auxiliary to the nitrogen of the pyrrolidin-2-one ring to direct the approach of the brominating agent.[2]

  • Diastereoselective Bromination of Chiral Precursors: Starting with an enantiopure pyrrolidin-2-one, often derived from the chiral pool (e.g., L- or D-glutamic acid), and performing a diastereoselective bromination.

  • Kinetic Resolution: Selectively reacting one enantiomer of a racemic mixture of this compound, leaving the other enantiomer unreacted.

Q3: How can I determine the stereochemical outcome (enantiomeric excess or diastereomeric ratio) of my reaction?

The stereochemical outcome is typically determined using the following analytical techniques:

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the most common method for separating and quantifying enantiomers to determine enantiomeric excess (ee).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Diastereomeric Ratio (dr): For diastereomers, the dr can often be determined by integrating the signals of the non-equivalent protons in the ¹H NMR spectrum.

    • Enantiomeric Excess (ee): For enantiomers, a chiral solvating agent or a chiral derivatizing agent can be used to induce diastereomeric environments, which can then be distinguished by NMR.

  • X-ray Crystallography: This technique can be used to determine the absolute configuration of a crystalline product.

Troubleshooting Guides

Issue 1: Low Enantioselectivity in Asymmetric α-Bromination
Potential Cause Troubleshooting Steps
Ineffective Catalyst - Screen different chiral catalysts (e.g., proline derivatives, cinchona alkaloids).- Vary the catalyst loading.
Suboptimal Reaction Temperature - Lower the reaction temperature to enhance selectivity. Reactions are often run at low temperatures (e.g., -78 °C to 0 °C).
Incorrect Solvent - Screen a range of solvents with varying polarities. The solvent can significantly influence the transition state of the reaction.
Unsuitable Brominating Agent - Test different electrophilic bromine sources (e.g., NBS, Br₂, DBDMH). The steric bulk and reactivity of the brominating agent can affect selectivity.
Racemization - Ensure the work-up and purification conditions are mild (e.g., avoid strong acids or bases) to prevent epimerization of the product.
Issue 2: Low Diastereoselectivity in the Bromination of a Chiral Pyrrolidin-2-one
Potential Cause Troubleshooting Steps
Poor Facial Selectivity - Modify the directing group on the chiral precursor to increase steric hindrance on one face of the molecule.- Use a bulkier brominating agent to enhance steric differentiation.
Chelation Control Issues - If using a metal-based Lewis acid, consider that chelation between the carbonyl and the directing group may control the stereochemical outcome. Vary the Lewis acid to alter the chelation properties.
Thermodynamic vs. Kinetic Control - Ensure the reaction is run under kinetic control (low temperature, short reaction time) to favor the formation of the kinetically preferred diastereomer.
Issue 3: Formation of Dibrominated Byproducts
Potential Cause Troubleshooting Steps
Excess Brominating Agent - Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent.- Add the brominating agent slowly to the reaction mixture to maintain a low concentration.
Prolonged Reaction Time - Monitor the reaction progress closely using TLC or LC-MS and quench the reaction as soon as the starting material is consumed.

Quantitative Data Summary

The following table summarizes typical quantitative data for different stereoselective bromination methods. Please note that these are representative values and actual results will depend on the specific substrate and reaction conditions.

Method Substrate Chiral Influence Typical Diastereomeric Ratio (dr) Typical Enantiomeric Excess (ee) Typical Yield (%)
Asymmetric Organocatalytic BrominationN-Boc-pyrrolidin-2-one(S)-Proline derivativeN/A85-95%70-90%
Chiral Auxiliary-Directed BrominationN-(Evans' oxazolidinone)-pyrrolidin-2-oneChiral oxazolidinone>95:5N/A80-95%
Substrate-Controlled Diastereoselective Bromination(S)-5-phenylpyrrolidin-2-oneC5-phenyl group90:10 to >99:1N/A75-90%

Experimental Protocols

Protocol 1: Organocatalytic Asymmetric α-Bromination

This protocol is a general guideline for the enantioselective bromination of N-protected pyrrolidin-2-one using a chiral organocatalyst.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the N-protected pyrrolidin-2-one (1.0 mmol) and the chiral organocatalyst (e.g., a diarylprolinol silyl ether, 0.1-0.2 mmol).

  • Dissolution: Dissolve the solids in a suitable anhydrous solvent (e.g., CH₂Cl₂, THF, or toluene, 10 mL).

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., -20 °C to -78 °C) using an appropriate cooling bath.

  • Addition of Brominating Agent: Add the electrophilic brominating agent (e.g., N-bromosuccinimide (NBS), 1.1 mmol) portion-wise over 10-15 minutes.

  • Reaction Monitoring: Stir the reaction at the same temperature and monitor its progress by TLC or LC-MS.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.

  • Work-up: Allow the mixture to warm to room temperature, and then extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or EtOAc). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired this compound.

  • Analysis: Determine the enantiomeric excess of the product by chiral HPLC analysis.

Protocol 2: Chiral Auxiliary-Directed Diastereoselective Bromination

This protocol describes a general procedure for the diastereoselective bromination of a pyrrolidin-2-one bearing a chiral auxiliary on the nitrogen atom.

  • Enolate Formation: To a solution of the N-acylated pyrrolidin-2-one (with a chiral auxiliary like an Evans' oxazolidinone) (1.0 mmol) in anhydrous THF (10 mL) at -78 °C under an inert atmosphere, add a strong base (e.g., LDA or NaHMDS, 1.1 mmol) dropwise. Stir the mixture for 30-60 minutes to ensure complete enolate formation.

  • Bromination: Add a solution of the brominating agent (e.g., NBS or Br₂, 1.2 mmol) in anhydrous THF dropwise to the enolate solution at -78 °C.

  • Reaction Monitoring: Stir the reaction at -78 °C for 1-3 hours, monitoring the progress by TLC.

  • Quenching: Quench the reaction at -78 °C by adding a saturated aqueous solution of NH₄Cl.

  • Work-up: Warm the mixture to room temperature and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification and Auxiliary Removal: Purify the crude product by flash chromatography. The chiral auxiliary can then be cleaved under appropriate conditions (e.g., LiOH, H₂O₂ for Evans' auxiliaries) to yield the chiral this compound.

  • Analysis: Determine the diastereomeric ratio of the product by ¹H NMR analysis of the crude reaction mixture or the purified product.

Visualizations

experimental_workflow start Start: N-Protected Pyrrolidin-2-one process1 Dissolution start->process1 Dissolve in Anhydrous Solvent process process decision decision output output analysis analysis process2 Cooling process1->process2 Cool to Low Temperature process3 Reagent Addition process2->process3 Add Chiral Catalyst & Brominating Agent process4 Reaction process3->process4 Stir & Monitor (TLC/LC-MS) decision1 Complete? process4->decision1 Reaction Complete? decision1->process4 No process5 Quenching decision1->process5 Yes process6 Work-up process5->process6 Quench Reaction process7 Purification process6->process7 Aqueous Work-up & Extraction process8 process8 process7->process8 Purify by Chromatography output1 Final Product: (R/S)-3-Bromopyrrolidin-2-one process8->output1 Isolated Product analysis1 Chiral HPLC / NMR output1->analysis1 Analyze ee/dr troubleshooting_logic issue issue cause cause solution solution issue1 Low Stereoselectivity cause1 Suboptimal Temperature issue1->cause1 Potential Cause cause2 Ineffective Catalyst/Auxiliary issue1->cause2 Potential Cause cause3 Racemization/ Epimerization issue1->cause3 Potential Cause solution1a Lower Reaction Temperature cause1->solution1a Solution solution1b Ensure Kinetic Control cause1->solution1b Solution solution2a Screen Different Catalysts/Auxiliaries cause2->solution2a Solution solution2b Vary Catalyst Loading cause2->solution2b Solution solution3a Mild Work-up Conditions cause3->solution3a Solution solution3b Check pH of Silica Gel cause3->solution3b Solution

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 3-Bromopyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting catalysts and troubleshooting cross-coupling reactions involving 3-Bromopyrrolidin-2-one. The information is structured in a question-and-answer format to directly address potential issues encountered during experimentation.

Disclaimer: The following recommendations are based on established principles of cross-coupling reactions with similar aryl and alkyl bromides. Optimal conditions for this compound may require further screening and optimization.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed cross-coupling reactions applicable to this compound?

A1: The most common cross-coupling reactions for C(sp³)-Br bonds, such as the one in this compound, include Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, and Heck reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Q2: What are the key factors to consider when selecting a catalyst system for a cross-coupling reaction with this compound?

A2: The selection of an optimal catalyst system is critical for a successful reaction.[1] Key factors include:

  • Palladium Precursor: The source of palladium(0) in the catalytic cycle. Common precursors include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[1][2]

  • Ligand: The ligand stabilizes the palladium center, influences its reactivity, and can be crucial for challenging couplings. Bulky, electron-rich phosphine ligands like XPhos, SPhos, and DavePhos are often effective for C(sp³)-Br couplings.[1][3]

  • Base: The base is required to activate one of the coupling partners (e.g., the boronic acid in Suzuki coupling) or to neutralize the HX generated. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOtBu).[1][4]

  • Solvent: The solvent must be compatible with the reagents and capable of dissolving the substrates and catalyst. Common choices include toluene, dioxane, THF, and DMF.

Q3: How does the reactivity of the C-Br bond in this compound compare to other organic halides?

A3: In palladium-catalyzed cross-coupling reactions, the reactivity of organic halides generally follows the order: I > Br > OTf > Cl.[5][6] The C(sp³)-Br bond in this compound is expected to be more reactive than a corresponding C-Cl bond but less reactive than a C-I bond. Challenges in the coupling of sp³-hybridized substrates can include slower oxidative addition and the potential for β-hydride elimination.[7]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive Catalyst: The palladium(II) precatalyst was not properly reduced to the active palladium(0) species.[8] 2. Poor Ligand Choice: The ligand may not be suitable for activating the C(sp³)-Br bond. 3. Inappropriate Base: The base may be too weak to facilitate the catalytic cycle. 4. Low Reaction Temperature: The reaction may require more thermal energy to proceed.1. Use a pre-catalyst that readily forms the active Pd(0) species or add a reducing agent. 2. Screen a panel of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands).[3] 3. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or an alkoxide, being mindful of substrate compatibility).[4] 4. Increase the reaction temperature, ensuring solvent and substrate stability.
Formation of Side Products (e.g., Homocoupling, Debromination) 1. Oxygen in the Reaction Mixture: Oxygen can lead to the homocoupling of boronic acids in Suzuki reactions.[8] 2. Water Content: While some water can be beneficial, excess water can lead to protodeboronation in Suzuki reactions. 3. Catalyst Decomposition: The catalyst may be degrading to palladium black, which can promote side reactions.[8]1. Ensure all solvents and reagents are properly degassed and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen). 2. Use anhydrous solvents and dry reagents. For Suzuki reactions requiring some water, add a controlled amount. 3. Use a more stable pre-catalyst or a ligand that better stabilizes the active palladium species.
Inconsistent Results 1. Reagent Quality: Impurities in the starting materials, catalyst, or solvent can affect the reaction outcome. 2. Base Inhomogeneity: Solid bases like K₃PO₄ can be difficult to stir effectively, leading to inconsistent results.[9]1. Use high-purity reagents and solvents. 2. Finely grind solid bases before use to ensure better dispersion.[9]

Catalyst and Condition Recommendations for Key Cross-Coupling Reactions

The following tables summarize recommended starting conditions for various cross-coupling reactions with this compound, based on literature for analogous substrates.

Suzuki-Miyaura Coupling
ParameterRecommended Starting Conditions
Palladium Precursor Pd(OAc)₂ (2-5 mol%), Pd₂(dba)₃ (1-3 mol%), or a Buchwald Precatalyst (1-3 mol%)
Ligand SPhos, XPhos, or RuPhos (Ligand:Pd ratio of 2:1 to 4:1)
Base K₃PO₄ (2-3 equiv.), Cs₂CO₃ (2-3 equiv.)
Solvent Toluene/H₂O, Dioxane/H₂O, or THF/H₂O (typically in a 10:1 to 5:1 ratio)
Temperature 80-110 °C
Buchwald-Hartwig Amination
ParameterRecommended Starting Conditions
Palladium Precursor Pd₂(dba)₃ (1-3 mol%) or a Buchwald Precatalyst (1-3 mol%)
Ligand XPhos, RuPhos, or BrettPhos (Ligand:Pd ratio of 1.5:1 to 2:1)[3]
Base NaOtBu (1.2-1.5 equiv.), LHMDS (1.2-1.5 equiv.), or K₂CO₃/Cs₂CO₃ (for less hindered amines)
Solvent Toluene, Dioxane, or THF
Temperature 80-110 °C
Sonogashira Coupling
ParameterRecommended Starting Conditions
Palladium Precursor Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%)
Copper Co-catalyst CuI (5-10 mol%)
Ligand PPh₃ (if not part of the precursor)
Base Et₃N or other amine base (often used as solvent or co-solvent)
Solvent DMF, THF, or Toluene
Temperature Room Temperature to 80 °C
Heck Reaction
ParameterRecommended Starting Conditions
Palladium Precursor Pd(OAc)₂ (2-5 mol%)
Ligand P(o-tolyl)₃ or a Buchwald ligand like XPhos (Ligand:Pd ratio of 2:1 to 4:1)
Base Et₃N, K₂CO₃, or NaOAc (2-3 equiv.)
Solvent DMF, NMP, or Acetonitrile
Temperature 100-140 °C

Experimental Protocols

General Procedure for a Suzuki-Miyaura Coupling Reaction
  • To an oven-dried reaction vessel, add the boronic acid (1.2-1.5 equiv.), the base (e.g., K₃PO₄, 2-3 equiv.), and a stir bar.

  • Seal the vessel and purge with an inert gas (e.g., Argon) for 10-15 minutes.

  • In a separate vial, dissolve the palladium precursor and the ligand in the chosen solvent.

  • Add the catalyst solution to the reaction vessel, followed by this compound (1.0 equiv.).

  • Heat the reaction mixture to the desired temperature and stir for the specified time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for a Buchwald-Hartwig Amination
  • To an oven-dried reaction vessel, add the palladium precursor, the ligand, and the base (e.g., NaOtBu).

  • Seal the vessel and purge with an inert gas.

  • Add the solvent, followed by the amine (1.1-1.3 equiv.) and this compound (1.0 equiv.).

  • Heat the reaction mixture and monitor its progress.

  • After completion, cool the reaction and quench with saturated aqueous ammonium chloride.

  • Extract the product with an appropriate organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the residue by column chromatography.

Visualizations

Catalyst_Selection_Workflow start Start: Cross-Coupling of This compound coupling_type Select Coupling Type start->coupling_type suzuki Suzuki-Miyaura (C-C Bond) coupling_type->suzuki Aryl/Vinyl Boronic Acid buchwald Buchwald-Hartwig (C-N Bond) coupling_type->buchwald Amine sonogashira Sonogashira (C-C Bond, Alkyne) coupling_type->sonogashira Terminal Alkyne heck Heck (C-C Bond, Alkene) coupling_type->heck Alkene catalyst_system Select Catalyst System (Pd Precursor, Ligand, Base) suzuki->catalyst_system buchwald->catalyst_system sonogashira->catalyst_system heck->catalyst_system optimization Reaction Optimization (Temperature, Concentration) catalyst_system->optimization analysis Analyze Results optimization->analysis success Successful Coupling analysis->success High Yield troubleshoot Troubleshoot (Low Yield, Side Products) analysis->troubleshoot Poor Result troubleshoot->catalyst_system Re-evaluate System

Caption: A workflow for selecting and optimizing a catalyst system.

Troubleshooting_Logic start Initial Reaction Failed (Low/No Conversion) check_catalyst Is the catalyst system appropriate? start->check_catalyst check_conditions Are the reaction conditions optimal? check_catalyst->check_conditions Yes change_ligand Screen Different Ligands (e.g., Buchwald Ligands) check_catalyst->change_ligand No check_reagents Are the reagents pure and dry? check_conditions->check_reagents Yes increase_temp Increase Temperature check_conditions->increase_temp No degas_solvent Ensure Proper Degassing and Inert Atmosphere check_reagents->degas_solvent No rerun Re-run Experiment check_reagents->rerun Yes change_base Use a Stronger Base change_ligand->change_base change_base->rerun increase_temp->rerun purify_reagents Purify/Dry Reagents and Solvents degas_solvent->purify_reagents purify_reagents->rerun

Caption: A decision tree for troubleshooting failed reactions.

References

Validation & Comparative

Reactivity Showdown: 3-Bromopyrrolidin-2-one vs. 3-Chloropyrrolidin-2-one in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of starting materials is paramount to the success of a synthetic route. In the realm of heterocyclic chemistry, 3-halopyrrolidin-2-ones are valuable intermediates for the introduction of various functionalities at the C3 position. This guide provides a detailed comparison of the reactivity of 3-Bromopyrrolidin-2-one and 3-Chloropyrrolidin-2-one in nucleophilic substitution reactions, supported by representative experimental data and protocols.

The fundamental difference in reactivity between these two compounds lies in the nature of the halogen substituent. The carbon-halogen bond strength and the stability of the resulting halide ion as a leaving group are key determinants of the reaction rate in nucleophilic substitutions. It is a well-established principle in organic chemistry that the order of leaving group ability for halogens is I⁻ > Br⁻ > Cl⁻ > F⁻.[1] This is attributed to the weaker carbon-halogen bond for larger halogens and the greater stability of the larger, more polarizable halide anions in solution.[1] Consequently, this compound is anticipated to be more reactive than its chloro-analogue.

Comparative Reactivity in a Representative SN2 Reaction

To quantify the difference in reactivity, a representative nucleophilic substitution reaction with a common nucleophile, sodium azide, was considered. The reaction proceeds via an SN2 mechanism, leading to the formation of 3-Azidopyrrolidin-2-one.

Table 1: Reaction Yields and Rates for the Azidation of 3-Halo-pyrrolidin-2-ones
SubstrateLeaving GroupReaction Time (hours)Yield (%)Relative Rate Constant (krel)
This compoundBr492~15-20
3-Chloropyrrolidin-2-oneCl24751

The presented data is representative and based on established principles of leaving group ability in SN2 reactions. Actual results may vary based on specific experimental conditions.

The data clearly illustrates the superior reactivity of the bromo-derivative. The reaction with this compound proceeds significantly faster and with a higher yield compared to the chloro-analogue under identical conditions. The relative rate constant highlights that the substitution of bromide is approximately 15 to 20 times faster than that of chloride, a finding consistent with general observations for SN2 reactions of alkyl halides.[2]

Experimental Protocols

A detailed methodology for a comparative study of the reactivity of this compound and 3-Chloropyrrolidin-2-one is provided below.

General Procedure for the Nucleophilic Substitution with Sodium Azide:

To a solution of the respective 3-halopyrrolidin-2-one (1.0 mmol) in dimethylformamide (DMF, 5 mL) is added sodium azide (1.2 mmol). The reaction mixture is stirred at a constant temperature (e.g., 60 °C) and monitored by thin-layer chromatography (TLC). Aliquots may be taken at regular intervals to determine the reaction progress by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) for kinetic analysis. Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Visualizing the Reaction Pathway and Workflow

To further elucidate the processes, the following diagrams illustrate the reaction mechanism and the experimental workflow.

sn2_mechanism sub Substrate (3-Halopyrrolidin-2-one) ts Transition State sub->ts Backside Attack nuc Nucleophile (N3⁻) nuc->ts prod Product (3-Azidopyrrolidin-2-one) ts->prod lg Leaving Group (X⁻) ts->lg

Caption: SN2 reaction mechanism for the azidation of 3-halopyrrolidin-2-one.

experimental_workflow start Start reactants Combine Substrate and Nucleophile in Solvent start->reactants reaction Heat and Stir Reaction Mixture reactants->reaction monitoring Monitor Progress by TLC/HPLC reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup purification Column Chromatography workup->purification product Isolated Product purification->product end End product->end

Caption: General experimental workflow for the synthesis of 3-azidopyrrolidin-2-one.

Conclusion

References

A Comparative Guide to the Biological Activity of Pyrrolidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While the topic of interest is the biological activity of 3-Bromopyrrolidin-2-one derivatives, a comprehensive search of publicly available scientific literature reveals a significant lack of specific data for this particular compound. Therefore, this guide provides a broader overview of the biological activities of various pyrrolidin-2-one derivatives, with a special focus on the influence of substitutions at the 3-position of the pyrrolidin-2-one ring. The information presented here is intended to serve as a foundational resource for researchers interested in the therapeutic potential of this class of compounds.

The pyrrolidin-2-one scaffold, a five-membered γ-lactam ring, is a privileged structure in medicinal chemistry, forming the core of a wide array of biologically active compounds.[1][2] These derivatives have demonstrated a diverse range of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and neuroprotective effects.[1][2] The biological activity is often tuned by the nature and position of substituents on the pyrrolidin-2-one ring.[1]

Anticancer Activity

Pyrrolidin-2-one derivatives have emerged as a promising class of anticancer agents.[3] Their mechanism of action is often multifaceted, involving the inhibition of various cellular processes crucial for cancer cell proliferation and survival.

A series of diphenylamine-pyrrolidin-2-one-hydrazone derivatives were synthesized and evaluated for their cytotoxic activity against several human cancer cell lines.[4] Notably, some of these compounds exhibited significant and selective activity against prostate cancer (PPC-1) and melanoma (IGR39) cell lines, with EC50 values in the low micromolar range.[4][5]

Table 1: Anticancer Activity of Selected 3-Substituted Pyrrolidin-2-one Derivatives

Compound IDCancer Cell LineEC50 (µM)Reference
Compound 13 IGR39 (Melanoma)2.50 ± 0.46[4]
PPC-1 (Prostate)3.63 ± 0.45[4]
MDA-MB-231 (Breast)5.10 ± 0.80[4]
Panc-1 (Pancreatic)5.77 ± 0.80[4]
Compound 3 IGR39 (Melanoma)4.37 ± 0.80[6]
PPC-1 (Prostate)20.2 ± 3.4[6]
Compound 4 IGR39 (Melanoma)12.5 ± 2.0[6]
PPC-1 (Prostate)13.9 ± 1.5[6]
Compound 5 IGR39 (Melanoma)11.2 ± 1.1[6]
PPC-1 (Prostate)12.3 ± 1.5[6]
Compound 6 IGR39 (Melanoma)11.8 ± 1.8[6]
PPC-1 (Prostate)10.4 ± 1.2[6]
Compound 14 IGR39 (Melanoma)10.1 ± 1.2[6]
PPC-1 (Prostate)11.2 ± 1.2[6]

Note: Compound structures are detailed in the cited references.

Experimental Protocols:

MTT Assay for Cytotoxicity:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the EC50 value is determined.

anticancer_workflow cluster_workflow Anticancer Activity Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay Data Analysis Data Analysis MTT Assay->Data Analysis

Caption: General workflow for assessing the anticancer activity of pyrrolidin-2-one derivatives.

Antibacterial Activity

The pyrrolidin-2-one scaffold has also been explored for the development of novel antibacterial agents, particularly in the face of rising antibiotic resistance.[7] Derivatives of this scaffold have shown activity against both Gram-positive and Gram-negative bacteria.

One study focused on pyrrolidine-2,3-diones as inhibitors of P. aeruginosa PBP3, a key enzyme in bacterial cell wall synthesis.[8] The structure-activity relationship (SAR) revealed that a 3-hydroxyl group and a heteroaryl group at the N-1 position were crucial for inhibitory activity.[8]

Table 2: Antibacterial Activity of Selected Pyrrolidin-2,3-dione Derivatives against P. aeruginosa

Compound IDPBP3 Inhibition (IC50, µM)MIC (µg/mL) in PAO1Δ3*Reference
34 14>128[8]
35 10128[8]
37 6128[8]
38 11>128[8]
40 364[8]

*PAO1Δ3 is an efflux pump mutant strain of P. aeruginosa, making it more susceptible to antibacterial agents.

Experimental Protocols:

Agar Well Diffusion Method for Antibacterial Screening:

  • Bacterial Culture: A standardized inoculum of the test bacterium is uniformly spread on the surface of an agar plate.

  • Well Preparation: Wells of a specific diameter are punched into the agar.

  • Compound Application: A defined volume of the test compound solution (at different concentrations) is added to each well.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, where bacterial growth is inhibited, is measured.

antibacterial_workflow cluster_workflow Antibacterial Screening Workflow Bacterial Inoculation Bacterial Inoculation Well Diffusion Assay Well Diffusion Assay Bacterial Inoculation->Well Diffusion Assay Incubation Incubation Well Diffusion Assay->Incubation Measure Inhibition Zone Measure Inhibition Zone Incubation->Measure Inhibition Zone

Caption: Workflow for the agar well diffusion antibacterial assay.

Neuroprotective Activity

Pyrrolidin-2-one derivatives, most notably the racetam class of drugs, have a long history of investigation for their nootropic and neuroprotective effects.[9][10] These compounds are explored for their potential in treating cognitive deficits and neurodegenerative diseases.[11][12]

The mechanisms underlying their neuroprotective effects are diverse and can include modulation of neurotransmitter systems, enhancement of neuronal plasticity, and protection against oxidative stress.[13] For instance, some pyrrole-containing compounds have demonstrated neuroprotective effects in in-vitro models of oxidative stress induced by hydrogen peroxide (H₂O₂).[13]

One study investigated a novel phenylpyrrolidine derivative and found that it exhibited a significant neuroprotective effect against glutamate-induced neurotoxicity in primary cortical neurons.[11]

Table 3: Neuroprotective Activity of a Phenylpyrrolidine Derivative

CompoundNeurotoxicity ModelConcentration (µM)Increase in Cell Survival (%)Reference
Compound 1 Glutamate-induced5037[11]
Experimental Protocols:

In Vitro Neuroprotection Assay against Oxidative Stress:

  • Neuronal Cell Culture: Neuronal cells (e.g., SH-SY5Y or primary cortical neurons) are cultured in appropriate media.

  • Compound Pre-treatment: Cells are pre-treated with the test compounds for a specific duration.

  • Induction of Oxidative Stress: An oxidative stress-inducing agent (e.g., H₂O₂ or glutamate) is added to the culture medium.

  • Cell Viability Assessment: After a defined incubation period, cell viability is assessed using methods like the MTT assay or by measuring lactate dehydrogenase (LDH) release.

  • Data Analysis: The protective effect of the compound is quantified by comparing the viability of treated cells to that of cells exposed to the toxin alone.

neuroprotection_pathway cluster_pathway Potential Neuroprotective Mechanism Oxidative_Stress Oxidative Stress (e.g., H₂O₂, Glutamate) Neuronal_Cell Neuronal Cell Oxidative_Stress->Neuronal_Cell induces Pyrrolidinone_Derivative Pyrrolidin-2-one Derivative Pyrrolidinone_Derivative->Neuronal_Cell protects Cell_Death Neuronal Cell Death Neuronal_Cell->Cell_Death leads to

Caption: Simplified diagram illustrating the protective role of pyrrolidin-2-one derivatives against oxidative stress-induced neuronal cell death.

Conclusion

The pyrrolidin-2-one scaffold represents a versatile platform for the design and development of novel therapeutic agents with a wide range of biological activities. While specific data on this compound remains elusive, the broader class of 3-substituted pyrrolidin-2-one derivatives shows significant promise in the fields of oncology, infectious diseases, and neuropharmacology. The structure-activity relationship studies highlight the critical role of substituents on the pyrrolidin-2-one ring in determining the biological activity and target specificity. Further research into the synthesis and biological evaluation of novel derivatives, including those with halogen substitutions at the 3-position, is warranted to fully explore the therapeutic potential of this important class of heterocyclic compounds.

References

A Comparative Spectroscopic Guide to N-Substituted 3-Bromopyrrolidin-2-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic properties of N-substituted 3-Bromopyrrolidin-2-one analogs. The pyrrolidin-2-one scaffold is a prevalent feature in many biologically active compounds, and understanding the spectroscopic characteristics of its derivatives is crucial for synthesis, characterization, and structure-activity relationship (SAR) studies. This document summarizes key spectroscopic data for N-aryl, N-benzyl, and N-alkyl analogs, offering detailed experimental protocols and visual workflows to aid in research and development.

Comparative Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for various N-substituted this compound analogs. This data has been compiled from various sources and for closely related compounds, providing a representative comparison.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm) in CDCl₃

ProtonN-Phenyl AnalogsN-Benzyl AnalogsN-Ethyl Analogs
H-3 ~4.5 (dd)~4.3 (dd)~4.2 (dd)
H-4α ~2.6 (m)~2.5 (m)~2.4 (m)
H-4β ~3.0 (m)~2.9 (m)~2.8 (m)
H-5α ~3.9 (m)~3.6 (t)~3.5 (t)
H-5β ~3.7 (m)
N-CH₂ -~4.6 (d), ~4.8 (d)~3.4 (q)
N-Aryl/Alkyl ~7.2-7.6 (m)~7.2-7.4 (m)~1.2 (t)

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm) in CDCl₃

CarbonN-Phenyl AnalogsN-Benzyl AnalogsN-Ethyl Analogs
C=O (C-2) ~172~173~174
C-3 ~50~51~52
C-4 ~35~34~33
C-5 ~50~49~48
N-CH₂ -~48~38
N-Aryl/Alkyl ~120-140~127-137~14

Table 3: Key IR Absorption Frequencies (cm⁻¹) and Mass Spectrometry Data

Spectroscopic DataN-Aryl AnalogsN-Benzyl AnalogsN-Alkyl Analogs
IR: C=O Stretch ~1690-1710~1685-1705~1680-1700
IR: C-N Stretch ~1350-1390~1200-1300~1150-1250
IR: C-Br Stretch ~550-650~550-650~550-650
MS: [M]⁺ Expected molecular ion peakExpected molecular ion peakExpected molecular ion peak
MS: [M+2]⁺ Present (Bromine isotope pattern)Present (Bromine isotope pattern)Present (Bromine isotope pattern)
MS: Common Fragments [M-Br]⁺, [M-C₆H₅NCO]⁺[M-Br]⁺, [C₇H₇]⁺ (benzyl)[M-Br]⁺, [M-Alkyl]⁺

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of N-substituted this compound analogs are provided below.

General Synthesis of N-Substituted 3-Bromopyrrolidin-2-ones

A common route for the synthesis of these analogs involves the N-substitution of a pre-formed lactam followed by bromination, or the cyclization of an appropriately substituted amino acid derivative.

Example Protocol: N-Arylation of 2-Pyrrolidinone followed by Bromination

  • N-Arylation: To a solution of 2-pyrrolidinone (1.0 eq.) in a suitable solvent (e.g., toluene, DMF), add a base such as sodium hydride (1.2 eq.) at 0 °C. Stir for 30 minutes, then add the desired aryl halide (e.g., bromobenzene, 1.1 eq.) and a copper catalyst (e.g., CuI, 0.1 eq.) with a ligand (e.g., L-proline, 0.2 eq.). Heat the reaction mixture at 80-110 °C for 12-24 hours. After completion, cool the reaction, quench with water, and extract the product with an organic solvent. Purify the crude product by column chromatography.

  • Bromination: The N-aryl-2-pyrrolidinone (1.0 eq.) is dissolved in a suitable solvent like chloroform or acetic acid. N-Bromosuccinimide (NBS, 1.1 eq.) and a radical initiator such as benzoyl peroxide (0.05 eq.) are added. The mixture is heated to reflux for 4-8 hours. After cooling, the reaction is washed with sodium thiosulfate solution and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The product is purified by recrystallization or column chromatography.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. A sufficient number of scans should be accumulated to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

  • Sample Preparation: For solid samples, Attenuated Total Reflectance (ATR) is a convenient method. Place a small amount of the sample directly on the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹. The data is typically reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: An Electrospray Ionization (ESI) or Electron Impact (EI) mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The data is reported as a mass-to-charge ratio (m/z). The presence of a bromine atom will result in a characteristic M+2 isotopic peak with nearly equal intensity to the molecular ion peak.

Visualizing the Workflow

The following diagrams illustrate the general workflow for the synthesis and spectroscopic analysis of N-substituted this compound analogs.

Synthesis_Workflow cluster_synthesis Synthesis Start Start N-Substitution N-Substitution of 2-Pyrrolidinone Start->N-Substitution Amine/Aryl Halide Bromination Bromination at C-3 N-Substitution->Bromination NBS Purification Purification Bromination->Purification Final_Product N-Substituted This compound Purification->Final_Product

Caption: Synthetic workflow for N-substituted this compound analogs.

Spectroscopic_Analysis_Workflow Sample Purified Analog NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Report Spectroscopic Report Data_Analysis->Report

Caption: Workflow for the spectroscopic analysis of the synthesized analogs.

This guide serves as a foundational resource for the spectroscopic analysis of N-substituted this compound analogs. For definitive structural confirmation, it is essential to acquire and interpret the full set of spectroscopic data for each newly synthesized compound.

A Comparative Guide to the Enantioselective Synthesis and Chiral Separation of 3-Bromopyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the stereochemical purity of chiral building blocks is paramount. 3-Bromopyrrolidin-2-one, a key intermediate in the synthesis of various pharmaceutically active compounds, presents a significant challenge in obtaining its enantiomerically pure forms. This guide provides a comparative overview of potential methodologies for the enantioselective synthesis and chiral separation of this valuable compound, supported by experimental data drawn from analogous structures where direct data is unavailable.

Enantioselective Synthesis Strategies

Direct asymmetric synthesis of this compound is a challenging endeavor. A plausible and efficient alternative is the asymmetric bromination of pyrrolidin-2-one or its derivatives using organocatalysis. This approach offers the potential for high enantioselectivity and yield.

Organocatalytic Asymmetric Bromination

Organocatalysis has emerged as a powerful tool for stereoselective transformations. In the context of this compound synthesis, a proline-based catalyst could be employed to facilitate the enantioselective α-bromination of an N-protected pyrrolidin-2-one.

Workflow for Organocatalytic Asymmetric Bromination:

cluster_synthesis Enantioselective Synthesis start N-protected Pyrrolidin-2-one reaction Asymmetric Bromination start->reaction catalyst Chiral Organocatalyst (e.g., Proline derivative) catalyst->reaction brominating_agent Brominating Agent (e.g., NBS) brominating_agent->reaction product Enantioenriched 3-Bromo-N-protected Pyrrolidin-2-one reaction->product deprotection Deprotection product->deprotection final_product Enantioenriched This compound deprotection->final_product

Figure 1. Workflow for the organocatalytic enantioselective synthesis of this compound.

Experimental Protocol (Hypothetical):

A solution of N-Boc-pyrrolidin-2-one (1.0 equiv.) in an appropriate solvent (e.g., CH2Cl2) would be cooled to a low temperature (e.g., -20 °C). A chiral organocatalyst, such as a diarylprolinol silyl ether (0.1 equiv.), would be added, followed by the portion-wise addition of a brominating agent like N-bromosuccinimide (NBS) (1.1 equiv.). The reaction would be stirred at low temperature until completion, as monitored by TLC. Upon completion, the reaction would be quenched, and the enantioenriched product purified by column chromatography. The N-Boc protecting group can then be removed under acidic conditions to yield the final product.

ParameterAnticipated Value
Catalyst Loading 5-20 mol%
Temperature -78 to 0 °C
Reaction Time 12-48 hours
Yield 70-90%
Enantiomeric Excess (ee) 85-99%
Table 1: Anticipated performance of organocatalytic asymmetric bromination.

Chiral Separation of Racemic this compound

For cases where a racemic mixture of this compound is obtained, chiral separation techniques are essential to isolate the desired enantiomer. The primary methods for this include diastereomeric resolution, enzymatic kinetic resolution, and chiral chromatography.

Diastereomeric Resolution

This classical method involves the reaction of the racemic compound with a chiral resolving agent to form a mixture of diastereomers, which can then be separated by conventional techniques like crystallization due to their different physical properties.

Workflow for Diastereomeric Resolution:

cluster_resolution Diastereomeric Resolution racemate Racemic This compound diastereomers Formation of Diastereomeric Salts racemate->diastereomers resolving_agent Chiral Resolving Agent (e.g., (R)-(-)-Mandelic Acid) resolving_agent->diastereomers separation Separation (Crystallization) diastereomers->separation diastereomer1 Diastereomer 1 (e.g., Less Soluble) separation->diastereomer1 diastereomer2 Diastereomer 2 (e.g., More Soluble) separation->diastereomer2 cleavage1 Cleavage of Resolving Agent diastereomer1->cleavage1 cleavage2 Cleavage of Resolving Agent diastereomer2->cleavage2 enantiomer1 Enantiomer 1 cleavage1->enantiomer1 enantiomer2 Enantiomer 2 cleavage2->enantiomer2

Figure 2. Workflow for the diastereomeric resolution of this compound.

Experimental Protocol (Analogous to Brivaracetam Intermediates):

A solution of racemic this compound in a suitable solvent (e.g., isopropanol) would be treated with a chiral resolving agent such as (R)-(-)-mandelic acid or a chiral amine like (R)-1-phenylethylamine. The mixture would be heated to obtain a clear solution and then allowed to cool slowly to induce crystallization of the less soluble diastereomeric salt. The crystals would be collected by filtration and can be recrystallized to improve diastereomeric purity. The resolved enantiomer can then be liberated from the salt by treatment with a base or acid.

Resolving AgentSolventAnticipated YieldAnticipated Purity
(R)-(-)-Mandelic Acid Isopropanol40-50% (of one enantiomer)>99% de
(S)-(+)-Mandelic Acid Ethanol40-50% (of one enantiomer)>99% de
(R)-1-Phenylethylamine Methanol35-45% (of one enantiomer)>98% de
Table 2: Comparison of potential resolving agents for this compound.
Enzymatic Kinetic Resolution

Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For this compound, a lipase could be used to catalyze the hydrolysis of an ester derivative or the acylation of the lactam nitrogen.

Workflow for Enzymatic Kinetic Resolution:

cluster_enzymatic Enzymatic Kinetic Resolution racemate Racemic This compound (or derivative) reaction Enzymatic Reaction racemate->reaction enzyme Enzyme (e.g., Lipase) enzyme->reaction product Reacted Enantiomer reaction->product unreacted Unreacted Enantiomer reaction->unreacted separation Separation product->separation unreacted->separation

Figure 3. Workflow for the enzymatic kinetic resolution of this compound.

Experimental Protocol (General Procedure):

Racemic this compound would be dissolved in an organic solvent (e.g., toluene). A lipase, such as Candida antarctica lipase B (CALB), and an acyl donor (e.g., vinyl acetate for N-acylation) would be added. The suspension would be incubated at a controlled temperature (e.g., 40 °C) with shaking. The reaction progress and enantiomeric excess of the substrate and product would be monitored by chiral HPLC. The reaction is stopped at approximately 50% conversion to obtain both the acylated product and the unreacted starting material with high enantiomeric purity.

EnzymeAcyl Donor/SubstrateSolventTemp (°C)Anticipated E-value
Candida antarctica Lipase B Vinyl AcetateToluene40>100
Pseudomonas cepacia Lipase Isopropenyl AcetateMTBE30>50
Table 3: Comparison of potential lipases for kinetic resolution.
Chiral Chromatography

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Workflow for Chiral HPLC Separation:

cluster_hplc Chiral HPLC Separation racemate Racemic This compound hplc Chiral HPLC System racemate->hplc separation Separation hplc->separation csp Chiral Stationary Phase (e.g., Polysaccharide-based) csp->hplc enantiomer1 Enantiomer 1 separation->enantiomer1 enantiomer2 Enantiomer 2 separation->enantiomer2

Figure 4. Workflow for the chiral HPLC separation of this compound.

Experimental Protocol (Based on Similar Lactams):

A solution of racemic this compound would be injected onto a chiral HPLC column. The separation would be performed using a suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol). The flow rate and column temperature would be optimized to achieve baseline separation of the enantiomers.

Chiral Stationary PhaseMobile Phase (Hexane:IPA)Flow Rate (mL/min)Anticipated Resolution (Rs)
Chiralcel OD-H 90:101.0>1.5
Chiralpak AD-H 80:200.8>2.0
Chiralpak IC 85:151.2>1.8
Table 4: Comparison of potential chiral stationary phases for HPLC separation.

Conclusion

The enantioselective synthesis and chiral separation of this compound are critical for its application in asymmetric synthesis. While direct enantioselective synthesis through organocatalytic bromination presents an attractive and potentially high-yielding route, chiral separation of the racemate remains a viable and often necessary alternative. Diastereomeric resolution offers a classical and scalable approach, enzymatic kinetic resolution provides a green and highly selective method, and chiral HPLC stands out for its analytical precision and preparative capabilities. The choice of method will depend on factors such as scale, desired purity, and available resources. The data presented, drawn from analogous systems, provides a strong foundation for the development of robust and efficient protocols for obtaining enantiomerically pure this compound.

In-Silico Modeling of 3-Bromopyrrolidin-2-one Interactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the in-silico analysis of 3-Bromopyrrolidin-2-one, a molecule with a pyrrolidinone scaffold, which is recognized as a privileged structure in modern medicinal chemistry.[1] Given the limited publicly available in-silico and experimental data specifically for this compound, this document serves as an illustrative guide. It outlines a hypothetical study comparing this compound with a known inhibitor against a plausible biological target, demonstrating the standard workflows and data presentation for such an analysis.

The pyrrolidinone core is a key feature in a variety of therapeutic agents, including those targeting neurological disorders, cancer, and inflammatory diseases.[1][2] Derivatives of this scaffold have shown a broad range of biological activities, acting as anticancer, anticonvulsant, and anti-inflammatory agents.[2][3] Based on the prevalence of pyrrolidinone-containing molecules as kinase inhibitors, this guide will use the Epidermal Growth Factor Receptor (EGFR) as a hypothetical target. EGFR is a well-established protein kinase target in oncology.[4]

Comparative In-Silico Analysis

The primary goal of this hypothetical in-silico analysis is to predict the binding affinity and interaction patterns of this compound with the ATP-binding site of EGFR. This will be compared against a standard-of-care EGFR inhibitor, Gefitinib, and a simpler, unsubstituted Pyrrolidin-2-one to understand the potential contribution of the bromine atom to the binding interactions. The workflow for such a computational study is outlined below.

G General In-Silico Drug Discovery Workflow cluster_prep Preparation cluster_screen Screening & Prediction cluster_analysis Analysis & Validation Target_Prep Target Preparation (e.g., EGFR PDB structure) Docking Molecular Docking (Predict Binding Pose & Affinity) Target_Prep->Docking Ligand_Prep Ligand Preparation (3D structure generation) Ligand_Prep->Docking MD_Sim Molecular Dynamics Simulation (Assess Complex Stability) Docking->MD_Sim Binding_Energy Binding Free Energy Calculation (e.g., MM/GBSA) MD_Sim->Binding_Energy Experimental_Val Experimental Validation (e.g., IC50 Assay) Binding_Energy->Experimental_Val

Caption: General workflow for in-silico drug discovery.

Data Presentation: Comparative Analysis of EGFR Inhibitors

The following tables summarize hypothetical quantitative data from molecular docking and molecular dynamics simulations, alongside experimental validation data. This format allows for a clear comparison between the compounds of interest.

Table 1: In-Silico Docking and Molecular Dynamics Simulation Results (Hypothetical)

CompoundDocking Score (kcal/mol)Predicted Binding Affinity (MM/GBSA, kcal/mol)Key Interacting Residues (EGFR)
This compound -6.8-45.2 ± 3.5Met793, Leu718, Gly796
Pyrrolidin-2-one -4.5-28.7 ± 4.1Leu844, Ala743
Gefitinib (Reference) -9.5-78.9 ± 2.8Met793, Leu718, Cys797, Asp855

Note: Docking scores and binding affinities are hypothetical and serve for illustrative purposes. Lower values indicate stronger predicted binding.

Table 2: In-Vitro Experimental Validation Data (Hypothetical)

CompoundIC50 (µM) against EGFR
This compound 15.2
Pyrrolidin-2-one > 100
Gefitinib (Reference) 0.02

Note: IC50 (half maximal inhibitory concentration) values are hypothetical. A lower IC50 value indicates greater potency.

Signaling Pathway Visualization

To provide context for the biological target, the following diagram illustrates a simplified EGFR signaling pathway, which is crucial in cell proliferation and survival. Its dysregulation is a key factor in the development of various cancers.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription EGF EGF (Ligand) EGF->EGFR Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway with hypothetical inhibition.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in-silico findings. Below are representative protocols for the key computational and experimental procedures outlined in this guide.

Molecular Docking Protocol

This protocol describes a standard procedure for performing molecular docking using AutoDock Vina.[4]

  • Protein Preparation :

    • Obtain the 3D crystal structure of the target protein (e.g., EGFR) from the Protein Data Bank (PDB).

    • Prepare the protein using software like AutoDock Tools. This involves removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning Kollman charges.[4]

    • Save the prepared protein structure in the PDBQT file format.[4]

  • Ligand Preparation :

    • Generate the 3D structures of this compound, Pyrrolidin-2-one, and Gefitinib using a chemical drawing tool (e.g., ChemDraw) and save them in a 3D format (e.g., SDF or MOL2).

    • Use AutoDock Tools to prepare the ligands by detecting the root and defining rotatable bonds. Save the prepared ligands in the PDBQT format.

  • Grid Generation :

    • Define the binding site on the protein, typically centered on the co-crystallized ligand in the original PDB file.

    • Generate a grid box that encompasses the entire binding pocket.

  • Docking Execution :

    • Run AutoDock Vina, providing the prepared protein, ligand, and grid parameter files as input.

    • The software will generate multiple binding poses for the ligand, each with a corresponding binding affinity score.

  • Analysis :

    • Analyze the top-ranked poses to identify the most favorable binding mode.

    • Visualize the protein-ligand complex to examine key interactions such as hydrogen bonds and hydrophobic contacts.

Molecular Dynamics (MD) Simulation Protocol

This protocol provides a general workflow for running an MD simulation of a protein-ligand complex using GROMACS.[5][6][7]

  • System Preparation :

    • Prepare the topology files for the protein and the ligand using a force field (e.g., CHARMM36 for the protein and CGenFF for the ligand).

    • Combine the protein and the selected ligand pose from docking into a single complex structure file.

  • Solvation and Ionization :

    • Create a simulation box and solvate the complex with a water model (e.g., TIP3P).

    • Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological ionic strength.[5]

  • Energy Minimization :

    • Perform energy minimization to relax the system and remove any steric clashes.

  • Equilibration :

    • Conduct a two-phase equilibration process:

      • NVT equilibration : Heat the system to the desired temperature (e.g., 300 K) while keeping the volume constant.

      • NPT equilibration : Bring the system to the desired pressure (e.g., 1 bar) while maintaining a constant temperature. Position restraints are typically applied to the protein and ligand heavy atoms during equilibration.

  • Production MD :

    • Run the production simulation for a specified duration (e.g., 100 ns) without position restraints. Trajectory data is saved at regular intervals.

  • Analysis :

    • Analyze the trajectory to assess the stability of the protein-ligand complex (e.g., by calculating RMSD and RMSF).

    • Calculate the binding free energy using methods like MM/GBSA to provide a more accurate estimation of binding affinity.[8]

IC50 Determination via Kinase Assay Protocol

This protocol is a representative method for determining the IC50 of a test compound against a protein kinase like EGFR, adapted from commercially available assay kits.[4]

G Workflow for IC50 Determination Assay A Prepare serial dilutions of This compound in DMSO B Add kinase, buffer, and diluted compound to a 384-well plate A->B C Incubate at room temperature (e.g., 10 minutes) B->C D Initiate reaction by adding ATP and substrate mixture C->D E Incubate at room temperature (e.g., 60 minutes) D->E F Stop reaction and measure ADP production (Luminescence) E->F G Calculate percent inhibition and determine IC50 value F->G

Caption: Experimental workflow for IC50 determination.
  • Compound Preparation : Prepare a serial dilution of this compound in DMSO.[4]

  • Reaction Setup : In a 384-well plate, add the kinase buffer, the test compound at various concentrations, and the EGFR kinase enzyme.[4]

  • Pre-incubation : Incubate the plate for 10 minutes at room temperature to allow for the compound to bind to the enzyme.[4]

  • Reaction Initiation : Start the kinase reaction by adding a mixture of the peptide substrate and ATP.[4]

  • Incubation : Incubate the plate for 60 minutes at room temperature to allow the enzymatic reaction to proceed.[4]

  • Detection : Stop the reaction and measure the amount of ADP produced. This is often done using a luminescence-based assay system (e.g., ADP-Glo™), where the light signal is inversely proportional to the kinase activity.[4]

  • Data Analysis : Calculate the percent inhibition for each concentration of the test compound relative to a control with no inhibitor. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[4][9]

Conclusion

This guide presents a hypothetical yet comprehensive framework for the in-silico and experimental evaluation of this compound as a potential kinase inhibitor. By employing a combination of molecular docking, molecular dynamics simulations, and in-vitro validation assays, researchers can systematically assess the potential of novel compounds. The structured presentation of data in comparative tables and the visualization of workflows and pathways are essential for clear communication and interpretation of results in the drug discovery process. While the data presented herein is illustrative, the methodologies provide a robust roadmap for the investigation of this compound and other novel chemical entities.

References

Comparative analysis of different synthetic routes to 3-Bromopyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 3-Bromopyrrolidin-2-one is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of different synthetic routes to this important molecule, offering insights into their respective methodologies, yields, and overall efficiency.

At a Glance: Comparison of Synthetic Routes

Synthetic RouteStarting MaterialKey ReagentsReaction TimeYield (%)Purity
Route 1 2-PyrrolidinoneN-Bromosuccinimide (NBS), Benzoyl PeroxideSeveral hoursModerate to HighGood
Route 2 L-Glutamic Acid1. Heat (for cyclization) 2. N-Bromosuccinimide (NBS)Multi-dayModerate (overall)Good
Route 3 SuccinimideNot specified in detailNot specifiedNot specifiedNot specified

In-Depth Analysis of Synthetic Routes

Route 1: Direct Bromination of 2-Pyrrolidinone

This method stands out as the most direct approach to this compound. The reaction involves the α-bromination of the lactam ring of 2-pyrrolidinone. A common and effective brominating agent for this transformation is N-Bromosuccinimide (NBS), often in the presence of a radical initiator like benzoyl peroxide.

Advantages:

  • Atom Economy: This route is highly atom-economical as it involves a direct functionalization of the readily available starting material.

  • Fewer Steps: Being a single-step synthesis (from 2-pyrrolidinone), it is generally less time-consuming and involves fewer purification stages compared to multi-step syntheses.

Disadvantages:

  • Potential for Side Reactions: Over-bromination or bromination at other positions can occur, potentially complicating the purification process and reducing the yield of the desired product.

  • Handling of Reagents: While NBS is a solid and easier to handle than liquid bromine, radical initiators require careful handling.[1]

A general representation of this synthetic pathway is the direct bromination at the alpha position of the carbonyl group in the pyrrolidinone ring.

Route 2: Multi-step Synthesis from L-Glutamic Acid

This synthetic strategy begins with a readily available and inexpensive chiral starting material, L-glutamic acid. The synthesis involves two main stages: the cyclization of glutamic acid to form 2-pyrrolidinone (pyroglutamic acid is an intermediate), followed by the bromination of the resulting lactam.

The conversion of glutamic acid to 2-pyrrolidinone can be achieved with a high yield of approximately 62.6% using a Ruthenium/Alumina (Ru/Al2O3) catalyst under a hydrogen atmosphere.[2] The subsequent bromination step would then be carried out, likely using similar reagents as in Route 1.

Advantages:

  • Readily Available Starting Material: L-glutamic acid is a common and inexpensive amino acid.

  • Potential for Enantioselectivity: Starting with a chiral amino acid offers the potential to synthesize enantiomerically pure this compound, which can be crucial for pharmaceutical applications.

Disadvantages:

  • Multiple Steps: This is a longer synthetic route, which can lead to a lower overall yield and increased production time and cost.

  • Intermediate Purifications: Each step in the synthesis requires purification, adding to the complexity of the process.

The overall workflow for this route involves the initial formation of the pyrrolidinone ring from the amino acid, followed by the introduction of the bromine atom.

Route 3: Synthesis from Succinimide

The synthesis of pyrrolidine derivatives from succinimide is a known transformation in organic chemistry. This route would likely involve the reduction of one of the carbonyl groups of succinimide to a methylene group, followed by bromination. However, detailed experimental protocols with quantitative data for the specific synthesis of this compound from succinimide are not as readily available in the reviewed literature, making a direct comparison challenging.

Experimental Protocols

General Experimental Workflow

The synthesis of this compound, regardless of the specific route, generally follows a common workflow. This involves the primary chemical transformation (synthesis), followed by a series of work-up and purification steps to isolate the final product in a desired state of purity.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis Start Starting Material(s) Reaction Chemical Reaction Start->Reaction Quenching Reaction Quenching Reaction->Quenching Extraction Extraction Quenching->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Filtration Filtration Drying->Filtration Concentration Solvent Removal Filtration->Concentration Chromatography Column Chromatography Concentration->Chromatography Characterization Characterization (NMR, MS, etc.) Chromatography->Characterization Final_Product Final_Product Characterization->Final_Product Final Product

Caption: General workflow for the synthesis and purification of this compound.

Detailed Protocol for Route 1: Direct Bromination of 2-Pyrrolidinone

While a specific, high-yield protocol for the direct synthesis of this compound was not found in the immediate search results, a representative procedure for the α-bromination of a similar carbonyl compound using NBS is as follows. This can be adapted and optimized for 2-pyrrolidinone.

Materials:

  • 2-Pyrrolidinone

  • N-Bromosuccinimide (NBS)

  • Benzoyl Peroxide (or another radical initiator)

  • Carbon tetrachloride (or a suitable alternative solvent)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-pyrrolidinone in an appropriate anhydrous solvent (e.g., carbon tetrachloride).

  • Add N-Bromosuccinimide (typically 1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution.

  • Heat the reaction mixture to reflux under an inert atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by washing with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Conclusion

The direct bromination of 2-pyrrolidinone (Route 1) appears to be the most straightforward and efficient method for the synthesis of this compound, primarily due to its single-step nature. However, for applications requiring high enantiopurity, the multi-step synthesis starting from L-glutamic acid (Route 2) presents a more promising, albeit longer, alternative. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research or development project, including factors such as cost, scalability, desired purity, and the need for stereochemical control. Further optimization of the direct bromination method to control regioselectivity and minimize side products could enhance its attractiveness for large-scale production.

References

Benchmarking the performance of catalysts for 3-Bromopyrrolidin-2-one couplings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the pyrrolidin-2-one scaffold is a cornerstone in medicinal chemistry, with the resulting derivatives exhibiting a wide range of biological activities. The C3-position of the lactam ring is a particularly attractive site for introducing molecular diversity. Transition metal-catalyzed cross-coupling reactions of 3-Bromopyrrolidin-2-one provide a powerful and versatile strategy for the synthesis of novel analogues. This guide offers a comparative benchmark of common catalytic systems based on palladium, copper, and nickel for various coupling reactions of this compound, supported by experimental data from literature on analogous substrates where direct data is limited.

Performance Benchmark of Catalytic Systems

The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity in cross-coupling reactions. The following tables summarize the performance of various catalytic systems for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings involving this compound or structurally related bromo-heterocycles.

Table 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between this compound and organoboron compounds. Palladium catalysts are widely employed, though nickel-based systems are gaining traction as a more economical alternative.[1]

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Observations
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O90-11075Good yield for mono-arylation of related bromopyridines, suggesting applicability.[2]
Pd(dppf)Cl₂dppfK₂CO₃1,4-Dioxane80-10085-95Often provides high yields for a broad range of aryl and heteroaryl boronic acids.
Pd(OAc)₂ / XPhosXPhosK₃PO₄Toluene100HighBulky monophosphine ligands are generally effective for challenging substrates.[2]
NiCl₂(PCy₃)₂PCy₃K₃PO₄2-Me-THF10080-95An effective and more economical alternative to palladium for a range of aryl halides.[3]
Table 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key transformation for the formation of carbon-nitrogen bonds, crucial for the synthesis of many biologically active compounds. Both palladium and copper catalysts are effective, with the choice often depending on the specific amine and substrate.[4]

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Observations
Pd₂(dba)₃ / BINAPBINAPNaOtBuToluene80-11070-90A classic and widely used system for C-N bond formation.[4]
Pd(OAc)₂ / dpppdpppNaOtBuToluene100ModerateEffective for some amination reactions of related bromopyridines.[5]
CuI / L-prolineL-prolineK₂CO₃DMSO60-9060-85A milder and more cost-effective system, particularly for N-arylation of amides and heterocycles.
CuI / Diamine LigandN¹,N²-diarylbenzene-1,2-diamineNaOtBuDioxane40-55HighEnables amination of aryl chlorides under mild conditions, suggesting high reactivity for bromides.[6]
Table 3: Sonogashira Coupling

The Sonogashira coupling provides a direct route to synthesize 3-alkynylpyrrolidin-2-ones, which are valuable intermediates for further functionalization. This reaction typically employs a dual catalyst system of palladium and copper.[7]

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)Observations
Pd(CF₃COO)₂ / CuIPPh₃Et₃NDMF100396Highly efficient for the coupling of 2-amino-3-bromopyridines with terminal alkynes.[8][9]
PdCl₂(PPh₃)₂ / CuI-Et₃NDMF100392A standard and reliable catalyst system for Sonogashira couplings.[8][9]
Pd(OAc)₂ / CuIPPh₃Et₃NDMF100385Good yields, though slightly lower than the trifluoroacetate counterpart in analogous systems.[8][9]
Pd₂(dba)₃ / CuIPPh₃Et₃NDMF100382Another effective palladium source for this transformation.[8][9]
Table 4: Heck Coupling

The Heck reaction facilitates the coupling of this compound with alkenes to introduce vinyl groups at the C3-position. Palladium catalysts are the standard for this transformation.[10]

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Observations
Pd(OAc)₂P(o-tolyl)₃Et₃NDMF100-12070-85A common and effective system for the Heck reaction of aryl bromides.[5]
PdCl₂-NaOAcNMP120-14065-80Ligandless conditions can be effective, though may require higher temperatures.
Pd/C-K₂CO₃DMAc130-15060-75A heterogeneous catalyst that can be recycled, though may require more forcing conditions.[11]

Experimental Protocols

The following are generalized experimental protocols for the key cross-coupling reactions. Optimization of specific parameters may be required for different coupling partners.

Protocol 1: Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and ligand (if separate) to the flask under the inert atmosphere.

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O mixture) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 90-110 °C) and stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up & Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium or copper catalyst, ligand, and base (e.g., NaOtBu).

  • Reagent Addition: Add this compound and the amine coupling partner.

  • Solvent Addition: Add the anhydrous solvent (e.g., toluene or dioxane).

  • Reaction: Seal the tube and heat the mixture in an oil bath at the specified temperature with vigorous stirring.

  • Monitoring: Monitor the reaction by LC-MS or GC-MS.

  • Work-up & Purification: After cooling, dilute the reaction mixture with an appropriate organic solvent and filter through a plug of celite. The filtrate is then washed, dried, and concentrated. The crude product is purified by column chromatography.

Visualizing the Workflow

A generalized workflow for a typical cross-coupling reaction is depicted below.

G General Experimental Workflow for Cross-Coupling Reactions cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Reactants: This compound & Coupling Partner B Add Catalyst, Ligand, and Base A->B C Add Anhydrous/ Degassed Solvent B->C D Establish Inert Atmosphere (Ar/N2) C->D E Heating and Vigorous Stirring D->E F Monitor Progress (TLC, LC-MS, GC-MS) E->F G Quench Reaction F->G H Extraction with Organic Solvent G->H I Drying and Concentration H->I J Purification (Column Chromatography) I->J

Caption: A generalized experimental workflow for catalytic cross-coupling reactions.

Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

The general mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, proceeds through a well-established catalytic cycle.

G Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Pd0 Pd(0)Ln RPdX R-Pd(II)L2-X Pd0->RPdX OxAdd Oxidative Addition OxAdd->RPdX RPdR R-Pd(II)L2-R' RPdX->RPdR Transmetal Transmetalation (e.g., Suzuki) or Amine Coordination/ Deprotonation (e.g., Buchwald-Hartwig) Transmetal->RPdR RPdR->Pd0 RedElim Reductive Elimination RPdR->RedElim RedElim->Pd0 Product R-R' (Coupled Product) RedElim->Product Reactants1 R-X (this compound) Reactants1->OxAdd Reactants2 R'-M (e.g., R'B(OH)2) or R'₂NH Reactants2->Transmetal

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

Comparative Analysis of 3-Bromopyrrolidin-2-one Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidin-2-one scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds. The introduction of a bromine atom at the 3-position creates a versatile intermediate, 3-Bromopyrrolidin-2-one, which serves as a valuable starting point for the synthesis of diverse analogs with potential therapeutic applications. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs, focusing on their anticancer and enzyme inhibitory activities. The information presented herein is curated from experimental data to facilitate further research and drug development endeavors.

Quantitative Data Summary

The biological activity of 3-substituted pyrrolidin-2-one and pyrrolidine-2,5-dione analogs varies significantly with the nature and position of the substituents. The following tables summarize the cytotoxic and enzyme inhibitory activities of selected analogs, providing a quantitative basis for SAR analysis.

Table 1: Cytotoxicity of 3-Substituted Pyrrolidin-2-one and Pyrrolidine-2,5-dione Analogs

Compound ID/SeriesCore ScaffoldKey SubstitutionsCell LineIC50 (µM)Reference
Series 1 Pyrrolidine-2,5-dionePyrazoline substitutionsMCF-70.42 - 0.78[1]
Compound 5i Pyrrolidine-2,5-dioneBromide and para-hydroxyl groupsMCF-71.496[1]
Compound 5l Pyrrolidine-2,5-dioneBromide, meta-methoxy, and para-hydroxyl groupsMCF-71.831[1]
Les-6287 Pyrrolidinedione–thiazolidinone hybrid-MDA-MB-2311.37 (48h)[1]
Compound 11 2-Pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrroleC(5)-BrHCT1161.05 ± 0.18[2]
Compound 12 2-Pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrroleC(5)-IHCT1160.42 ± 0.16[2]
Pyrrolidine 3h Polysubstituted pyrrolidine-Various2.9 - 16[3]
Pyrrolidine 3k Polysubstituted pyrrolidine-Various2.9 - 16[3]

Table 2: Enzyme Inhibitory Activity of Pyrrolidine Analogs

Compound IDTarget EnzymeInhibitionIC50 (µM)Reference
Compound 2 P. aeruginosa PBP3Competitive4 ± 6[4]
Compound 34 P. aeruginosa PBP3Competitive14 ± 1[4]
Compound 35 P. aeruginosa PBP3Competitive20 ± 2[4]
Compound 3g α-amylase-26.24 µg/mL[5]
Compound 3a α-amylase-36.32 µg/mL[5]
Compound 3g α-glucosidase-18.04 µg/mL[5]

Structure-Activity Relationship Insights

While specific SAR studies on a broad range of this compound analogs are limited in the reviewed literature, several key insights can be drawn from the available data on related pyrrolidinone and pyrrolidinedione derivatives:

  • Substitution at the 3-Position: The nature of the substituent at the 3-position of the pyrrolidinone ring is a critical determinant of biological activity. For instance, in pyrrolidine-2,3-diones, a hydroxyl group at this position was found to be important for the inhibition of P. aeruginosa PBP3.[4]

  • N-Substitution: Modifications at the nitrogen atom of the pyrrolidinone ring significantly influence activity. Bulky aromatic or heteroaromatic groups at the N-position of pyrrolidine-2,3-diones were shown to be favorable for PBP3 inhibition.[4]

  • Halogenation: The presence and position of halogen atoms on aromatic rings appended to the pyrrolidinone scaffold play a crucial role in cytotoxicity. For example, in a series of 2-pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole derivatives, substituting a fluorine atom with bromine or iodine at the C(5) position of the oxindole ring led to a significant increase in anti-proliferative activity against HCT116 cancer cells.[2]

  • Hybrid Molecules: Combining the pyrrolidinedione scaffold with other pharmacophores, such as thiazolidinone, has yielded hybrid compounds with potent cytotoxic effects.[1]

Experimental Protocols

Cytotoxicity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO2).

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (analogs of this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Enzyme Inhibition Assay (General Protocol)

This protocol outlines a general procedure for determining the inhibitory activity of compounds against a specific enzyme.

Materials:

  • Purified enzyme

  • Substrate for the enzyme

  • Test compounds (inhibitors)

  • Assay buffer (optimized for pH and ionic strength for the specific enzyme)

  • 96-well microplate

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and test compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme solution. Include a control with no inhibitor (100% activity) and a blank with no enzyme (0% activity).

  • Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Kinetic Measurement: Immediately measure the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is determined from the linear portion of the progress curve.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable model.

Visualizations

Experimental Workflow for SAR Studies

experimental_workflow cluster_synthesis Synthesis of Analogs cluster_screening Biological Screening cluster_analysis Data Analysis cluster_optimization Lead Optimization start This compound Core synthesis Chemical Modification (e.g., Suzuki coupling, N-alkylation) start->synthesis analogs Library of Analogs synthesis->analogs cytotoxicity Cytotoxicity Assay (e.g., MTT) analogs->cytotoxicity enzyme Enzyme Inhibition Assay analogs->enzyme ic50 IC50 Determination cytotoxicity->ic50 enzyme->ic50 sar Structure-Activity Relationship (SAR) ic50->sar lead Lead Compound Identification sar->lead optimization Further Optimization lead->optimization

Caption: A general workflow for the structure-activity relationship (SAR) studies of this compound analogs.

Potential Signaling Pathway Modulation

Certain pyrrolidinone derivatives have been shown to modulate inflammatory signaling pathways, such as the NF-κB pathway. Inhibition of this pathway can lead to a reduction in the expression of pro-inflammatory genes, which is a desirable therapeutic outcome in various diseases, including cancer and inflammatory disorders.

Caption: A simplified diagram of the NF-κB signaling pathway and a potential point of inhibition by pyrrolidinone analogs.

References

Characterization of 3-Bromopyrrolidin-2-one Reaction Products: A Comparative Guide to 2D NMR and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2D Nuclear Magnetic Resonance (NMR) spectroscopy and alternative methods for the characterization of reaction products derived from 3-Bromopyrrolidin-2-one. The pyrrolidin-2-one scaffold is a significant motif in medicinal chemistry, and understanding the precise structure of its derivatives is crucial for drug discovery and development.[1] This document outlines detailed experimental protocols, presents quantitative data in structured tables, and utilizes diagrams to illustrate key processes, enabling researchers to make informed decisions on the most suitable characterization techniques for their specific needs.

Introduction to this compound Reactivity

This compound is a versatile building block in organic synthesis. The presence of a bromine atom at the C3 position, adjacent to the carbonyl group, makes it susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups, leading to a diverse library of 3-substituted pyrrolidin-2-one derivatives. Common nucleophiles include amines, alcohols, and thiols, yielding 3-amino-, 3-alkoxy-, and 3-thio-pyrrolidin-2-one derivatives, respectively. The stereochemistry at the C3 position can be influenced by the reaction conditions and the nature of the nucleophile.

2D NMR Spectroscopy for Structural Elucidation

Two-dimensional NMR spectroscopy is a powerful, non-destructive technique for the unambiguous structural determination of organic molecules.[2][3][4] For the reaction products of this compound, 2D NMR experiments such as COSY, HSQC, and HMBC are indispensable for confirming the substitution pattern and elucidating the full chemical structure.[5]

Key 2D NMR Experiments:
  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within a molecule, typically through two or three bonds. This is crucial for establishing the connectivity of the pyrrolidinone ring protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs. This experiment is essential for assigning the carbon signals of the pyrrolidinone ring and the substituent.[6]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (²J_CH, ³J_CH). This is particularly useful for identifying quaternary carbons and confirming the point of attachment of the substituent to the pyrrolidinone ring.[6]

Experimental Workflow for 2D NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Product (~5-10 mg) solvent Deuterated Solvent (e.g., CDCl₃, DMSO-d₆) tube Transfer to NMR Tube oneD 1D ¹H & ¹³C Spectra tube->oneD cosy COSY oneD->cosy hsqc HSQC cosy->hsqc hmbc HMBC hsqc->hmbc ft Fourier Transform hmbc->ft phasing Phasing & Baseline Correction ft->phasing integration Peak Picking & Integration phasing->integration assignment Spectral Assignment integration->assignment structure Structure Elucidation assignment->structure

Fig. 1: Workflow for 2D NMR analysis.
Case Study: Reaction of this compound with Benzylamine

The reaction of this compound with benzylamine via nucleophilic substitution yields 3-(benzylamino)pyrrolidin-2-one. The structure of this product can be unequivocally confirmed using a combination of 1D and 2D NMR techniques.

Reaction Pathway:

References

Efficacy comparison of 3-Bromopyrrolidin-2-one-based compounds in assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidin-2-one scaffold is a cornerstone in medicinal chemistry, serving as the foundation for a diverse array of bioactive compounds. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antioxidant, and anticancer effects. This guide provides a comparative overview of the efficacy of various pyrrolidin-2-one-based compounds, supported by experimental data from in vitro assays.

Comparative Efficacy Data

The following tables summarize the quantitative efficacy data for different classes of pyrrolidin-2-one derivatives in various biological assays.

Table 1: Antibacterial Activity of Pyrrolidine-2,3-dione Derivatives against Pseudomonas aeruginosa

CompoundTargetIC50 (µM)[1]MIC (µM)[1]
Derivative 1 PBP3< 50> 100
Derivative 2 PBP3< 50> 100
Derivative 34 PBP34 ± 150
Derivative 35 PBP38 ± 250
Derivative 37 PBP310 ± 125
Derivative 39 PBP3> 10050

PBP3: Penicillin-Binding Protein 3 MIC: Minimum Inhibitory Concentration

Table 2: Antioxidant Activity of 3-Pyrroline-2-one Derivatives

CompoundAssayEC50 (µg/mL)[2]% DPPH Scavenging at 128 µg/mL[2]
4a DPPH> 12814
4b DPPH> 12840
4c DPPH> 12832
4d DPPH> 1287
4e DPPH> 12826
4f DPPH> 1286
Quercetin (Control) DPPH9.97 ± 0.25-

DPPH: 2,2-diphenyl-1-picrylhydrazyl EC50: Half-maximal effective concentration

Table 3: Anticancer Activity of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives

CompoundCell LineEC50 (µM)[3]
Compound A PPC-1 (Prostate Cancer)2.5 - 20.2
Compound B IGR39 (Melanoma)2.5 - 20.2
Compound C MDA-MB-231 (Breast Cancer)Less Active

EC50: Half-maximal effective concentration

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Penicillin-Binding Protein 3 (PBP3) Inhibition Assay

This assay is used to determine the ability of compounds to inhibit the transpeptidase activity of PBP3, a crucial enzyme in bacterial cell wall synthesis.[1]

Materials:

  • Purified P. aeruginosa PBP3 enzyme

  • Thioester substrate

  • Thiol-sensitive fluorescent probe

  • Test compounds

  • Assay buffer (e.g., phosphate buffer)

  • 96-well microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a solution of the PBP3 enzyme in the assay buffer.

  • Add the test compounds at various concentrations to the wells of a 96-well plate.

  • Add the PBP3 enzyme solution to the wells containing the test compounds and incubate for a specified period (e.g., 15 minutes) at a controlled temperature.

  • Initiate the enzymatic reaction by adding the thioester substrate to each well.

  • Allow the reaction to proceed for a set time (e.g., 30 minutes).

  • Stop the reaction and add the thiol-sensitive fluorescent probe. This probe reacts with the thiol-containing product of the enzymatic reaction.

  • Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

  • Calculate the percent inhibition of PBP3 activity for each compound concentration and determine the IC50 value.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay measures the ability of a compound to act as a free radical scavenger.

Materials:

  • DPPH solution in methanol (e.g., 1 mM)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Methanol

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compounds.

  • Add a small volume of each compound dilution to the wells of a 96-well plate.

  • Add the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of each well at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

  • The scavenging activity is calculated as the percentage of DPPH discoloration using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the test compound and A_sample is the absorbance in the presence of the test compound.

  • Plot the percentage of scavenging against the compound concentration to determine the EC50 value.[2]

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation, which is a common way to screen for anticancer activity.

Materials:

  • Cancer cell lines (e.g., PPC-1, IGR39)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells), and the EC50 value is calculated.[3]

Visualizing Pathways and Workflows

The following diagrams illustrate a potential signaling pathway targeted by anticancer pyrrolidin-2-one derivatives and a general experimental workflow for assessing antibacterial activity.

MAPK_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Phosphorylates Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Regulates Gene Expression Inhibitor Pyrrolidin-2-one Derivative (Potential Inhibitor) Inhibitor->RAF Inhibitor->MEK Antibacterial_Assay_Workflow Start Start: Synthesized Pyrrolidin-2-one Derivatives PrepareStock Prepare Stock Solutions Start->PrepareStock MIC_Assay Minimum Inhibitory Concentration (MIC) Assay PrepareStock->MIC_Assay PBP3_Assay Enzyme Inhibition Assay (e.g., PBP3) PrepareStock->PBP3_Assay DataAnalysis_MIC Determine MIC Values MIC_Assay->DataAnalysis_MIC DataAnalysis_IC50 Determine IC50 Values PBP3_Assay->DataAnalysis_IC50 Compare Compare Efficacy DataAnalysis_MIC->Compare DataAnalysis_IC50->Compare End End: Identify Lead Compounds Compare->End

References

Safety Operating Guide

Proper Disposal of 3-Bromopyrrolidin-2-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Authoritative guidance for researchers, scientists, and drug development professionals on the safe and compliant disposal of 3-Bromopyrrolidin-2-one. This document provides essential safety information, detailed disposal procedures, and logistical plans to ensure the safe handling of this chemical waste, fostering a culture of safety and environmental responsibility in the laboratory.

Immediate Safety and Hazard Information

This compound is a compound that requires careful handling due to its potential health and environmental hazards. Understanding its profile is the first step in ensuring safe disposal.

Hazard Classification:

  • Acute Toxicity, Oral (Harmful): Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

  • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[2][3]

Essential Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure the following PPE is worn:

PPE TypeSpecification
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
Respiratory Protection Use in a well-ventilated area or with a certified respirator if inhalation risk is high.
Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in strict adherence to local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash.

Experimental Protocol for Waste Segregation and Collection:

  • Waste Identification: All materials contaminated with this compound must be classified as hazardous waste. This includes:

    • Unused or expired reagent.

    • Solutions containing the compound.

    • Contaminated labware (e.g., pipette tips, vials, filter paper).

    • Spill cleanup materials.

  • Waste Segregation: It is crucial to segregate this compound waste from other waste streams to prevent dangerous reactions. Store it separately from incompatible materials.

  • Containerization:

    • Use a designated, leak-proof, and chemically compatible container for collecting the waste. The original container or a similar one made of appropriate material is recommended.

    • Ensure the container has a secure, screw-top cap to prevent leakage.[4]

    • For liquid waste, use a container designed for liquids. Do not use metal containers for corrosive waste.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste ".

    • Write the full chemical name, "This compound ," on the label. Do not use abbreviations or chemical formulas.

    • Affix the appropriate GHS hazard pictograms for "Harmful" and "Dangerous for the environment."

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

    • The storage area should be a well-ventilated, cool, and dry place, away from heat, sparks, and open flames.

    • Ensure secondary containment is in place to capture any potential leaks.

  • Final Disposal:

    • Do not attempt to treat or dispose of this chemical yourself.

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup.[5]

    • Provide them with the completed hazardous waste manifest or any other required documentation.

Incompatible Materials

To prevent hazardous reactions, do not mix or store this compound waste with the following incompatible materials:

Incompatible Material
Strong oxidizing agents
Strong acids
Bases
Alcohols
Amines
Metals

Source:[6]

Spill Management Protocol

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Immediately evacuate the area and ensure it is well-ventilated.

  • Wear Appropriate PPE: Before attempting to clean the spill, don the appropriate personal protective equipment as outlined in the table above.

  • Contain the Spill: For small spills, absorb the material with an inert, dry absorbent such as vermiculite, dry sand, or earth.

  • Collect the Waste: Carefully sweep or scoop up the absorbed material and place it into a designated, labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area thoroughly with soap and water.

  • Report the Spill: Report the incident to your laboratory supervisor or EHS department.

Do not flush spilled material into the sanitary sewer or surface waters. [2]

Visual Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G Workflow for this compound Disposal cluster_prep Preparation cluster_contain Containment & Labeling cluster_storage Storage & Disposal cluster_end Final Step start Waste Generated (this compound) identify Identify as Hazardous Waste start->identify segregate Segregate from Incompatible Materials identify->segregate container Select Appropriate Container segregate->container label_waste Label with 'Hazardous Waste' & Chemical Name container->label_waste store Store in Designated Satellite Accumulation Area label_waste->store contact_ehs Contact EHS for Pickup store->contact_ehs end Proper Disposal by Licensed Professional contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Bromopyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-Bromopyrrolidin-2-one. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk to personnel and the environment.

Hazard Identification and GHS Classification

This compound is a hazardous chemical with the following GHS classifications[1]:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed[1].

  • Skin Irritation (Category 2): Causes skin irritation[1].

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation[1].

  • Specific Target Organ Toxicity (Single Exposure) (Category 3): May cause respiratory irritation[1].

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound.

PPE CategorySpecificationPurpose
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn in addition to goggles when there is a significant splash risk[2].Protects eyes and face from splashes and vapors.
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene are recommended). Inspect gloves before each use and dispose of them immediately after contamination[2].Protects skin from absorption.
Body Protection A flame-resistant lab coat, fully buttoned.Protects against splashes and potential fire hazards.
Footwear Closed-toe, closed-heel shoes made of a chemical-resistant material[2].Prevents exposure from spills.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is required if working outside a fume hood or if vapors/aerosols are generated[2][3].Protects against the inhalation of harmful vapors.

Operational Plan for Safe Handling

All operations involving this compound must be conducted in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure[2].

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure an emergency eyewash station and safety shower are readily accessible[2].

    • Don all required PPE as specified in the table above.

    • Prepare all necessary equipment and reagents before handling the compound.

  • Handling:

    • Conduct all manipulations of this compound within a chemical fume hood[2].

    • Avoid direct contact with the skin and eyes.

    • Do not eat, drink, or smoke in the handling area[4][5].

    • Use spark-proof tools and avoid sources of ignition if the compound is flammable or handled with flammable solvents[6].

  • Post-Handling:

    • Decontaminate all surfaces and equipment that have come into contact with the chemical.

    • Carefully remove and dispose of contaminated gloves and other disposable PPE in the designated hazardous waste stream[2].

    • Wash hands thoroughly with soap and water after handling.

Spill Management

In the event of a spill:

  • Evacuate the immediate area and alert others.

  • Wear appropriate PPE, including respiratory protection[2].

  • Contain the spill using an inert absorbent material such as sand or vermiculite[2].

  • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal[2].

  • Clean the spill area thoroughly.

Disposal Plan

All waste containing this compound is considered hazardous waste and must be disposed of according to institutional and local regulations.

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Collect all waste containing this compound, including contaminated labware (e.g., pipette tips, vials), solutions, and spill cleanup materials, in a designated hazardous waste container[3][7].

    • Keep this waste stream separate from other incompatible waste[7].

  • Waste Container Labeling:

    • The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound"[7]. Do not use abbreviations.

    • Affix the appropriate GHS hazard pictograms[7].

  • Storage:

    • Store the sealed and labeled waste container in a designated, well-ventilated, cool, and dry satellite accumulation area[7].

    • Ensure secondary containment is in place[7].

  • Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup[7].

    • Provide them with the complete information from the hazardous waste label.

Workflow for Handling and Disposal of this compound

Workflow for Handling and Disposal of this compound A Preparation - Don appropriate PPE - Verify fume hood function - Prepare materials B Handling in Fume Hood - Weigh and transfer chemical - Perform experiment A->B C Post-Handling - Decontaminate surfaces - Remove and dispose of PPE B->C E Spill? B->E D Waste Collection - Segregate hazardous waste - Use labeled, sealed container C->D G Store Waste - Designated satellite area - Secondary containment D->G E->C No F Spill Response - Evacuate and alert - Contain and clean up spill E->F Yes F->D H Schedule Disposal - Contact EHS - Provide waste information G->H

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.